Dextrorphan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014178 | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-73-5 | |
| Record name | Dextrorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrorphan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextrorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dextrorphan as an NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary active metabolite of the widely used antitussive dextromethorphan (B48470), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its interaction with the NMDA receptor channel is the principal mechanism behind its neuroactive properties, which have garnered significant interest for potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's function as an NMDA receptor antagonist, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its antagonistic effect on the NMDA receptor by binding to the phencyclidine (PCP) site located within the ion channel pore.[1][2] This binding is uncompetitive, meaning this compound only binds to the NMDA receptor when it is in an open state, which requires the concurrent binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine). By physically occluding the open channel, this compound prevents the influx of cations, most notably Ca2+, into the neuron. This blockade of ion flow effectively dampens the excitatory signaling mediated by the NMDA receptor.
Studies have revealed that the binding site for this compound is distinct from that of other open-channel blockers like MK-801.[3] While both bind within the ion channel, they have different molecular determinants. For instance, the binding of [3H]this compound is not affected by the presence of glutamate and glycine, unlike [3H]MK-801.[3] Furthermore, mutations in specific residues of the NR1 subunit that significantly impact MK-801 binding do not alter this compound binding, and vice-versa.[3] It has been suggested that this compound's recognition site may be shallower within the ion channel domain compared to that of MK-801.[3]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and its parent compound, dextromethorphan, at the NMDA receptor and other relevant targets.
| Compound | Target | Parameter | Value (nM) | Species/Tissue | Reference |
| Dextromethorphan | NMDA Receptor (PCP site) | pKi | 1680 | Human frontal cortex | [1] |
| Dextromethorphan | NMDA Receptor | IC50 | 550 | Rat cortical neurons | [1] |
| Dextromethorphan | Sigma-1 Receptor | Ki | 400 | - | [1] |
| Dextromethorphan | Serotonin Transporter (SERT) | Ki | 23 | Rat | [1] |
| Dextromethorphan | Norepinephrine Transporter(NET) | Ki | 240 | Rat | [1] |
| This compound | NMDA Receptor (PCP site) | - | ~10-fold higher affinity than DXM | - | [2] |
| This compound | α3β4 Nicotinic Receptor | - | ~3-fold lower potency than DXM | - | [2] |
| This compound | Sigma-1 Receptor | - | High Affinity | - | [2] |
| Compound | Parameter | Value (µM) | Experimental Condition | Reference |
| Dextromethorphan | IC50 | 4 | Reduction of NMDA-evoked rises in [Ca2+]i in cultured rat hippocampal pyramidal neurons | [4] |
| Dextromethorphan | IC50 | 6 | Reduction of NMDA channel open probability at -60 mV | [4] |
| Dextromethorphan | IC50 | 0.55 | Blockade of NMDA-induced current in cortical neurons | [5] |
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor PCP Site
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [³H]TCP.
Materials:
-
Rat cortical membranes (prepared as described below)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]TCP (final concentration ~1-5 nM, close to its Kd)
-
Non-specific binding control: 10 µM PCP or another high-affinity PCP site ligand
-
Test compound: this compound (serially diluted)
-
96-well microplates
-
Glass fiber filters (presoaked in 0.5% polyethylenimine)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the pellet in fresh ice-cold homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in a small volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[6]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM PCP.
-
Test Compound: 25 µL of each this compound dilution.
-
Add 100 µL of the diluted rat cortical membrane preparation to each well.
-
Add 25 µL of [³H]TCP to each well. The final assay volume should be 150 µL.[6]
-
-
Incubation and Filtration:
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons) on coverslips
-
External (bath) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2.[7]
-
Internal (pipette) solution: e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.3.[7]
-
NMDA (agonist)
-
This compound (test compound)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[8]
-
-
Data Acquisition:
-
Obtain a stable baseline current.
-
Apply a solution containing NMDA to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply the NMDA solution with increasing concentrations of this compound.
-
Record the inhibition of the NMDA-evoked current at each this compound concentration.
-
Wash out this compound to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-mediated current in the absence and presence of each concentration of this compound.[8]
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a concentration-response curve.
-
Fit the curve with a logistic function to determine the IC50 value.[8]
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Patch-Clamp Electrophysiology
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Pharmacological Profile of Dextrorphan: A Technical Guide
Introduction
Dextrorphan (DXO) is the primary and pharmacologically active metabolite of dextromethorphan (B48470) (DXM), a widely used antitussive agent found in numerous over-the-counter cough and cold medications.[1][2][3][4] Upon oral administration, dextromethorphan is rapidly metabolized in the liver via O-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6, to form this compound.[2][5] this compound itself is a psychoactive compound of the morphinan (B1239233) class and contributes significantly to the pharmacological effects of its parent drug, particularly its actions as a dissociative hallucinogen at high doses.[2][6] Its distinct pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, makes it a subject of considerable interest in neuroscience research and drug development. This document provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics
The pharmacodynamic profile of this compound is complex, involving interactions with multiple receptor systems in the central nervous system. Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.
Receptor Binding Affinity
This compound exhibits a distinct binding profile, with its most potent activity at the NMDA receptor. Compared to its parent compound, dextromethorphan, this compound is a much more potent NMDA receptor antagonist but a less active serotonin (B10506) reuptake inhibitor.[2] It does, however, retain activity as a norepinephrine (B1679862) reuptake inhibitor.[2] The binding affinities (Ki) for various targets are summarized in the table below.
| Target | Ki (nM) | Species | Reference |
| NMDA Receptor (MK-801 site) | 486–906 | Rat | [2] |
| Sigma-1 Receptor (σ1) | 118–481 | Rat | [2] |
| Sigma-2 Receptor (σ2) | 11,325–15,582 | Rat | [2] |
| Mu-Opioid Receptor (MOR) | 420 – >1,000 | Rat, Human | [2] |
| Delta-Opioid Receptor (DOR) | 34,700 | Rat | [2] |
| Kappa-Opioid Receptor (KOR) | 5,950 | Rat | [2] |
| Serotonin Transporter (SERT) | 401–484 | Rat | [2] |
| Norepinephrine Transporter (NET) | ≥340 | Rat | [2] |
Table 1: Receptor Binding Affinities of this compound.
Mechanism of Action & Signaling Pathways
NMDA Receptor Antagonism this compound functions as a non-competitive antagonist at the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the MK-801 or PCP site.[7] This action blocks the influx of Ca2+ ions, thereby inhibiting glutamatergic neurotransmission. This is the primary mechanism underlying its dissociative and neuroprotective effects.[2][5] Studies comparing this compound and the classic channel blocker MK-801 suggest that their binding sites are distinct, with this compound's recognition site potentially being shallower in the ion channel pore, allowing it to bind even to a closed channel.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 7. Dextromethorfan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextrorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan ((+)-3-hydroxy-N-methylmorphinan) is the dextrorotatory enantiomer of the morphinan (B1239233) class of compounds. It is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and the primary active metabolite of the widely used cough suppressant, dextromethorphan (B48470).[1][2] The significant interest in this compound within the scientific community stems from its potential therapeutic applications in a range of neurological and psychiatric disorders, including neuroprotection, pain management, and depression. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its primary mechanism of action through the NMDA receptor signaling pathway.
Chemical Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the O-demethylation of its readily available precursor, dextromethorphan. This process cleaves the methyl ether at the 3-position of the morphinan ring system to yield the corresponding phenol, this compound.
Primary Synthetic Route: O-Demethylation of Dextromethorphan
A well-established method for the O-demethylation of dextromethorphan is the use of strong acids, such as hydrobromic acid (HBr). The reaction proceeds by nucleophilic attack of the bromide ion on the methyl group of the ether, facilitated by the acidic protonation of the ether oxygen.
A representative synthetic scheme is as follows:
-
Starting Material: Dextromethorphan Hydrobromide Monohydrate
-
Reagent: Hydrobromic Acid (HBr)
-
Product: this compound
While specific reaction conditions can be optimized, a general procedure involves refluxing dextromethorphan hydrobromide with a concentrated solution of HBr. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Following the completion of the reaction, the product is typically isolated by basification of the reaction mixture, followed by extraction and purification.
Experimental Protocols
Synthesis of this compound via O-Demethylation of Dextromethorphan Hydrobromide
This protocol is adapted from established literature procedures for the O-demethylation of dextromethorphan.[3]
Materials:
-
Dextromethorphan hydrobromide monohydrate
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for basification
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., a mixture of dichloromethane and methanol)
-
Solvents for recrystallization (e.g., ethyl acetate, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dextromethorphan hydrobromide monohydrate and concentrated hydrobromic acid.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC by periodically taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a TLC plate against a standard of the starting material.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a strong base (e.g., NaOH or NH₄OH) until the pH is basic. This will precipitate the crude this compound. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to yield pure this compound.
Chemical and Physical Properties of this compound
The chemical and physical properties of this compound are summarized in the tables below. For comparative purposes, data for its precursor, dextromethorphan, are also included where available.
General and Physical Properties
| Property | This compound | Dextromethorphan |
| Molecular Formula | C₁₇H₂₃NO | C₁₈H₂₅NO |
| Molar Mass | 257.37 g/mol | 271.40 g/mol [1][4] |
| Appearance | White to off-white solid | White to slightly yellow crystalline powder[5] |
| Melting Point | Not explicitly found for this compound | 109-111 °C[1] |
| Boiling Point | Not explicitly found for this compound | ~414.5 °C (estimated)[6] |
| pKa | Not explicitly found for this compound | ~9.8 (estimated)[1] |
Solubility Data
| Solvent | This compound Solubility | Dextromethorphan Solubility |
| Water | Sparingly soluble | Practically insoluble[3] |
| Chloroform | Freely soluble | Freely soluble[3][7] |
| Methanol | Soluble | Slightly soluble[4] |
| Ethanol | Soluble | Freely soluble (as HBr salt)[8] |
| Ether | Soluble | Practically insoluble[8] |
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological effect is mediated through its potent, non-competitive antagonism of the NMDA receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor is implicated in excitotoxic neuronal cell death.
NMDA Receptor Signaling Pathway
Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the NMDA receptor channel opens, allowing for the influx of Ca²⁺ ions. This compound acts as a channel blocker, physically obstructing the flow of ions. The influx of Ca²⁺ through the NMDA receptor activates a cascade of downstream signaling pathways.
Experimental and Logical Workflows
This compound Synthesis Workflow
The overall workflow for the synthesis of this compound from dextromethorphan involves several key stages, from the initial reaction to the final characterization of the pure product.
References
- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Description and Solubility - D [drugfuture.com]
- 4. Cas 125-71-3,DEXTROMETHORPHAN | lookchem [lookchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Human Metabolome Database: Showing metabocard for Dextromethorphan (HMDB0001920) [hmdb.ca]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Dextrorphan's Role as an Active Metabolite of Dextromethorphan: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (B48470) (DM), a widely utilized antitussive, undergoes extensive first-pass metabolism to its primary active metabolite, dextrorphan (DX). This conversion is critical to the pharmacological profile of dextromethorphan, as this compound is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides an in-depth examination of the metabolic transformation of dextromethorphan, the comparative pharmacokinetics and pharmacodynamics of both compounds, and the downstream signaling pathways modulated by this compound. Detailed experimental protocols for assessing receptor binding are also provided to facilitate further research in this area.
Metabolism of Dextromethorphan to this compound
Dextromethorphan is primarily metabolized in the liver through two main pathways: O-demethylation and N-demethylation.[3][4]
-
O-demethylation: This is the principal metabolic route, converting dextromethorphan to its active metabolite, this compound. This reaction is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][5][6] The O-demethylation to this compound is the rate-limiting step in the metabolism of dextromethorphan.[3] CYP2D6 is subject to genetic polymorphism, leading to significant interindividual variations in metabolic rates.[7][8] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of dextromethorphan and this compound.[1][9]
-
N-demethylation: A secondary pathway, mediated primarily by CYP3A4, converts dextromethorphan to 3-methoxymorphinan (MEM).[3][4] Both this compound and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan.[7][10]
The enzymatic kinetics of these reactions highlight the prominence of the O-demethylation pathway in individuals with functional CYP2D6.
Table 1: Michaelis-Menten Constants (Km) for Dextromethorphan Metabolism
| Metabolic Pathway | Enzyme | Substrate | Metabolite | Km (µM) | Source |
| O-demethylation | CYP2D6 | Dextromethorphan | This compound | 2.2 - 9.4 | [5] |
| N-demethylation | CYP3A4 | Dextromethorphan | 3-Methoxymorphinan | 632 - 977 | [3][5] |
Note: Km values represent the substrate concentration at half-maximal velocity, with lower values indicating higher enzyme affinity.
Caption: Metabolic conversion of Dextromethorphan.
Pharmacokinetics of Dextromethorphan and this compound
The pharmacokinetic profile of dextromethorphan is heavily influenced by an individual's CYP2D6 phenotype.
-
Extensive Metabolizers (EMs): In individuals with normal CYP2D6 activity, dextromethorphan is rapidly and extensively converted to this compound.[9] Following oral administration, plasma concentrations of dextromethorphan are often undetectable, while this compound is present, primarily in its conjugated form.[7][9]
-
Poor Metabolizers (PMs): In individuals with deficient CYP2D6 activity, the metabolism of dextromethorphan to this compound is significantly impaired. This results in much higher plasma concentrations of the parent drug and a prolonged elimination half-life.[1][9]
The co-administration of a CYP2D6 inhibitor, such as quinidine (B1679956), can mimic the pharmacokinetic profile of a poor metabolizer in an extensive metabolizer by blocking the conversion of dextromethorphan to this compound.[9]
Table 2: Pharmacokinetic Parameters of Dextromethorphan and this compound
| Parameter | Dextromethorphan (Poor Metabolizers) | Dextromethorphan (EMs with Quinidine) | This compound (Extensive Metabolizers) | Source |
| Elimination Half-life (t½) | ~29.5 hours | ~16.4 hours | ~2-4 hours | [1][9] |
| Bioavailability | High | High | Low (due to rapid conjugation) | [1] |
| Primary Plasma Component | Unchanged Dextromethorphan | Unchanged Dextromethorphan | Conjugated this compound | [7][9] |
Pharmacodynamics: Receptor Binding and Activity
The pharmacological effects of dextromethorphan and this compound are mediated through their interactions with several central nervous system receptors. This compound is the primary mediator of the dissociative effects observed at high doses, due to its significantly higher affinity for the NMDA receptor.[1][11]
-
NMDA Receptors: Both dextromethorphan and this compound act as non-competitive antagonists at the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[11][12] However, this compound's affinity for this site is substantially greater than that of dextromethorphan.[11] This antagonism is responsible for the neuroprotective and, at higher doses, dissociative and hallucinogenic effects.[1][13][14]
-
Sigma-1 Receptors: Both compounds are sigma-1 receptor agonists.[1][12][15] This action may contribute to their antitussive and neuroprotective properties.[13][15]
-
Other Receptors: Dextromethorphan and this compound also interact with other receptors, including serotonin (B10506) and norepinephrine (B1679862) transporters and nicotinic acetylcholine (B1216132) receptors, although generally with lower affinity.[1][11][16]
Table 3: Receptor Binding Affinities (Ki, nM) of Dextromethorphan and this compound
| Receptor Target | Dextromethorphan (Ki, nM) | This compound (Ki, nM) | Source |
| NMDA (PCP Site) | 7,000 | 900 | |
| Sigma-1 | 151 - 205 | 144 | [15] |
| Sigma-2 | 4,000 - 11,000 | 4,000 - 11,000 | [15] |
Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the blockade of the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission.
Under normal conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel.[17] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[17] Upon depolarization, the Mg²⁺ block is relieved, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This Ca²⁺ influx activates numerous downstream signaling cascades.
This compound, as a non-competitive antagonist, binds within the ion channel pore, physically obstructing the flow of ions even when the receptor is activated by its agonists.[18] This blockade of Ca²⁺ influx is the basis for its ability to reduce glutamate-induced excitotoxicity, a key mechanism in its neuroprotective effects observed in preclinical models of ischemia and traumatic brain injury.[13][14][19]
Caption: this compound's blockade of NMDA receptor signaling.
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the PCP binding site of the NMDA receptor using rat cortical membranes.
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]TCP) for binding to the PCP site of the NMDA receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.[17]
Materials and Reagents:
-
Membrane Source: Cryopreserved rat brain cortical membranes.
-
Radioligand: [³H]Thienyl cyclohexylpiperidine ([³H]TCP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Ligand: 10 µM Phencyclidine (PCP).
-
Filtration: Glass fiber filter mats (pre-soaked in 0.5% polyethylenimine).
-
Instrumentation: Cell harvester, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw rat cortical membranes on ice. Dilute membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[17]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 25 µL assay buffer + 100 µL membrane preparation + 25 µL [³H]TCP.
-
Non-specific Binding (NSB): 25 µL of 10 µM PCP + 100 µL membrane preparation + 25 µL [³H]TCP.
-
Test Compound: 25 µL of test compound dilutions + 100 µL membrane preparation + 25 µL [³H]TCP.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[17]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer.[17]
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive binding assay.
Conclusion
This compound is not merely a metabolite of dextromethorphan but is, in fact, the principal mediator of its NMDA receptor-dependent pharmacological activities. The conversion of dextromethorphan to this compound via CYP2D6 is a critical determinant of the drug's effects, with genetic polymorphisms in this enzyme leading to significant variability in clinical response. This compound's potent, non-competitive antagonism at the NMDA receptor underlies its established neuroprotective properties in preclinical models and its psychoactive effects at supratherapeutic doses. A thorough understanding of this metabolic activation is essential for the development of novel therapeutics targeting the glutamatergic system and for the safe and effective clinical use of dextromethorphan.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. ricardinis.pt [ricardinis.pt]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. livermetabolism.com [livermetabolism.com]
- 9. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Dextromethorphan as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. benchchem.com [benchchem.com]
- 18. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Dextrorphan with Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dextrorphan, the primary metabolite of the widely used antitussive dextromethorphan, is an active pharmacological agent with a complex profile. While its action as an N-methyl-D-aspartate (NMDA) receptor antagonist is well-documented, its significant interaction with the sigma-1 receptor (σ1R) is crucial for understanding its full range of effects, including its neuroprotective and potential antidepressant properties. The sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a critical role in modulating a variety of cellular signaling pathways. This guide provides a comprehensive technical overview of the binding characteristics of this compound to the sigma-1 receptor, detailed experimental protocols for assessing this interaction, and an exploration of the downstream signaling cascades involved.
Quantitative Binding Affinity Data
The affinity of this compound for the sigma-1 receptor has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest. The inhibition constant (Ki) is the primary metric used to express this binding affinity, with a lower Ki value indicating a stronger binding interaction. For comparative purposes, data for its parent compound, dextromethorphan, are also included.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | Sigma-1 | --INVALID-LINK---Pentazocine | Rat brain homogenates | 144 | [1] |
| This compound | Sigma-1 | Not Specified | Rat | 118 - 481 | [2] |
| Dextromethorphan | Sigma-1 | --INVALID-LINK---Pentazocine | Rat brain homogenates | 205 | [1] |
| Dextromethorphan | Sigma-1 | Not Specified | Not Specified | 142 - 652 | [3] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of this compound's binding affinity (Ki) for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to compete with a known high-affinity radioligand for binding to the receptor.
Objective
To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace the radioligand --INVALID-LINK---pentazocine from its binding site.
Materials
-
Receptor Source: Membrane preparations from guinea pig liver or rat brain homogenates, which are rich in sigma-1 receptors.[4]
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Agent: Haloperidol (B65202) (10 µM) or unlabeled (+)-pentazocine (10 µM) to determine non-specific binding.[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
-
Reagents for Protein Assay: (e.g., BCA Protein Assay Kit).
Methodology
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold Tris-HCl buffer (10 mM, pH 7.4).[6]
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at a high speed (e.g., 31,000 x g) to pellet the membranes.[6]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in buffer, determine the protein concentration, and store aliquots at -80°C.[6]
-
-
Competition Binding Assay:
-
On the day of the assay, thaw the membrane aliquots and resuspend in the assay buffer (50 mM Tris-HCl, pH 8.0).
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and various concentrations of the competing ligand (this compound).
-
To each well/tube, add:
-
The membrane preparation (typically 150-200 µg of protein).[6]
-
A fixed concentration of --INVALID-LINK---pentazocine (typically 1-5 nM, near its Kd value).[6][7]
-
For total binding wells, add assay buffer.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol (10 µM).[5]
-
For competition wells, add this compound at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).[5]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a ligand-operated chaperone protein that resides at the ER-mitochondrion interface.[8] Upon stimulation by an agonist like this compound, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various client proteins, thereby influencing several key signaling pathways.[2]
Calcium Homeostasis
One of the most critical functions of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling.[8] By interacting with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER, the activated sigma-1 receptor stabilizes IP3R, ensuring a proper and sustained Ca²⁺ flux from the ER into the mitochondria.[8] This process is vital for maintaining mitochondrial function and cellular bioenergetics.
ER Stress and the Unfolded Protein Response (UPR)
Under conditions of cellular stress, such as the accumulation of misfolded proteins in the ER, the sigma-1 receptor dissociates from BiP and participates in the unfolded protein response (UPR).[9] It can directly interact with and modulate key ER stress sensors like IRE1α (inositol-requiring enzyme 1α), thereby helping to restore protein folding homeostasis and mitigate cell damage.[9]
Oxidative Stress and Nrf2 Pathway
Sigma-1 receptor activation has been shown to confer protection against oxidative stress.[10] One mechanism involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Activated sigma-1 receptors can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and drives the expression of numerous antioxidant and cytoprotective genes.[11]
Modulation of Ion Channels and Kinase Pathways
The sigma-1 receptor can translocate to the plasma membrane and other cellular compartments to directly modulate the activity of various voltage-gated ion channels, including K⁺, Ca²⁺, and Na⁺ channels.[7] This modulation can alter neuronal excitability. Furthermore, sigma-1 receptor activation can influence MAPK/ERK and JNK signaling pathways, which are central to cellular processes like proliferation, differentiation, inflammation, and apoptosis.[11]
Signaling Pathway Diagram
Caption: Sigma-1 receptor signaling upon agonist activation.
Conclusion
This compound exhibits a significant and high-affinity interaction with the sigma-1 receptor, a key modulator of cellular stress responses and neuronal function. This interaction, characterized by Ki values in the nanomolar range, initiates a cascade of downstream signaling events, including the stabilization of calcium homeostasis, mitigation of ER and oxidative stress, and modulation of neuronal excitability. The methodologies outlined in this guide provide a robust framework for the quantitative assessment of this binding interaction. A thorough understanding of the this compound-sigma-1 receptor axis is essential for the rational design and development of novel therapeutics targeting neurodegenerative diseases, depression, and other CNS disorders.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Properties of Dextrorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextrorphan, the dextrorotatory enantiomer of the morphinan (B1239233) series, exhibits a pharmacological profile distinct from its levorotatory counterpart, levorphanol (B1675180). This technical guide provides an in-depth analysis of the enantiomeric properties of this compound, focusing on its receptor binding affinities, pharmacological effects, and pharmacokinetic profile in comparison to levorphanol. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized using the DOT language. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of morphinan-based therapeutics.
Introduction
The stereochemistry of a pharmacologically active molecule is a critical determinant of its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, physiological effects. The morphinan class of compounds provides a salient example of this principle. This compound ((+)-3-hydroxy-N-methylmorphinan) and its enantiomer, levorphanol ((-)-3-hydroxy-N-methylmorphinan), possess distinct pharmacological activities despite their identical chemical formula and connectivity.
This compound is the principal active metabolite of the widely used antitussive, dextromethorphan (B48470).[1] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, levorphanol is a potent opioid agonist with high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and is utilized clinically for its analgesic properties.[2] This guide will systematically explore the enantiomeric differences in receptor binding, functional activity, and pharmacokinetics that underpin the divergent clinical applications of these two molecules.
Receptor Binding Profiles
The differential pharmacology of this compound and levorphanol is rooted in their stereoselective interactions with various neurotransmitter receptors. Radioligand binding assays are instrumental in quantifying the affinity of these enantiomers for their respective targets.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki, in nM) of this compound and levorphanol for key central nervous system receptors, compiled from various in vitro studies. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Levorphanol Ki (nM) | Primary Effect of this compound | Primary Effect of Levorphanol |
| NMDA (PCP site) | 486 - 906[1] | ~600[3] | Antagonism[1] | Antagonism[3] |
| Sigma-1 (σ1) | 118 - 481[1] | 55[4] | Agonism[4] | Agonism[4] |
| Mu Opioid (MOR) | >1,000[1] | 0.21 ± 0.02[2] | Very Low Affinity | Potent Agonism[2] |
| Delta Opioid (DOR) | 34,700[1] | 4.2 ± 0.6[2] | Very Low Affinity | Agonism[2] |
| Kappa Opioid (KOR) | 5,950[1] | 2.3 ± 0.3[2] | Very Low Affinity | Agonism[2] |
| Serotonin Transporter (SERT) | 401 - 484[1] | 90[4] | Reuptake Inhibition[1] | Reuptake Inhibition[4] |
| Norepinephrine Transporter (NET) | ≥340[1] | 1,200[4] | Reuptake Inhibition[1] | Reuptake Inhibition[4] |
Pharmacological Effects
The distinct receptor binding profiles of this compound and levorphanol translate into divergent pharmacological activities.
-
This compound: Primarily functions as an NMDA receptor antagonist, contributing to its antitussive and, at high doses, dissociative effects.[1] It lacks significant opioid receptor activity.[1]
-
Levorphanol: Acts as a potent opioid agonist, mediating analgesia through its interaction with mu, delta, and kappa opioid receptors.[2] While it also exhibits NMDA receptor antagonism, this is a secondary action compared to its potent opioid effects.[3]
Pharmacokinetic Properties
The disposition of this compound and levorphanol in the body also exhibits notable differences.
Comparative Pharmacokinetic Parameters
The following table provides a summary of key pharmacokinetic parameters for this compound and levorphanol in humans.
| Parameter | This compound | Levorphanol |
| Bioavailability (Oral) | Variable, dependent on dextromethorphan metabolism | Well absorbed orally[5] |
| Half-life (t½) | ~11 hours (as metabolite of dextromethorphan) | 11 - 16 hours[4][6] |
| Volume of Distribution (Vd) | Not well characterized | 10 - 13 L/kg[4][6] |
| Clearance (CL) | Not well characterized | 0.78 - 1.1 L/kg/hr[4][6] |
| Protein Binding | Not well characterized | ~40%[2][7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the enantiomeric properties of this compound and levorphanol.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of this compound and levorphanol for a specific receptor (e.g., NMDA or opioid receptors) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]DAMGO for the mu-opioid receptor).
-
Unlabeled this compound and levorphanol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In triplicate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or levorphanol) in assay tubes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from tubes containing an excess of a high-affinity unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vivo Antitussive Activity Assay (Citric Acid-Induced Cough Model)
Objective: To evaluate the antitussive efficacy of this compound by measuring its ability to suppress cough induced by a chemical irritant in an animal model.
Materials:
-
Test animals (e.g., guinea pigs or mice).
-
This compound solution and vehicle control.
-
Positive control (e.g., codeine phosphate).
-
Nebulizer for generating a citric acid aerosol.
-
Plexiglass exposure chamber.
-
Sound-recording or observational equipment to quantify coughs.
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental environment.
-
Drug Administration: Administer this compound, vehicle, or positive control to the animals via a specific route (e.g., intraperitoneal or oral) at predetermined doses.
-
Cough Induction: After a set pre-treatment time, place the animals individually in the exposure chamber and expose them to a nebulized solution of citric acid (e.g., 0.1 M) for a fixed duration (e.g., 5-10 minutes).
-
Cough Quantification: Record the number of coughs during the exposure period and for a defined post-exposure period.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage of cough inhibition. Determine the dose-response relationship and the ED50 value (the dose that produces 50% of the maximal effect).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
This compound-Mediated NMDA Receptor Antagonism
Caption: this compound blocks the NMDA receptor ion channel, preventing calcium influx and subsequent downstream signaling.
Levorphanol-Mediated Mu-Opioid Receptor Agonism
Caption: Levorphanol activates the mu-opioid receptor, leading to G-protein-mediated inhibition of adenylate cyclase and downstream signaling resulting in analgesia.
Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for determining receptor binding affinity using a radioligand binding assay.
Conclusion
The enantiomers this compound and levorphanol serve as a classic illustration of stereospecificity in pharmacology. This compound's primary action as an NMDA receptor antagonist contrasts sharply with levorphanol's potent opioid agonism. These fundamental differences in receptor interaction dictate their distinct pharmacological profiles and clinical applications. A thorough understanding of these enantiomeric properties is essential for the rational design and development of novel therapeutics targeting the central nervous system. This technical guide provides a foundational resource for researchers and clinicians working with this important class of molecules.
References
- 1. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION [arch.ies.gov.pl]
- 2. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mypcnow.org [mypcnow.org]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. LEVORPHANOL TARTRATE TABLETS USP, CII RX ONLY [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Levorphanol: pharmacokinetics and steady-state plasma concentrations in patients with pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways and Byproducts of Dextrorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (DXO) is the primary active metabolite of the widely used antitussive agent, dextromethorphan (B48470) (DXM). Beyond its role in cough suppression, this compound is a potent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to the dissociative and potential neuroprotective effects observed with high doses of its parent compound.[1] A thorough understanding of this compound's metabolic fate is critical for drug development professionals and researchers investigating its therapeutic potential and pharmacokinetic profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, its enzymatic drivers, and resulting byproducts. It includes quantitative pharmacokinetic data, detailed experimental protocols for its analysis, and visualizations of its metabolic and key signaling pathways.
This compound Metabolic Pathways
This compound is primarily formed in the liver via O-demethylation of dextromethorphan, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1] Once formed, this compound undergoes two major metabolic transformations: N-demethylation and glucuronidation.
N-Demethylation of this compound
The N-demethylation of this compound results in the formation of 3-hydroxymorphinan (HM). This metabolic step is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This pathway is also a point of convergence in the overall metabolism of dextromethorphan, as 3-hydroxymorphinan can also be formed through the O-demethylation of 3-methoxymorphinan (the N-demethylation product of dextromethorphan), a reaction also catalyzed by CYP2D6.[3]
Glucuronidation of this compound
A significant portion of this compound is metabolized through Phase II conjugation, specifically glucuronidation. This process involves the attachment of a glucuronic acid moiety to the this compound molecule, forming this compound-O-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been implicated in this process, including UGT2B4, UGT2B7, UGT2B15, and UGT2B17, with UGT2B15 being a major contributor.[4] Glucuronidation significantly increases the water solubility of this compound, facilitating its renal excretion.
Quantitative Data on this compound and its Metabolites
The following tables summarize key pharmacokinetic parameters for this compound and its major metabolite, 3-hydroxymorphinan, in humans. These values are derived from studies involving the administration of dextromethorphan. It is important to note that these parameters can be significantly influenced by an individual's CYP2D6 metabolizer status (Extensive Metabolizer [EM] vs. Poor Metabolizer [PM]).
Table 1: Pharmacokinetic Parameters of this compound and 3-Hydroxymorphinan in Extensive Metabolizers (EMs)
| Metabolite | Cmax (nmol/mL) | Tmax (hours) | AUC (nmol·h/mL) | t½ (hours) | Reference(s) |
| Conjugated this compound | 1.5 | 2.0 | Decreased by quinidine | 2.25 | [5] |
| Conjugated 3-Hydroxymorphinan | 0.54 | 2.5 | Lower in PMs than EMs | - | [5] |
Table 2: Pharmacokinetic Parameters of this compound and 3-Hydroxymorphinan in Poor Metabolizers (PMs)
| Metabolite | Cmax (nmol/mL) | Tmax (hours) | AUC (nmol·h/mL) | t½ (hours) | Reference(s) |
| Conjugated this compound | 0.03 | 4.0 | Significantly lower than in EMs | - | [5] |
| Conjugated 3-Hydroxymorphinan | 0.03 | 6.0 - 10.0 | Significantly lower than in EMs | - | [5] |
Note: Data is often presented as "total" or "conjugated" metabolites, as the free forms are typically found in much lower concentrations in plasma.
Experimental Protocols
The analysis of this compound and its metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most common and sensitive method for their simultaneous quantification in biological matrices.
Protocol: Simultaneous Analysis of this compound and Metabolites in Human Plasma by LC-MS/MS
This protocol is a composite of methodologies described in the literature.[6][7][8][9]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add an internal standard solution (e.g., dextromethorphan-d3).
-
Alkalinize the sample by adding a small volume of ammonium (B1175870) hydroxide.
-
Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of n-heptane/ethyl acetate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Separation
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 50 × 2.1 mm) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[6]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
MS System: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
Table 3: Example MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 258.2 | 157.1 |
| 3-Hydroxymorphinan | 244.2 | 157.1 |
4. Quantification
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound and its metabolites.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations of Metabolic and Signaling Pathways
This compound Metabolic Pathway
Caption: Primary metabolic pathways of this compound.
This compound and NMDA Receptor Signaling
Caption: this compound's mechanism of action at the NMDA receptor.
This compound's Influence on NF-κB Signaling
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[10]
This compound's Modulation of MAPK Signaling
Caption: this compound's modulation of the MAPK signaling cascade.[11]
Conclusion
The metabolism of this compound is a multifaceted process involving both Phase I and Phase II enzymatic reactions, leading to the formation of 3-hydroxymorphinan and this compound-O-glucuronide as major byproducts. The activity of CYP3A4 and various UGT enzymes are key determinants of its clearance. Furthermore, this compound's interaction with critical signaling pathways, such as the NMDA receptor, NF-κB, and MAPK pathways, underscores its complex pharmacological profile. A comprehensive understanding of these metabolic and signaling interactions is essential for the continued investigation and development of this compound and its parent compound, dextromethorphan, for various therapeutic applications. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitative analysis of dextromethorphan, this compound and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Determination of dextromethorphan and this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dextromethorphan inhibits osteoclast differentiation by suppressing RANKL-induced nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dextrorphan's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextrorphan, the primary active metabolite of the widely used antitussive dextromethorphan (B48470), exerts a complex and multifaceted influence on the central nervous system (CNS). Its pharmacological profile is characterized by interactions with several key neurotransmitter systems and signaling pathways, positioning it as a molecule of significant interest for therapeutic development in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core effects of this compound on the CNS, with a focus on its molecular mechanisms of action, receptor binding affinities, and modulation of downstream signaling cascades. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
Historically recognized for its contribution to the antitussive effects of its parent compound, dextromethorphan, this compound has emerged as a pharmacologically distinct entity with a range of activities within the CNS. Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] Beyond this, this compound interacts with sigma-1 receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and various voltage-gated ion channels, contributing to its diverse pharmacological effects.[3][4] These interactions underpin its demonstrated neuroprotective, anti-inflammatory, and potential antidepressant properties. This guide will systematically explore these effects, providing the detailed data and experimental context necessary for advanced research and development.
Quantitative Data: Receptor Binding and Functional Inhibition
The affinity of this compound for its various molecular targets is a critical determinant of its pharmacological effects. The following tables summarize the available quantitative data on its binding affinities (Ki) and functional inhibition (IC50) at key CNS receptors and ion channels.
Table 1: this compound Binding Affinities (Ki) for CNS Receptors
| Receptor/Site | Ligand | Species | Tissue | Ki (nM) | Reference(s) |
| NMDA Receptor (PCP site) | [3H]this compound | Rat | Brain homogenates | 56 - 70 | [5] |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine | N/A | N/A | 142 - 652 | [4] |
| Sigma-2 Receptor | N/A | N/A | N/A | Low affinity | [3] |
Table 2: this compound Functional Inhibition (IC50) of Ion Channels and Receptors
| Channel/Receptor | Experimental Condition | Species | Cell Type | IC50 (µM) | Reference(s) |
| NMDA Receptor-induced current | Electrophysiology | Rat | Cortical neurons | 0.55 | [6] |
| NMDA-evoked Ca2+ influx | Fura-2 imaging | Rat | Hippocampal neurons | 4 | [7] |
| L-type Voltage-gated Ca2+ channels | 45Ca2+ uptake | Rat | PC12 cells | ~200 | [8] |
| N-type Voltage-gated Ca2+ channels | 45Ca2+ uptake | Rat | Brain synaptosomes | ~200 | [8] |
| Voltage-gated Na+ channels | Electrophysiology | Rat | Cortical neurons | ~80 | [6] |
| α3β4 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |
| α4β2 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |
| α7 Nicotinic Acetylcholine Receptor | Electrophysiology | Oocytes | N/A | ~0.7-4.3 | [3] |
| Human K(v)1.3 channels | Electrophysiology | Xenopus oocytes | N/A | 12.8 | [9] |
Core Mechanisms of Action and Signaling Pathways
NMDA Receptor Antagonism
This compound's most well-characterized effect is its non-competitive antagonism of the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][10] It binds to the phencyclidine (PCP) site within the ion channel, physically occluding the pore and preventing the influx of Ca2+ and Na+ ions.[2][5] This action underlies its neuroprotective effects by mitigating excitotoxicity, a pathological process implicated in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[11][12][13]
Sigma-1 Receptor Agonism
This compound also acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][14] Sigma-1 receptor activation is associated with the modulation of intracellular Ca2+ signaling, reduction of oxidative stress, and regulation of neuronal plasticity.[15][16] This mechanism is thought to contribute significantly to the neuroprotective and potential antidepressant effects of this compound.[10][17]
Anti-inflammatory Effects on Microglia
Neuroinflammation, mediated by the activation of microglia, is a key component of many CNS pathologies. This compound has been shown to exert potent anti-inflammatory effects by inhibiting microglial activation.[18][19] It suppresses the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species.[8][20] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[20][21]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to the NMDA receptor PCP site.
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. The final pellet is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, [3H]this compound (as the radioligand), and varying concentrations of unlabeled this compound (for competition binding). Incubate at room temperature for a specified time (e.g., 2 hours).
-
Filtration and Scintillation Counting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) from saturation binding experiments. Calculate the inhibitory constant (Ki) from competition binding experiments using the Cheng-Prusoff equation.[5]
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rats on glass coverslips.
-
Electrophysiological Recording: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution. Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with an internal solution.
-
NMDA Current Elicitation: Apply NMDA and glycine to the neuron to elicit an inward current.
-
This compound Application: Co-apply this compound with NMDA and glycine and record the change in the current amplitude.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of this compound. Construct a concentration-response curve to determine the IC50 value for this compound's inhibition of the NMDA-induced current.[6][7]
In Vitro Neuroprotection Assay
This protocol provides a framework for evaluating the neuroprotective effects of this compound against excitotoxicity.
-
Neuronal Culture: Plate primary cortical neurons in multi-well plates.
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate or NMDA to induce excitotoxicity.
-
This compound Treatment: Treat the neurons with varying concentrations of this compound either before, during, or after the excitotoxic insult.
-
Assessment of Cell Viability: After a specified incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a vital dye (e.g., trypan blue).
-
Data Analysis: Quantify the percentage of neuroprotection conferred by this compound at different concentrations and determine the EC50 value.[11]
Microglia Anti-inflammatory Assay
This protocol describes a method to assess the anti-inflammatory effects of this compound on microglia.
-
Microglial Cell Culture: Culture a microglial cell line (e.g., BV-2) or primary microglia in multi-well plates.
-
Inflammatory Stimulation: Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Treat the cells with this compound at various concentrations prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. Measure nitric oxide production using the Griess assay.
-
Western Blot Analysis: Lyse the cells and perform western blot analysis to assess the activation of key inflammatory signaling proteins, such as NF-κB.[18][20][21]
Conclusion
This compound's diverse pharmacological profile, centered on its potent NMDA receptor antagonism, sigma-1 receptor agonism, and anti-inflammatory properties, makes it a compelling candidate for further investigation and therapeutic development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to elucidate the intricate mechanisms of this compound's action in the CNS and to explore its potential in treating a spectrum of neurological and psychiatric conditions. A thorough understanding of its interactions with multiple signaling pathways is crucial for the rational design of novel therapeutics that leverage the unique properties of this multifaceted molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dextromethorphan on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. This compound and dextromethorphan attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by dextromethorphan in acute experimental subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 17. Dextromethorphan Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dextromethorphan improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Determining the neuroprotective effects of dextromethorphan in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Dextrorphan: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the cellular and molecular effects of Dextrorphan as observed in in vitro experimental models. It details the compound's mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.
Introduction
This compound (DXO) is the primary and more potent active metabolite of the widely used antitussive agent, Dextromethorphan (B48470) (DM).[1][2] Formed through O-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, this compound is responsible for many of the pharmacological effects attributed to its parent compound.[1][2] In the context of cellular biology, this compound is principally recognized as a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4] This activity is the foundation for its extensively studied neuroprotective properties.[3][5][6] Beyond NMDA receptor blockade, in vitro studies have revealed a more complex pharmacological profile, including interactions with various ion channels and receptors. This guide synthesizes the current understanding of this compound's effects at the cellular level, providing a technical resource for researchers exploring its therapeutic potential.
Core Mechanisms of Action
This compound's cellular effects are mediated through its interaction with several key molecular targets. The primary mechanisms identified through in vitro assays are detailed below.
NMDA Receptor Antagonism
The most prominent mechanism of action for this compound is its role as a non-competitive antagonist of the NMDA receptor.[3][4][7] It blocks the NMDA receptor's ion channel when it is in an open state, thereby preventing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[3] This action is considered the principal basis for its neuroprotective and anticonvulsant properties.[3] Studies have shown that this compound is a significantly more potent NMDA receptor antagonist than its parent compound, Dextromethorphan.[2]
Voltage-Gated Calcium Channel Blockade
In vitro studies have demonstrated that this compound can act as a calcium channel antagonist. It has been shown to inhibit potassium (K⁺) depolarization-evoked Ca²⁺ uptake in both brain synaptosomes and cultured PC12 neural cells.[8] This suggests that this compound can block both N-type (predominant in synaptosomes) and L-type (present in PC12 cells) voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive intracellular calcium accumulation.[8]
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
This compound has been identified as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). In vitro experiments using Xenopus oocytes expressing various nAChR subtypes found that this compound blocks the activation of α3β4, α4β2, and α7 subtypes.[9] The blockade of α3β4 receptors, in particular, has been a focus of investigation.[10][11]
Other Molecular Targets
While this compound is a more potent NMDA antagonist than Dextromethorphan, it is less active as a serotonin (B10506) reuptake inhibitor.[2] However, it does retain activity as a norepinephrine (B1679862) reuptake inhibitor.[2] It also demonstrates a higher affinity for opioid receptors compared to Dextromethorphan, although this is more significant at higher doses.[2]
Key Cellular Effects
Neuroprotection
A substantial body of in vitro evidence supports the neuroprotective capabilities of this compound.
-
Attenuation of Hypoxic/Ischemic Injury: In cortical cell cultures, this compound demonstrates a concentration-dependent ability to attenuate hypoxic injury.[12] This protective effect is linked to its capacity to block excitotoxic processes that are triggered during periods of oxygen deprivation.
-
Inhibition of Excitotoxicity: By blocking NMDA receptors and voltage-gated calcium channels, this compound effectively protects cultured neurons from glutamate-induced excitotoxicity.[8][13] This prevents the pathological cascade of excessive calcium influx, which leads to mitochondrial dysfunction, oxidative stress, and eventual cell death.
-
Reduction of Oxidative Stress: Dextromethorphan, acting through this compound, has been shown to reduce the production of intracellular reactive oxygen species (ROS) in mesencephalic neuron-glia cultures.[14] This antioxidative effect is a critical component of its neuroprotective action against inflammatory and toxic insults.
Immunomodulation and Glial Cell Effects
While much of the research on immunomodulation has focused on the parent compound, Dextromethorphan, the effects are largely mediated by this compound.
-
Inhibition of Microglial Activation: Dextromethorphan has been shown to inhibit the activation of microglia, the resident immune cells of the brain.[15] It reduces the production of proinflammatory and neurotoxic factors such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and superoxide (B77818) free radicals in response to stimuli like lipopolysaccharide (LPS).[15]
-
Effects on Glial Proliferation and Protection: Studies on Dextromethorphan show that it can stimulate the proliferation of oligodendroglial progenitors (OPC) and protect both OPCs and mature oligodendrocytes from excitotoxic and inflammatory insults, including damage from glutamate, NMDA, and ROS.[16]
Quantitative Data Presentation
The following tables summarize key quantitative data from in vitro studies of this compound and its parent compound, Dextromethorphan.
Table 1: Receptor and Ion Channel Interactions
| Compound | Target | Assay System | Value | Unit | Reference |
|---|---|---|---|---|---|
| This compound | Voltage-gated Ca²⁺ Channels | Cultured PC12 Cells | ~200 | µM (IC₅₀) | [8] |
| Dextromethorphan | Voltage-gated Ca²⁺ Channels | Brain Synaptosomes | 48 | µM (IC₅₀) | [8] |
| Dextromethorphan | Serotonin Reuptake | Rat Brain Synaptosomes | 23 | nM (Kᵢ) | [17] |
| Dextromethorphan | nAChR (α3β4) Blockade | Xenopus Oocytes | Micromolar Range | µM (IC₅₀) | [9][18] |
| this compound | nAChR (α3β4) Blockade | Xenopus Oocytes | Micromolar Range | µM (IC₅₀) |[9] |
Table 2: Effective Concentrations for Cellular Protection
| Compound | Cell Type | Insult | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| This compound | Cortical Neurons | Hypoxia | Attenuation of injury | Micromolar Range | [12] |
| Dextromethorphan | Mesencephalic Neuron-Glia | Lipopolysaccharide (LPS) | Neuroprotection | 1-10 µM | [15] |
| Dextromethorphan | Oligodendrocytes & Progenitors | Glutamate, NMDA, ROS | Protection from cell death | 2-20 µM | [16] |
| Dextromethorphan| Dopaminergic Neurons | MPTP | Reduction of ROS | Micromolar Range |[14] |
Signaling Pathways and Experimental Workflows
Visualizations of key molecular pathways and experimental designs are provided below using Graphviz (DOT language).
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dextromethorphan and this compound as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SMPDB [smpdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. This compound and dextromethorphan attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dextromethorphan on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, in vitro and in vivo studies, and molecular modeling of N-alkylated dextromethorphan derivatives as non-competitive inhibitors of α3β4 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dextrorphan for In Vivo Studies: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextrorphan (DXO), the primary active metabolite of the widely used antitussive dextromethorphan (B48470) (DXM), is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This characteristic has led to its investigation as a potential neuroprotective agent in a variety of central nervous system (CNS) injury models. Preclinical studies in animal models have demonstrated its potential therapeutic utility in conditions such as traumatic brain injury, cerebral ischemia, seizures, and neuropathic pain.[2][4][5][6] These neuroprotective effects are primarily attributed to its ability to attenuate glutamate (B1630785) excitotoxicity, a key mechanism in secondary injury cascades.[3][4][7] Additionally, this compound has been shown to exert anti-inflammatory effects, further contributing to its neuroprotective profile.[4][7] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo animal models of neurological injury.
Mechanism of Action
This compound's principal mechanism of action is the blockade of the NMDA receptor ion channel, which it binds to with low affinity.[1][3] This non-competitive antagonism prevents excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to cell death following CNS injury.[2] Beyond NMDA receptor antagonism, this compound and its parent compound, dextromethorphan, have been shown to interact with other targets, including sigma-1 receptors and voltage-gated calcium channels, which may also contribute to their neuroprotective properties.[2][8] In models of traumatic brain injury, dextromethorphan treatment has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies investigating the effects of this compound (or its precursor, dextromethorphan) in different animal models.
Table 1: Efficacy of this compound/Dextromethorphan in Animal Models
| Animal Model | Species | Drug Administered | Dosage | Administration Route | Key Findings | Reference(s) |
| Traumatic Brain Injury (CCI) | Rat | Dextromethorphan | 30 mg/kg | Intraperitoneal (i.p.) | Reduced brain edema, improved neurological deficits, and increased neuronal survival. | [4][7] |
| Global Cerebral Ischemia (4VO) | Rat | Dextromethorphan | 50 mg/kg | Not specified | Attenuated neuronal damage in the hippocampus and striatum; improved spatial learning and memory. | [5] |
| Kainate-Induced Seizures | Rat | Dextromethorphan | 12.5 and 25 mg/kg | Subcutaneous (s.c.) | Attenuated seizure severity. | [9] |
| NMDA-Induced Seizures | Rat | This compound | Various | Intracerebroventricular (i.c.v.) | Blocked NMDA-induced convulsions in a dose-dependent manner. | [1] |
| Neuropathic Pain (Sciatic Nerve Ligation) | Rat | Dextromethorphan | Not specified | Not specified | Demonstrated analgesic properties. | [10] |
| Parkinson's Disease (MPTP model) | Mouse | Dextromethorphan | 10 mg/kg | Subcutaneous (s.c.) | Attenuated the loss of nigral dopaminergic neurons. | [11] |
Table 2: Pharmacokinetic Parameters of Dextromethorphan and this compound in Rats
| Compound | Administration Route | Tmax (brain) | Cmax (brain) | Brain/Plasma Ratio | Reference(s) |
| Dextromethorphan | Intraperitoneal (i.p.) | - | - | ~6.5 | [12] |
| This compound (from DXM) | Intraperitoneal (i.p.) | 60 min | 1.0 nmol/g | - | [12] |
| This compound (from DXM) | Subcutaneous (s.c.) | 120 min | 0.2 nmol/g | - | [12] |
Note: Dextromethorphan is rapidly metabolized to this compound, and the in vivo effects are often attributed to the metabolite.[1][13]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Traumatic Brain Injury (Controlled Cortical Impact)
This protocol outlines the procedure for inducing a traumatic brain injury in rats using the controlled cortical impact (CCI) model and subsequently administering dextromethorphan to assess its neuroprotective effects.[4][7]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Controlled cortical impactor device
-
Dextromethorphan hydrobromide (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9%)
-
Surgical instruments
-
Suture materials
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill.
-
Carefully remove the bone flap to expose the dura mater.
-
-
Induction of TBI:
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Induce a cortical impact with defined parameters (e.g., 4 mm tip diameter, 2.5 mm impact depth, 4 m/s velocity).
-
-
Drug Administration:
-
Post-operative Care:
-
Suture the scalp incision and allow the animal to recover from anesthesia on a heating pad.
-
Provide post-operative analgesia as required.
-
-
Outcome Measures (24-72 hours post-injury):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system (e.g., Bederson score).
-
Brain Edema Measurement: Sacrifice the animal, remove the brain, and determine the wet weight-to-dry weight ratio of the injured hemisphere.
-
Histological Analysis: Perfuse the animal with paraformaldehyde, section the brain, and perform staining (e.g., Nissl staining) to assess neuronal survival in the penumbra region.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or Western blotting.[4][7]
-
Protocol 2: Assessment of this compound's Anticonvulsant Activity in a Mouse Model of Kainate-Induced Seizures
This protocol describes the induction of seizures in mice using kainic acid and the evaluation of dextromethorphan's ability to attenuate seizure activity.[9]
Materials:
-
Male BALB/c mice (20-25 g)
-
Dextromethorphan hydrobromide
-
Kainic acid (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9%)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Habituation: Place the mice individually in observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Drug Pre-treatment:
-
Administer dextromethorphan subcutaneously (s.c.) at doses of 12.5 mg/kg and 25 mg/kg.[9]
-
The control group should receive an equivalent volume of sterile saline.
-
-
Induction of Seizures:
-
Thirty minutes after dextromethorphan or vehicle administration, inject kainic acid (10 mg/kg, i.p.).[9]
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, observe the mice continuously for at least 2 hours.
-
Score the severity of seizures at regular intervals (e.g., every 5 minutes) using a standardized seizure scoring scale (e.g., Racine scale, where stages range from mouth and facial movements to tonic-clonic seizures).
-
-
Data Analysis:
-
Compare the mean seizure scores and the latency to the onset of severe seizures between the dextromethorphan-treated groups and the control group.
-
Statistical analysis can be performed using appropriate non-parametric tests (e.g., Mann-Whitney U test).
-
Visualizations
Caption: Workflow for evaluating this compound in a rat model of TBI.
Caption: this compound's dual mechanism of neuroprotection.
References
- 1. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dextromethorphan on the seizures induced by kainate and the calcium channel agonist BAY k-8644: comparison with the effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the analgesic effect of dextromethorphan and its interaction with nitric oxide on sciatic nerve ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ricardinis.pt [ricardinis.pt]
Application Notes and Protocols for Dextrorphan Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dextrorphan (DOR), the primary active metabolite of the cough suppressant dextromethorphan (B48470) (DEM), in plasma samples. The following sections outline various validated analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and its quantification in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of dextromethorphan.[1] The analytical methods detailed herein provide the sensitivity, specificity, and robustness required for bioanalytical applications in drug development and clinical research.
Analytical Methods Overview
A variety of analytical techniques have been successfully employed for the quantification of this compound in plasma. LC-MS/MS is the most prevalent method due to its high sensitivity and selectivity.[2][3] GC-MS and HPLC with fluorescence or UV detection are also viable alternatives.[4][5] Sample preparation is a critical step to remove plasma proteins and other interfering substances, with liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation being the most common approaches.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for this compound quantification in plasma, providing a comparative overview of their key validation parameters.
Table 1: LC-MS/MS Methods for this compound Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Liquid-Liquid Back-Extraction[2][8] | Liquid-Liquid Extraction[3][9] | Solid-Phase Extraction (SPE)[1][10] | On-line SPE[11] |
| Linearity Range | 5 pg/mL - 4 orders of magnitude[2][8] | 0.2 - 80 µg/L[3] | 0.1 - 100 ng/mL[10] | 0.05 - 50 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[2][8] | 0.2 µg/L[3] | 0.1 ng/mL[10] | 0.05 ng/mL[11] |
| Accuracy | Within 10% of nominal value[2][8] | 98.8% - 100.6%[3] | ≤14% deviation[10] | 90% - 112%[11] |
| Precision (RSD/CV) | < 6% at ≥ 50 pg/mL; < 12% at < 50 pg/mL[2][8] | < 8% (intra- and inter-day)[3] | Not explicitly stated[10] | 1.5% - 16.0%[11] |
| Internal Standard | Stable-isotope labeled DOR[2][8] | Chlorpheniramine[3] | Dextromethorphan-d3[10] | Stable-isotope labeled DOR[11] |
Table 2: GC-MS and HPLC Methods for this compound Quantification in Plasma
| Parameter | GC-MS Method | HPLC-Fluorescence Method |
| Sample Preparation | Liquid-Liquid Extraction[4] | Solvent-Solvent Extraction[5] |
| Linearity Range | Not explicitly stated for plasma | 2 - 200 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] | 1 ng/mL[5] |
| Accuracy | 91.76% - 106.27%[4] | > 90%[5] |
| Precision (RSD/CV) | < 9.91% (intra- and inter-day)[4] | > 90%[5] |
| Internal Standard | Levallorphan[4] | Not explicitly stated |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common sample preparation and analytical methods.
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is based on the method described by Chen et al.[3]
1. Sample Preparation: a. To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of the internal standard solution (e.g., chlorpheniramine (B86927) in methanol). b. Add 20 µL of 4% (v/v) ammonium (B1175870) hydroxide (B78521) to alkalize the sample.[9] c. Add 1 mL of n-butyl chloride (or another suitable organic solvent like ethyl acetate) and vortex for 1 minute.[9][12] d. Centrifuge at 14,000 rpm for 5 minutes to separate the layers.[10] e. Transfer the upper organic layer to a clean tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis: a. Column: Zorbax Extend C18 or equivalent.[3] b. Mobile Phase: Methanol (B129727):Water:Formic Acid (70:30:1, v/v/v).[3] c. Flow Rate: 0.5 mL/min.[3] d. Injection Volume: 10 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[3] f. MRM Transitions:
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is based on the method described by Thermo Fisher Scientific.[10]
1. Sample Pre-treatment: a. To 180 µL of plasma, add 10 µL of the internal standard working solution (e.g., dextromethorphan-d3 (B1141331) in acetonitrile). b. Vortex for 30 seconds. c. Add 200 µL of 0.1% formic acid in water. d. Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[10]
2. Solid-Phase Extraction: a. SPE Cartridge: SOLA CX or equivalent cation exchange cartridge. b. Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water. c. Loading: Load the pre-treated sample onto the conditioned cartridge. d. Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. e. Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. f. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
3. LC-MS/MS Analysis: a. Column: Accucore C18, 50 x 2.1 mm or equivalent.[10] b. Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 10 µL. e. Mass Spectrometer: TSQ Vantage MS or equivalent.[10] f. Ionization: Heated electrospray ionization (HESI), positive polarity.[10] g. MRM Transitions: (Refer to instrument-specific optimization).
Protocol 3: Protein Precipitation for Plasma Sample Cleanup
This is a general protocol for protein precipitation.[7][13]
1. Precipitation: a. To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol). b. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
2. Centrifugation: a. Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
3. Supernatant Collection: a. Carefully aspirate the supernatant containing the analyte and internal standard and transfer it to a clean tube.
4. Evaporation and Reconstitution: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of dextromethorphan and this compound in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Dextrorphan in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary active metabolite of the widely used antitussive dextromethorphan (B48470), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity has garnered significant interest for its potential neuroprotective and therapeutic applications.[1] Patch-clamp electrophysiology is an indispensable technique for characterizing the interactions of this compound with various ion channels at high resolution, providing crucial insights into its mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch-clamp studies. The information is intended to guide researchers in designing and executing experiments to investigate the electrophysiological effects of this compound on various ion channels.
Mechanism of Action
This compound exerts its primary effect as an open-channel blocker of NMDA receptors.[1][4] This action is voltage-dependent and results in a reduction of the channel's mean open time and frequency of openings, without affecting the single-channel conductance.[4] By blocking the NMDA receptor, this compound inhibits the influx of Ca2+ into the neuron, a key event in excitatory neurotransmission and, in excess, a trigger for excitotoxic cell death pathways.
Beyond its prominent role at the NMDA receptor, this compound and its parent compound, dextromethorphan, have been shown to modulate other ion channels, albeit with lower potencies. These include voltage-gated sodium (Na+), calcium (Ca2+), and potassium (K+) channels, as well as proton currents.[1][5][6][7] The multifaceted interactions of this compound with various ion channels contribute to its complex pharmacological profile.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and dextromethorphan on various ion channels, as determined by patch-clamp electrophysiology and related techniques. This data is crucial for designing dose-response experiments and interpreting results.
| Compound | Target Ion Channel/Receptor | Cell Type | IC50 Value | Reference |
| Dextromethorphan | NMDA Receptor-induced Current | Cultured Rat Cortical Neurons | 0.55 µM | [6] |
| Dextromethorphan | NMDA Receptor-mediated Ca2+ influx | Cultured Rat Hippocampal Pyramidal Neurons | 4 µM | [4] |
| Dextromethorphan | Voltage-gated Na+ Channels | Cultured Rat Cortical Neurons | ~80 µM | [6] |
| Dextromethorphan | L- and N-type Voltage-gated Ca2+ Channels | Cultured Rat Cortical Neurons and PC12 Cells | 52-71 µM | [6] |
| Dextromethorphan | Voltage-gated Proton Currents | BV2 Microglial Cells | 51.7 µM | [5] |
| Dextromethorphan | Human Kv1.3 Potassium Channels | Xenopus laevis Oocytes | 12.8 µM | [7] |
| Dextromethorphan | KATP Channels | Pancreatic β-Cells | ~70% inhibition at 100 µM | [8] |
| This compound | KATP Channels | Pancreatic β-Cells | Almost equal inhibition to Dextromethorphan | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound's mechanism of action at the NMDA receptor.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on NMDA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique. These should be adapted based on the specific experimental goals and cell types used.
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA-Evoked Currents
Objective: To characterize the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cells: Cultured neurons (e.g., primary hippocampal or cortical neurons) plated on glass coverslips.
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2 (Mg2+-free for NMDA receptor activation), 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. pH 7.4, osmolarity 305-315 mOsm. Continuously bubbled with 95% O2/5% CO2.[9]
-
Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. pH 7.3, osmolarity 260-280 mOsm.[9] ATP and GTP can be added to maintain cell health.
-
Agonists: NMDA and Glycine.
-
Antagonist: this compound hydrobromide.
-
Patch-clamp setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.[9]
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Obtaining a Gigaseal: Approach a neuron with the micropipette while applying positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Baseline Recording: Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke a stable inward current. Record this baseline current for several minutes.
-
This compound Application: Apply this compound at various concentrations (e.g., 0.1 µM to 100 µM) via the perfusion system while continuously applying the NMDA/glycine solution.
-
Recording: Record the NMDA-evoked currents in the presence of each this compound concentration until a steady-state block is achieved.
-
Washout: Perfuse with the external solution containing only NMDA/glycine to observe the reversal of the block.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current at baseline and in the presence of each this compound concentration. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.
Protocol 2: Investigating the Voltage-Dependence of this compound Block
Objective: To determine if the blocking effect of this compound on NMDA receptors is dependent on the membrane potential.
Procedure:
-
Follow steps 1-6 from Protocol 1 to obtain a stable baseline NMDA-evoked current at a holding potential of -60 mV.
-
Apply a fixed, sub-maximal inhibitory concentration of this compound (e.g., the IC50 concentration determined from Protocol 1).
-
Once a steady-state block is achieved, apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) and measure the NMDA-evoked current at each potential.
-
Washout this compound and repeat the voltage-step protocol in the absence of the drug.
-
Data Analysis: For each voltage step, calculate the percentage of current inhibition by this compound. Plot the percentage of inhibition as a function of the membrane potential. An increase in block at more negative potentials is indicative of voltage-dependent block.
Troubleshooting
-
No Giga-seal formation: Ensure pipette tips are clean and have the appropriate resistance. Check the health of the cells and the osmolarity of the solutions.[10]
-
Unstable recordings: Ensure the recording setup is free from vibrations and electrical noise. Check the grounding of the equipment.
-
No response to NMDA: Confirm the external solution is Mg2+-free and contains the co-agonist glycine. Check the viability of the cells.
-
Irreversible block by this compound: Ensure adequate washout time between applications. The off-rate of this compound is relatively fast, so a complete washout should be achievable.[4]
By following these guidelines and protocols, researchers can effectively utilize patch-clamp electrophysiology to dissect the intricate interactions of this compound with ion channels, contributing to a deeper understanding of its pharmacological properties and therapeutic potential.
References
- 1. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan inhibition of voltage-gated proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dextromethorphan on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan and this compound Influence Insulin Secretion by Interacting with KATP and L-type Ca2+ Channels in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Dextrorphan as a pharmacological tool for studying NMDA receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (DX), the primary metabolite of the widely used antitussive dextromethorphan (B48470) (DXM), is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its distinct binding kinetics and pharmacological profile make it a valuable tool for investigating the structure, function, and therapeutic potential of NMDA receptors. These receptors are critical mediators of excitatory synaptic transmission in the central nervous system and are implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and neurotoxicity.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool in NMDA receptor research.
Pharmacological Profile of this compound at NMDA Receptors
This compound acts as an uncompetitive open-channel blocker of the NMDA receptor, binding to a site within the ion channel pore, which is distinct from the binding site of another common channel blocker, MK-801.[1][2] This interaction prevents the influx of Ca2+ and Na+ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). The binding of this compound is use-dependent, meaning it has a higher affinity for the receptor when the channel is in an open state.
One of the key characteristics of this compound is its relatively fast unblocking kinetics compared to other NMDA receptor antagonists like MK-801.[4] This property may contribute to a more favorable side-effect profile, making it and its analogs subjects of interest for therapeutic development in neurological and psychiatric disorders.[5][6]
Data Presentation: Quantitative Analysis of this compound and Comparators
The following tables summarize the binding affinity and potency of this compound and other relevant compounds at the NMDA receptor. These values have been compiled from various radioligand binding and functional assays.
Table 1: Binding Affinity (Ki) of this compound and Comparators at the NMDA Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]TCP | Rat brain | 460 | [7] |
| Dextromethorphan | [3H]MK-801 | Rat brain neuronal membrane | 4540 | [8] |
| Dextromethorphan | [3H]TCP | Rat brain | 2246 | [8] |
| MK-801 | [3H]MK-801 | Transfected COS-7 cells (NR1-1a/NR2A) | 1.5 - 2.5 | [1] |
Table 2: Potency (IC50/Kd) of this compound and Dextromethorphan at the NMDA Receptor
| Compound | Assay Type | Tissue/Cell Line | IC50/Kd (nM) | Reference |
| This compound | [3H]this compound Saturation Binding | Transfected COS-7 cells (NR1-1a/NR2A) | 56 - 70 (Kd) | [1] |
| Dextromethorphan | [3H]MK-801 Competition | Transfected COS-7 cells (NR1-1a/NR2A) | ~10,000 | [1] |
| Dextromethorphan | Reduction of NMDA-evoked Ca2+ rise | Cultured rat hippocampal neurons | 4000 (IC50) | [4] |
| Dextromethorphan | Block of NMDA-induced currents | Cultured cortical neurons | 550 (IC50) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NMDA Receptors using [3H]this compound
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of this compound binding sites on NMDA receptors in cell membranes.
Materials:
-
Membrane preparation from cells expressing NMDA receptors (e.g., transfected HEK293 or COS-7 cells, or rodent brain tissue)
-
[3H]this compound (specific activity ~20-60 Ci/mmol)
-
Unlabeled this compound
-
Assay Buffer: 5 mM HEPES, pH 7.4
-
Glutamate and Glycine (B1666218) stock solutions
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in Assay Buffer to a final protein concentration of 0.25–0.5 mg/mL.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following reactions in a final volume of 500 µL:
-
Total Binding: Add Assay Buffer, membrane preparation (80-150 µg protein), 3 µM glutamate, 3 µM glycine, and varying concentrations of [3H]this compound (e.g., 1.5–125 nM).
-
Non-specific Binding: Same as Total Binding, but with the addition of 3 µM unlabeled this compound.
-
-
Incubation: Incubate the reactions at room temperature for 4 hours to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [3H]this compound concentration.
-
Plot specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression to fit a one-site binding model (Y = (Bmax * X) / (Kd + X)) to determine the Kd and Bmax values.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Blockade of NMDA Receptor Currents
This protocol outlines the procedure for recording NMDA-evoked currents from cultured neurons and assessing their inhibition by this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3.
-
NMDA and glycine stock solutions
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution. Pull a patch pipette with a resistance of 3-7 MΩ and fill it with internal solution.
-
Establish Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record NMDA Currents: Clamp the cell at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current.
-
Apply this compound: After obtaining a stable baseline NMDA-evoked current, co-apply this compound at various concentrations with the NMDA/glycine solution.
-
Data Acquisition: Record the currents before, during, and after this compound application.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each this compound concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Patch-clamp electrophysiology workflow.
Protocol 3: In Vivo NMDA-Induced Seizure Model
This protocol describes an in vivo model to assess the functional antagonism of NMDA receptors by this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with surgically implanted intracerebroventricular (i.c.v.) cannulae
-
NMDA solution
-
This compound solution or vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Allow animals to recover for 3-5 days after i.c.v. cannula implantation surgery.
-
Drug Administration: Administer this compound or vehicle via i.c.v. injection.
-
NMDA Challenge: 15 minutes after this compound/vehicle administration, inject a suprathreshold, non-lethal dose of NMDA (e.g., 12.5 nM) i.c.v. to induce clonic "popcorn" convulsions.[5]
-
Observation: Immediately after NMDA injection, place the animal in an observation chamber and record the following for a 120-second period:
-
Latency to the onset of convulsions.
-
Presence or absence of convulsive behavior.
-
-
Data Analysis:
-
Compare the latency to convulsion onset between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Compare the percentage of animals exhibiting convulsions in each group.
-
Generate dose-response curves to determine the ED50 of this compound for blocking NMDA-induced seizures.
-
NMDA Receptor Signaling Pathway
Activation of NMDA receptors leads to an influx of Ca2+, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity and cell survival, but their overactivation can lead to excitotoxicity and neuronal death.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
This compound is a versatile and valuable pharmacological tool for the study of NMDA receptors. Its well-characterized properties as a non-competitive antagonist with distinct kinetics allow for detailed investigations into receptor function in both in vitro and in vivo settings. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of NMDA receptor pharmacology and its role in health and disease.
References
- 1. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Dextrorphan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextrorphan is the primary active metabolite of dextromethorphan (B48470), a commonly used cough suppressant.[1] The analysis of this compound is crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various biological matrices. This document provides a detailed application note and protocol for the analysis of this compound using HPLC, with a focus on reversed-phase chromatography coupled with UV or fluorescence detection.
Experimental Protocols
This section details the methodologies for the analysis of this compound, including sample preparation and HPLC-UV/Fluorescence analysis.
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
A common method for extracting this compound from plasma involves liquid-liquid extraction.[2][3]
Materials:
-
Human plasma samples
-
Ethyl acetate[2]
-
n-butylchloride[3]
-
Ammonium (B1175870) hydroxide (B78521) (4% v/v)[3]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (Mobile Phase)
Protocol:
-
To 200 µL of human plasma in a centrifuge tube, add 20 µL of 4% (v/v) ammonium hydroxide.[3]
-
Add 1 mL of n-butylchloride as the extraction solvent.[3] For a different approach, ethyl acetate (B1210297) can also be used.[2]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase.
-
Vortex briefly and inject a suitable aliquot (e.g., 20 µL) into the HPLC system.
HPLC Method for this compound Analysis
The following HPLC methods are based on established protocols for this compound quantification.[1][4][5]
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | A gradient or isocratic HPLC system with a pump, autosampler, column oven, and UV or Fluorescence detector. |
| Analytical Column | Phenyl column (e.g., 5 µm, 250 x 4.6 mm) or a C18 column (e.g., Accucore C18, 2.6 µm, 50 x 2.1 mm).[1][4] |
| Mobile Phase A | 10 mM Potassium Phosphate buffer (pH 4.0) or 0.01 M Heptane Sulfonic Acid and 0.01 M Phosphate buffer.[4][5] |
| Mobile Phase B | Acetonitrile.[4][5] |
| Detector | UV Detector at 280 nm or Fluorescence Detector with excitation at 280 nm and emission at 310 nm.[4][5] |
| Data Acquisition | Chromatography data station for system control, data acquisition, and processing. |
Protocol:
-
System Preparation: Ensure the HPLC system is properly purged and equilibrated with the mobile phase.
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of aqueous buffer and acetonitrile. For a phenyl column, a mobile phase of 10 mM potassium phosphate-acetonitrile (45:55, v/v) at pH 4.0 can be used.[4]
-
Flow Rate: Set the flow rate to a typical value for the column dimensions, for example, 1.0 mL/min for a 4.6 mm i.d. column.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
Injection Volume: Inject 20 µL of the prepared sample.
-
Detection: Monitor the column effluent at 280 nm for UV detection.[4][5] For enhanced sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of 280 nm and an emission wavelength of 310 nm.[5]
-
Run Time: A run time of approximately 10-15 minutes is typically sufficient for the elution of this compound and any internal standards.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for this compound analysis, providing a basis for method selection and performance evaluation.
Table 2: Chromatographic Parameters and Performance
| Parameter | Method 1 (UV Detection)[4] | Method 2 (Fluorescence Detection)[5] | Method 3 (Fast HPLC)[1] |
| Column | 5 µm Phenyl (250 x 4.6 mm) | Phenyl Column | Accucore C18 (2.6 µm, 50 x 2.1 mm) |
| Mobile Phase | 10 mM Potassium Phosphate-Acetonitrile (45:55), pH 4.0 | Acetonitrile and 0.01 M Heptane Sulfonic Acid/0.01 M Phosphate Buffer | Water/Acetonitrile with 0.1% Phosphoric Acid |
| Detection | UV at 280 nm | Fluorescence (Ex: 280 nm, Em: 310 nm) | Not Specified (likely UV or MS) |
| Retention Time | Analyte dependent | Analyte dependent | < 2 minutes |
Table 3: Method Validation Parameters
| Parameter | Value (Urine Analysis)[4] | Value (Plasma Analysis with MS/MS)[2] |
| Linearity Range | Not specified | 0.02 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.017 - 0.09 µg/mL (non-hydrolyzed urine) | 0.02 ng/mL |
| Intra-day Precision (%RSD) | Not specified | < 11% |
| Inter-day Precision (%RSD) | Not specified | < 11% |
| Accuracy | Not specified | 92.9 - 102.5% |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound from a biological matrix.
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Simultaneous quantitative analysis of dextromethorphan, this compound and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of dextromethorphan and its metabolites this compound, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination of dextromethorphan and this compound for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dextrorphan as a Probe for Studying CYP2D6 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of a significant number of clinically used drugs, estimated to be around 21% of all approved medications. Due to its highly polymorphic nature, individuals can be categorized into distinct metabolizer phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers.[1] This variability in CYP2D6 activity can have profound implications for drug efficacy and safety. Therefore, the use of probe substrates to phenotype individuals and to characterize the inhibitory potential of new chemical entities towards CYP2D6 is a cornerstone of drug development and personalized medicine.
Dextromethorphan (B48470) (DXM) is a widely accepted and utilized probe drug for assessing CYP2D6 activity both in vivo and in vitro.[2][3] The primary metabolic pathway, O-demethylation of dextromethorphan to its active metabolite dextrorphan (DOR), is predominantly and with high affinity catalyzed by CYP2D6.[2][4][5][6][7] The measurement of this compound formation, or the metabolic ratio of dextromethorphan to this compound, serves as a reliable index of CYP2D6 function.[8][9][10]
While the formation of this compound is the key indicator, understanding the subsequent metabolic fate of this compound itself is crucial for accurate interpretation of in vitro studies. This compound is not an inert endpoint metabolite and can undergo further metabolism, including by CYP2D6, which can influence the observed kinetics of dextromethorphan metabolism.[11] This document provides detailed application notes and protocols on the use of the dextromethorphan-to-dextrorphan metabolic pathway for studying CYP2D6, with a special focus on the role and subsequent metabolism of this compound.
Metabolic Pathway of Dextromethorphan
Dextromethorphan is metabolized through two primary pathways: O-demethylation and N-demethylation.
-
O-demethylation , the major pathway catalyzed by CYP2D6 , produces This compound (DOR) . This reaction is the basis for CYP2D6 phenotyping.
-
N-demethylation , a secondary pathway primarily catalyzed by CYP3A4 , results in the formation of 3-methoxymorphinan (MEM) .[2][6]
Both this compound and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan (HYM) .[2][5] this compound can also be conjugated with glucuronic acid.[12]
The metabolic pathway is visualized in the following diagram:
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the key metabolic reactions involving dextromethorphan and this compound.
Table 1: Kinetic Parameters for Dextromethorphan O-demethylation to this compound by CYP2D6
| Enzyme Source | Km (µM) | Vmax (nmol/nmol P450/min) | Reference |
| Human Liver Microsomes (EM) | 2.2 - 9.4 (high affinity) | Not Reported | [5] |
| Human Liver Microsomes (EM) | 55.5 - 307.3 (low affinity) | Not Reported | [5] |
| Human Liver Microsomes | 7 | Not Reported | [6][13] |
| Recombinant Human CYP2D6 | 1.9 ± 0.2 | 8.5 ± 0.2 | [14] |
EM: Extensive Metabolizer
Table 2: Kinetic Parameters for Other Relevant Metabolic Reactions
| Reaction | Enzyme | Km (µM) | Vmax | Reference |
| Dextromethorphan N-demethylation (to 3-methoxymorphinan) | Human Liver Microsomes (CYP3A4) | 231 - 322 | 3.3 - 6.8 nmol/mg/min | [6] |
| Dextromethorphan N-demethylation (to 3-methoxymorphinan) | Recombinant Human CYP2D6 | 5000 ± 700 | 176 ± 12 nmol/nmol P450/min | [14] |
| This compound N-demethylation (to 3-hydroxymorphinan) | Human Liver Microsomes | 1571 - 4286 | Not Reported | [5] |
The Role of this compound as a CYP2D6 Substrate
While the formation of this compound is the primary measure of CYP2D6 activity, it is important to recognize that this compound itself can be a substrate for CYP2D6, being metabolized to 3-hydroxymorphinan.[11] This sequential metabolism can be negligible in some in vitro systems but becomes significant in systems with high CYP2D6 turnover rates, such as certain recombinant enzyme systems (e.g., Bactosomes).[11] Failure to account for the further metabolism of this compound can lead to an underestimation of the true metabolic rate of dextromethorphan, especially at low substrate concentrations.[11] Therefore, when conducting in vitro CYP2D6 inhibition or phenotyping studies, it is recommended to monitor the formation of both this compound and 3-hydroxymorphinan, or to choose experimental conditions (e.g., short incubation times) where the sequential metabolism of this compound is minimized.
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Activity Assay using Human Liver Microsomes
This protocol describes a typical procedure to determine the rate of this compound formation from dextromethorphan in human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Dextromethorphan (substrate)
-
This compound (analytical standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching and sample preparation)
-
Internal standard (e.g., dextromethorphan-d3)
-
LC-MS/MS system
2. Experimental Workflow:
3. Incubation Procedure:
-
Prepare dextromethorphan solutions in buffer at various concentrations (e.g., 0.5 to 100 µM).
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration e.g., 0.2-0.5 mg/mL)
-
Dextromethorphan solution
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
4. Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound formed.
-
A C18 column is commonly used for separation.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.
-
Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
5. Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
If multiple substrate concentrations are used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: In Vivo CYP2D6 Phenotyping using Dextromethorphan
This protocol outlines a general procedure for determining an individual's CYP2D6 phenotype by measuring the metabolic ratio (MR) of dextromethorphan to this compound in urine or plasma.
1. Study Population:
-
Recruit healthy volunteers or patients.
-
Ensure subjects have abstained from medications known to inhibit or induce CYP2D6 for at least two weeks prior to the study.
2. Dosing and Sample Collection:
-
Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30-40 mg).[10]
-
For urine collection: Collect all urine for a specified period, typically 8 to 12 hours post-dose.[10] Measure the total volume and take an aliquot for analysis.
-
For plasma/saliva collection: Collect blood or saliva samples at specific time points post-dose (e.g., 2, 3, 4, or 6 hours).[12] Plasma or saliva sampling can be less burdensome for participants.[12]
3. Sample Preparation and Analysis:
-
Urine: May require an enzymatic hydrolysis step (e.g., with β-glucuronidase) to measure total (free + conjugated) this compound.
-
Plasma/Saliva: Typically involves protein precipitation or solid-phase extraction.
-
Quantify the concentrations of dextromethorphan and this compound using a validated HPLC or LC-MS/MS method.
4. Data Analysis and Phenotype Classification:
-
Calculate the metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of this compound (MR = [DXM]/[DOR]).
-
Classify the individual's phenotype based on the MR value. A urinary MR greater than 0.3 is often used as a cutoff to classify individuals as poor metabolizers (PMs).[8][10]
Table 3: CYP2D6 Phenotype Classification based on Urinary Metabolic Ratio
| Phenotype | Urinary MR (DXM/DOR) |
| Poor Metabolizer (PM) | > 0.3 |
| Extensive Metabolizer (EM) | < 0.3 |
Note: The exact cutoff values may vary slightly between studies and populations.
Logical Relationship for Phenotyping
The determination of an individual's CYP2D6 phenotype is a logical process based on the metabolic ratio.
Conclusion
The O-demethylation of dextromethorphan to this compound is a robust and widely used method for probing CYP2D6 activity. The protocols provided herein offer standardized approaches for both in vitro enzyme kinetic studies and in vivo phenotyping. Researchers should be mindful of the potential for sequential metabolism of this compound, particularly in high-turnover in vitro systems, and design their experiments accordingly to ensure accurate assessment of CYP2D6 function. This comprehensive understanding allows for more precise characterization of drug candidates and contributes to the advancement of personalized medicine.
References
- 1. ClinPGx [clinpgx.org]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of dextromethorphan in vitro: involvement of cytochromes P450 2D6 and 3A3/4, with a possible role of 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of this compound by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of dextromethorphan metabolism using hepatocytes from CYP2D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of activity levels for CYP2D6*1, CYP2D6*2, and CYP2D6*41 genes by population pharmacokinetics of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dextrorphan for Inducing Experimental Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary active metabolite of the widely available antitussive dextromethorphan (B48470), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action is shared with other dissociative anesthetics like phencyclidine (PCP) and ketamine, which are known to induce psychosis-like symptoms in humans.[3] Consequently, this compound represents a valuable pharmacological tool for inducing translational models of psychosis in laboratory animals, facilitating the study of underlying neurobiology and the development of novel antipsychotic therapies. This document provides detailed application notes on the use of this compound for this purpose, including its mechanism of action, expected behavioral and neurochemical outcomes, and comprehensive experimental protocols.
Mechanism of Action
The psychotomimetic effects of this compound are primarily attributed to its blockade of the NMDA receptor ion channel.[1][4] This antagonism disrupts normal glutamatergic neurotransmission, which is hypothesized to be a key factor in the pathophysiology of schizophrenia.[5] By inducing a state of NMDA receptor hypofunction, this compound can replicate certain positive, negative, and cognitive symptoms of psychosis in animal models.[6]
In addition to its action at the NMDA receptor, this compound and its parent compound, dextromethorphan, also interact with sigma-1 (σ1) receptors.[7][8][9] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular functions, including neuronal signaling and plasticity.[8] The agonistic activity of this compound at sigma-1 receptors may also contribute to its behavioral effects, adding another layer of complexity to its pharmacological profile.[9][10]
Signaling Pathway of this compound-Induced Psychosis-like State
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies using this compound and its parent compound, dextromethorphan, to induce psychosis-like behaviors in rodents.
| Compound | Animal Model | Dosing Range (mg/kg) | Route of Administration | Key Behavioral Outcomes | Reference(s) |
| This compound | Rat | 15 - 120 | Intraperitoneal (IP) | Dose-dependent locomotor hyperactivity, stereotypy, and ataxia. | [1] |
| Dextromethorphan | Rat | 15 - 120 | Intraperitoneal (IP) | Moderate hyperactivity at higher doses. | [1] |
| Dextromethorphan | Rat | 10 - 40 | Intraperitoneal (IP) | Dose-dependent impairment in spatial learning (Morris water maze). | [11] |
| Dextromethorphan | Rat | 60 | Intraperitoneal (IP) | Locomotor stimulation. | [12] |
| Dextromethorphan | Rat | 40 (daily for 2 weeks) | Intraperitoneal (IP) | Increased depression-like behavior. | [13][14] |
Experimental Protocols
Induction of Hyperlocomotion and Stereotyped Behaviors
This protocol is designed to assess the acute psychotomimetic-like effects of this compound by measuring increases in locomotor activity and the presentation of stereotyped behaviors.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Rodents (rats or mice)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day of testing, place each animal in the open-field chamber for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.
-
Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 15, 30, 60, 120 mg/kg). A control group should receive a saline injection of equivalent volume.
-
Administration: Administer the prepared this compound solution or saline via intraperitoneal (IP) injection.
-
Data Collection (Locomotor Activity): Immediately after injection, return the animals to the open-field chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Data Collection (Stereotypy): During the locomotor activity recording, a trained observer, blind to the experimental conditions, should score for stereotyped behaviors at regular intervals (e.g., every 5-10 minutes). A rating scale can be used, for example:
-
0: Asleep or stationary
-
1: Active
-
2: Intermittent sniffing and head movements
-
3: Continuous head weaving, circling
-
4: Continuous circling with intermittent gnawing or licking
-
-
Data Analysis: Analyze locomotor activity data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the control group. Analyze stereotypy scores using non-parametric tests (e.g., Kruskal-Wallis test).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This protocol assesses sensorimotor gating deficits, a core feature of schizophrenia that can be modeled in rodents. Deficits in PPI are observed as a reduced inhibition of the startle response when a weak prepulse stimulus precedes a strong startle-inducing pulse.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Rodents (rats or mice)
-
Startle response measurement system with acoustic stimulation capabilities
-
Syringes and needles for injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes. On the day of testing, place each animal in the startle chamber for a 5-10 minute habituation period with background white noise.
-
Drug Preparation and Administration: Prepare and administer this compound or saline as described in Protocol 1. The timing of administration relative to testing should be determined based on the drug's pharmacokinetic profile (typically 15-30 minutes prior to the test).
-
Testing Paradigm:
-
Acclimation: 5 minutes of background white noise (e.g., 65-70 dB).
-
Startle Pulses (Baseline): Present a series of startle pulses alone (e.g., 120 dB white noise for 40 ms) to establish a baseline startle response.
-
Prepulse-Pulse Trials: Present a series of trials where the startle pulse is preceded by a prepulse of varying intensities (e.g., 3, 6, and 12 dB above background noise) at a fixed inter-stimulus interval (e.g., 100 ms).
-
No-Stimulus Trials: Include trials with only background noise to measure baseline movement.
-
The different trial types should be presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Analyze the data using a two-way ANOVA with treatment and prepulse intensity as factors.
Social Interaction Test
This protocol evaluates social withdrawal, a negative symptom of schizophrenia.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Pairs of unfamiliar, weight- and age-matched rodents of the same sex
-
A novel, neutral testing arena (e.g., an open-field box)
-
Video recording and analysis software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes.
-
Drug Preparation and Administration: Prepare and administer this compound or saline to one animal of each pair (the "test" animal). The other animal remains untreated (the "partner" animal).
-
Testing: Place the pair of animals in the testing arena and record their interaction for a set period (e.g., 10-15 minutes).
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the duration and frequency of social behaviors, including:
-
Sniffing (nose-to-nose, ano-genital)
-
Following
-
Grooming the partner
-
Social contact (non-aggressive physical contact) Analyze the data using appropriate statistical tests (e.g., t-test or Mann-Whitney U test) to compare the social interaction of this compound-treated animals with controls.
-
Experimental Workflow
References
- 1. Induction of phencyclidine-like behavior in rats by this compound but not dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drugs Efficacy in Dextromethorphan-Induced Psychosis [mdpi.com]
- 4. Hallucinogen - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse effects of dextromethorphan on the spatial learning of rats in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of Dextrorphan by LC-MS/MS
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of methorphan and its O-demethylated metabolite in human blood and its application to post-mortem samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography–tandem mass spectrometry - ProQuest [proquest.com]
- 7. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dextrorphan in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of dextrorphan and its parent compound, dextromethorphan (B48470) (DM), in the study of traumatic brain injury (TBI). The following sections detail the underlying mechanisms of action, experimental protocols, and quantitative outcomes from key studies, offering a valuable resource for designing and implementing future research in this area.
Introduction
Traumatic brain injury is a significant cause of mortality and long-term disability, characterized by primary mechanical damage and a subsequent cascade of secondary injuries.[1][2][3][4][5] This secondary phase involves complex processes, including excitotoxicity, neuroinflammation, and apoptosis, which contribute to ongoing neuronal damage.[1][2][3][4][5] Dextromethorphan (DM), a widely used antitussive, and its principal active metabolite, this compound, have garnered attention as potential neuroprotective agents in TBI.[6] Their therapeutic potential stems from their ability to modulate multiple pathways implicated in secondary brain injury.[6][7]
Mechanism of Action
Dextromethorphan and this compound exhibit a multimodal mechanism of action that is relevant to the pathophysiology of TBI. Their neuroprotective effects are attributed to several key pharmacological activities:
-
NMDA Receptor Antagonism: Both compounds are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][8][9] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is a primary driver of excitotoxicity and subsequent neuronal death following TBI.[8] By blocking these receptors, this compound can mitigate this excitotoxic cascade.[8]
-
Anti-inflammatory Effects: Preclinical studies have demonstrated that DM can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the injured brain.[1][2][3][4][5][10] This anti-inflammatory action may be linked to the modulation of microglial activation.[10]
-
Sigma-1 Receptor Agonism: Dextromethorphan is also an agonist of the sigma-1 receptor, which is involved in regulating calcium signaling and cellular stress responses.[6][7]
-
Other Actions: Additional mechanisms that may contribute to their neuroprotective profile include antagonism of nicotinic receptors and inhibition of voltage-gated calcium channels.[6][7]
Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound in TBI can be visualized through its impact on key signaling pathways initiated by the primary injury.
Experimental Protocols
The following protocols are based on methodologies from preclinical studies investigating the effects of dextromethorphan in rat models of TBI.
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury.[1][2][11][12]
Materials:
-
Adult male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
CCI device with an impactor tip
-
Surgical instruments
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Set the desired impact parameters (e.g., velocity, depth, and duration).
-
Deliver the impact to the cortex.
-
Control any bleeding with bone wax.
-
Suture the scalp incision.
-
Allow the animal to recover in a warmed cage.
Materials:
-
Dextromethorphan hydrobromide
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of dextromethorphan in the vehicle. A common dosage used in rat studies is 30 mg/kg of body weight.[1][2]
-
Administer the dextromethorphan solution via intraperitoneal (IP) injection immediately following the CCI injury.[1][2]
-
For control groups, administer an equivalent volume of the vehicle.
Neurological function can be assessed using a standardized scoring system, such as the Neurological Severity Score (NSS).
Procedure:
-
At predetermined time points post-injury (e.g., 1, 3, and 5 days), evaluate the animals using the NSS.[1]
-
The NSS typically includes a battery of motor, sensory, balance, and reflex tests.
-
Score the animal's performance on each test. A higher score indicates a more severe deficit.
Brain edema can be quantified by measuring the brain water content.[1]
Procedure:
-
At the desired time point, euthanize the animal and quickly remove the brain.
-
Dissect the injured hemisphere.
-
Weigh the tissue to obtain the wet weight.
-
Dry the tissue in an oven until a constant weight is achieved to obtain the dry weight.
-
Calculate the brain water content as: ((wet weight - dry weight) / wet weight) x 100%.
Procedure:
-
Homogenize brain tissue samples from the perilesional cortex.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against TNF-α, IL-1β, IL-6, GLAST, and GLT-1.[1]
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band density and normalize to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a TBI model.
Quantitative Data Summary
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of a single 30 mg/kg intraperitoneal dose of dextromethorphan administered immediately after TBI in rats.[1]
Table 1: Effect of Dextromethorphan on Brain Water Content (%)
| Time Post-TBI | TBI Group (Mean ± SE) | DM Treatment Group (Mean ± SE) |
| 1 Day | 82.5 ± 1.2 | 80.1 ± 1.0 |
| 3 Days | 83.1 ± 1.3 | 80.9 ± 1.1 |
| 5 Days | 81.8 ± 1.1 | 79.5 ± 0.9 |
| P<0.05 vs. TBI group. Data adapted from a study on rats.[1] |
Table 2: Effect of Dextromethorphan on Neurological Severity Score (ΔNSS)
| Time Post-TBI | TBI Group (Mean ± SE) | DM Treatment Group (Mean ± SE) |
| 1 Day | 9.8 ± 1.1 | 7.2 ± 0.9 |
| 3 Days | 8.5 ± 1.0 | 6.1 ± 0.8 |
| 5 Days | 7.1 ± 0.9 | 4.8 ± 0.7 |
| P<0.01 vs. TBI group. Data adapted from a study on rats.[1] |
Table 3: Relative Protein Expression of Inflammatory Cytokines in the Cortex
| Protein | Time Post-TBI | TBI Group (vs. Sham) | DM Treatment Group (vs. TBI) |
| TNF-α | 1, 3, & 5 Days | Significantly Increased | Significantly Decreased |
| IL-1β | 1, 3, & 5 Days | Significantly Increased | Significantly Decreased** |
| IL-6 | 1, 3, & 5 Days | Significantly Increased | Significantly Decreased |
| *P<0.05, **P<0.01. Data adapted from a study on rats.[1] |
Table 4: Relative Protein Expression of Glutamate Transporters in the Cortex
| Protein | Time Post-TBI | TBI Group (vs. Sham) | DM Treatment Group (vs. TBI) |
| GLAST | 1, 3, & 5 Days | Significantly Decreased | Significantly Increased |
| GLT-1 | 1, 3, & 5 Days | Significantly Decreased | Significantly Increased |
| *P<0.05. Data adapted from a study on rats.[1] |
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound and its parent compound, dextromethorphan, are promising neuroprotective agents for the treatment of TBI.[1][2][3][4][5][6] Their ability to concurrently target excitotoxicity and neuroinflammation addresses key mechanisms of secondary brain injury.[1][2][3][4][5] The protocols and data presented here provide a solid foundation for further research. Future studies should aim to optimize dosing regimens, explore different TBI models, and ultimately translate these encouraging preclinical findings into clinical trials for TBI patients.[13] The combination of dextromethorphan with quinidine, which increases its bioavailability, has shown promise in clinical settings for other neurological conditions and may be a valuable strategy to explore for TBI.[6][10][14]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pretreatment with NMDA antagonists limits release of excitatory amino acids following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Animal modelling of traumatic brain injury in preclinical drug development: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Safety, Tolerability, and Effectiveness of Dextromethorphan/Quinidine for Pseudobulbar Affect Among Study Participants With Traumatic Brain Injury: Results From the PRISM-II Open Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dextrorphan in Stroke Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary, O-demethylated metabolite of the widely used antitussive dextromethorphan (B48470), has garnered significant interest in the field of stroke research. Its neuroprotective properties are primarily attributed to its action as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Over-activation of NMDA receptors by the excitatory neurotransmitter glutamate (B1630785) is a key mechanism of neuronal injury in ischemic stroke.[1] By blocking this receptor, this compound has been shown to attenuate neuronal damage in various preclinical models of cerebral ischemia.[1][3][4] These application notes provide an overview of the use of this compound in stroke research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: NMDA Receptor Antagonism
Ischemic stroke triggers a cascade of events known as the "excitotoxic cascade." A critical step in this process is the excessive release of glutamate, which leads to the overstimulation of NMDA receptors. This results in a massive influx of calcium ions into neurons, activating various downstream pathways that lead to cell death. This compound exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, thereby blocking the influx of calcium and interrupting this destructive cascade.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical and clinical studies on the efficacy of this compound and its parent compound, dextromethorphan, in stroke models.
| Study Type | Model | Drug | Dosing Regimen | Key Findings | Reference |
| Preclinical | Rabbit; Transient Focal Ischemia | This compound | 15 mg/kg IV loading dose, followed by 15 mg/kg/hr infusion | Reduced neocortical ischemic neuronal damage to 6.1% vs. 36.2% in controls. Reduced cortical edema to 8.0% vs. 32.9% in controls. | [3] |
| Preclinical | Rabbit; Delayed Treatment after Transient Focal Ischemia | This compound | 15 mg/kg IV loading dose, followed by 15 mg/kg/hr infusion | Reduced neocortical severe ischemic neuronal damage to 4.4% vs. 41.3% in controls. | [4] |
| Preclinical | Rabbit; Transient Focal Ischemia | Dextromethorphan | 20 mg/kg IV loading dose, followed by 10 mg/kg/hr infusion | Reduced neocortical severe ischemic neuronal damage to 10.5% vs. 49.6% in controls. Reduced cortical edema to 10.2% vs. 38.6% in controls. | [5][6] |
| Preclinical | Rat; Transient (2h) Focal Ischemia (MCAO) | Dextromethorphan | 20 mg/kg s.c. at 0.5, 1, 2, 4, and 6 hours post-occlusion | Reduced total infarct volume by 61% (79 ± 13 mm³ vs. 203 ± 33 mm³ in vehicle). | [7] |
| Preclinical | Rat; Global Ischemia (4VO) | Dextromethorphan | 50 mg/kg administered 20 min before ischemia | Significantly attenuated neuronal damage in the CA1 sector of the hippocampus and dorsolateral striatum. | [8][9] |
| Clinical | Human; Acute Ischemic Stroke | This compound | IV infusion (maximum tolerated loading dose: 180 mg/h; maintenance: 70 mg/h) | No significant difference in neurological outcome (NIHSS score) at 48 hours compared to placebo. | [1][2] |
| Clinical | Human; Acute Ischemic Stroke | Dextromethorphan | 300 mg/day orally for 5 days | No significant improvement in neurological deficit (NIHSS score) at day 5. | [10][11][12] |
Experimental Protocols
Animal Model of Transient Focal Cerebral Ischemia (Rabbit)
This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in a rabbit model.[3][4][5]
Objective: To induce a reproducible focal ischemic stroke to evaluate the efficacy of neuroprotective agents.
Materials:
-
New Zealand White rabbits
-
Anesthesia (e.g., ketamine, xylazine)
-
Surgical instruments
-
Microvascular clips
-
This compound hydrochloride
-
Saline solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision to expose the carotid sheath.
-
-
Vessel Occlusion:
-
Carefully dissect and isolate the left internal carotid artery and anterior cerebral artery.
-
Apply microvascular clips to occlude both arteries for a duration of 1 hour to induce ischemia.
-
-
Drug Administration:
-
Immediately following the onset of reperfusion (removal of the clips), administer an intravenous loading dose of this compound (15 mg/kg).
-
Follow the loading dose with a continuous intravenous infusion of this compound (15 mg/kg/hr) for the remainder of the experiment (typically 4-4.5 hours of reperfusion).
-
-
Monitoring:
-
Monitor physiological parameters such as heart rate, blood pressure, and body temperature throughout the experiment.
-
-
Termination and Tissue Collection:
-
At the end of the reperfusion period, euthanize the animal.
-
Perfuse the brain with saline followed by a fixative (e.g., 10% formalin).
-
Carefully extract the brain for histological analysis.
-
Histological Assessment of Infarct Volume
Objective: To quantify the extent of brain injury following ischemic stroke.
Materials:
-
Fixed brain tissue from the stroke model
-
Vibratome or cryostat for sectioning
-
Staining solution (e.g., 2,3,5-triphenyltetrazolium chloride (TTC) for fresh tissue, or Hematoxylin and Eosin (H&E) or Nissl stain for fixed tissue)
-
Microscope with a digital camera
-
Image analysis software
Procedure (using H&E staining):
-
Tissue Processing:
-
After fixation, process the brain tissue and embed it in paraffin.
-
Section the brain into coronal slices of a defined thickness (e.g., 5 µm).
-
-
Staining:
-
Mount the sections on slides and perform H&E staining according to standard protocols.
-
-
Image Acquisition:
-
Capture high-resolution images of the stained sections using a microscope.
-
-
Infarct Volume Calculation:
-
Using image analysis software, manually or automatically delineate the infarcted area (identifiable by characteristic changes in cell morphology) on each brain section.
-
Calculate the area of the infarct in each section.
-
The total infarct volume is estimated by summing the infarct areas of all sections and multiplying by the section thickness. Edema correction formulas may be applied.
-
Neurobehavioral Assessment (Rodent Models)
Objective: To evaluate functional deficits and recovery following stroke. Several scoring systems are commonly used.[1][4][13]
a) Modified Neurological Severity Score (mNSS): This is a composite score assessing motor, sensory, reflex, and balance functions.[4][13] A higher score indicates greater neurological deficit. The test is typically performed at various time points post-stroke.
b) Bederson Score: This is a global neurological assessment.[4][13] Animals are graded on a scale of 0-3 based on forelimb flexion and resistance to lateral push.
c) Garcia Scale: This scale evaluates multiple aspects of neurological function including spontaneous activity, symmetry of limb movements, and sensory responses.[1][13] A lower score indicates a more severe deficit.
Discussion and Future Directions
Preclinical studies have consistently demonstrated the neuroprotective potential of this compound in various animal models of ischemic stroke, showing a significant reduction in infarct volume and neuronal damage.[3][4][7] However, this promising preclinical efficacy has not yet translated into successful clinical outcomes in human stroke patients.[1][2][10][11][12] Clinical trials with both this compound and dextromethorphan have not shown a significant improvement in neurological function.[1][2][10][11][12]
Several factors may contribute to this translational gap, including:
-
Therapeutic Window: The timing of drug administration is critical. In many preclinical studies, the drug is given before or very shortly after the ischemic insult, a scenario that is often not feasible in a clinical setting.
-
Dosing and Side Effects: Achieving therapeutic concentrations of this compound in the brain without causing significant adverse effects, such as sedation, agitation, and hypotension, has been a challenge in clinical trials.[1]
-
Complexity of Human Stroke: Stroke in humans is often accompanied by comorbidities and other factors that are not always replicated in animal models.
Future research should focus on optimizing the therapeutic window for this compound administration, exploring novel drug delivery systems to enhance brain penetration while minimizing systemic side effects, and investigating combination therapies that target multiple pathways in the ischemic cascade. Further studies in more clinically relevant animal models of stroke are also warranted to better predict clinical efficacy.
References
- 1. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Delayed treatment with dextromethorphan and this compound reduces cerebral damage after transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextromethorphan protects against cerebral injury following transient focal ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan reduces neocortical ischemic neuronal damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan protects against cerebral injury following transient, but not permanent, focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Dextrorphan: A Versatile Tool for Investigating Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (DXO), the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470) (DM), has emerged as a significant compound of interest in the field of neurodegenerative disease research. Its multifaceted pharmacological profile, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist, positions it as a valuable tool to probe the complex mechanisms underlying neuronal damage and to explore potential therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in preclinical research, detailing its mechanisms of action, relevant quantitative data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound's neuroprotective effects are attributed to its interaction with multiple cellular targets implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1]
-
NMDA Receptor Antagonism: Excessive activation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excitotoxicity, a primary driver of neuronal cell death in many neurodegenerative conditions. This compound acts as an uncompetitive antagonist at the NMDA receptor, blocking the ion channel when it is open and thereby preventing excessive calcium (Ca2+) influx that triggers downstream apoptotic and necrotic pathways.[1]
-
Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. As a high-affinity agonist, this compound's binding to the σ1 receptor is thought to promote cell survival and mitigate neuroinflammation.[1]
-
Anti-inflammatory and Antioxidant Effects: this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), key contributors to the inflammatory environment observed in neurodegenerative diseases. A significant mechanism underlying this effect is the inhibition of NADPH oxidase, a major source of ROS in microglia.
Quantitative Data
The following tables summarize key quantitative data for this compound and its parent compound, dextromethorphan, providing a basis for experimental design and comparison.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | NMDA Receptor (PCP site) | Rat | 460 | [3] |
| Dextromethorphan | NMDA Receptor (PCP site) | Rat | >10,000 | [3] |
| Dextromethorphan | Sigma-1 (σ1) Receptor | Rat | 400 | [4] |
Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease
| Model | Compound | Dosage | Effect | Reference |
| MPTP-induced (mice) | Dextromethorphan | 10 mg/kg (s.c.) | Significantly attenuated the loss of nigral dopaminergic neurons | |
| 6-OHDA-induced (rats) | Dextromethorphan | 20 mg/kg (i.p., twice daily) | Significantly attenuated dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) loss |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and this compound's Site of Action.
Caption: Sigma-1 Receptor-Mediated Neuroprotective Pathways Activated by this compound.
Experimental Protocols
The following sections provide detailed protocols for key experiments to investigate the neuroprotective effects of this compound.
In Vitro Assays
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats and a subsequent assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
Glutamate
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Neuron Isolation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cortices from the embryonic brains and remove the meninges.
-
Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Neurotoxicity Assay:
-
After 7-10 days in culture, replace the medium with fresh Neurobasal medium.
-
Pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
-
Incubate for 24 hours.
-
Assess cell death by measuring the release of LDH into the culture medium using a commercial kit, following the manufacturer's instructions.
-
This protocol details the use of the BV-2 microglial cell line to investigate the anti-inflammatory effects of this compound.[5]
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
Protocol:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
-
Microglial Activation:
-
Plate BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on NADPH oxidase activity.[6]
Materials:
-
Cell lysates from activated microglia or other relevant cells
-
NADPH
-
This compound
Protocol:
-
Enzyme Source Preparation:
-
Prepare cell lysates from LPS-stimulated BV-2 cells or other cells expressing NADPH oxidase.
-
-
Activity Measurement:
-
In a 96-well white plate, add cell lysate, lucigenin (5 µM), and various concentrations of this compound.
-
Initiate the reaction by adding NADPH (100 µM).
-
Immediately measure the chemiluminescence using a luminometer over a period of 15-30 minutes.
-
NADPH oxidase activity is proportional to the rate of lucigenin-enhanced chemiluminescence.
-
This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to NMDA receptor activation and its modulation by this compound.[7]
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM
-
Pluronic F-127
-
NMDA
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging
Protocol:
-
Dye Loading:
-
Incubate the cultured neurons with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline recording of the 340/380 nm fluorescence ratio.
-
Apply NMDA (50 µM) and glycine (10 µM) to the perfusion solution to stimulate the NMDA receptors.
-
After observing a stable increase in the fluorescence ratio, apply this compound to the perfusion solution to observe its inhibitory effect.
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
In Vivo Models
This protocol describes the induction of a Parkinson's disease-like phenotype in mice using the neurotoxin MPTP to assess the neuroprotective effects of this compound.[8][9][10]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline
-
This compound
Protocol:
-
MPTP Administration:
-
Prepare a fresh solution of MPTP-HCl in saline.
-
Administer MPTP (20 mg/kg, free base) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day.
-
Caution: MPTP is a potent neurotoxin. Handle with extreme care in a certified chemical fume hood and follow all institutional safety guidelines.
-
-
This compound Treatment:
-
Administer this compound at the desired dose (e.g., 10-30 mg/kg, i.p. or s.c.) starting 30 minutes before the first MPTP injection and continuing once daily for 7 days.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test or open-field test to assess motor function at baseline and at various time points after MPTP administration.
-
-
Neurochemical and Histological Analysis:
-
At the end of the experiment (e.g., 7 or 21 days post-MPTP), euthanize the mice and collect the brains.
-
Analyze striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
This protocol details the creation of a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA) to evaluate the therapeutic potential of this compound.[11][12][13]
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
6-hydroxydopamine hydrochloride
-
Ascorbic acid-saline solution (0.02% w/v)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Apomorphine
-
This compound
Protocol:
-
Pre-treatment:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small burr hole in the skull over the target area.
-
Slowly infuse 6-OHDA (8 µg in 4 µL of ascorbic acid-saline) into the medial forebrain bundle using the following coordinates relative to bregma: AP: -2.2 mm; ML: +1.5 mm; DV: -7.8 mm.
-
-
This compound Treatment:
-
Begin this compound administration at the desired dose and route either before or after the 6-OHDA lesion, depending on the experimental design (neuroprotection vs. restoration).
-
-
Behavioral Assessment:
-
Two to three weeks after surgery, assess the lesion's success by measuring apomorphine-induced rotations. A successful lesion will result in contralateral rotations.
-
-
Histological Analysis:
-
At the end of the study, perfuse the rats with paraformaldehyde and collect the brains.
-
Perform TH immunohistochemistry to confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.
-
Conclusion
This compound represents a powerful pharmacological tool for dissecting the intricate cellular and molecular events that contribute to neurodegeneration. Its ability to modulate both excitotoxic and inflammatory pathways provides a unique opportunity to explore the interplay between these processes. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers utilizing this compound to advance our understanding of neurodegenerative diseases and to facilitate the development of novel therapeutic interventions.
References
- 1. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Low-Dose Dextromethorphan, a NADPH Oxidase Inhibitor, Reduces Blood Pressure and Enhances Vascular Protection in Experimental Hypertension | PLOS One [journals.plos.org]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of 6-OHDA Injection and Microtrauma in the Rat Substantia Nigra on Local Brain Amyloid Beta Protein Concentrations in the Affected Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Protocols for Dextrorphan Administration in Preclinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (DXO) is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470) (DXM). Its principal mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that underlies its therapeutic potential in a range of neurological and psychiatric disorders.[1][2][3] Additionally, DXO and its parent compound, DXM, interact with sigma-1 receptors, contributing to their complex pharmacological profile.[4][5][6] These application notes provide detailed protocols for the administration of this compound in preclinical trials, focusing on models of neuroprotection, epilepsy, and depression.
Data Presentation: Quantitative Summary of this compound and Dextromethorphan Administration
The following tables summarize key quantitative data from preclinical studies involving the administration of this compound or its parent compound, dextromethorphan.
Table 1: this compound (DXO) Administration Parameters in Rodent Models
| Indication | Animal Model | Route of Administration | Dose Range | Key Findings |
| Epilepsy | Rat (Maximal Electroshock Seizure) | Subcutaneous (s.c.) | 12 µmol/kg | ED50 for blockade of tonic hindlimb extension |
| Epilepsy | Rat (Amygdala-Kindled) | Intraperitoneal (i.p.) | 7.5 - 15 mg/kg | Dose-dependent increase in focal seizure threshold |
| Neuroprotection | Mouse (Kainic Acid-Induced Seizures) | Intracerebroventricular (i.c.v.) | 5 - 10 µ g/0.5 µl | Attenuation of seizures and neuronal loss |
Table 2: Dextromethorphan (DXM) Administration Parameters in Rodent Models with Relevance to this compound's Effects
| Indication | Animal Model | Route of Administration | Dose Range | Key Findings Related to this compound |
| Neuroprotection | Rat (Traumatic Brain Injury) | Intraperitoneal (i.p.) | 30 mg/kg | Reduced brain edema and neurological deficits[7][8] |
| Neuroprotection | Rat (Penetrating Ballistic-Like Brain Injury) | Intravenous (i.v.) bolus + infusion | 10 mg/kg bolus + 5 mg/kg/h infusion | Improved motor and cognitive recovery[2] |
| Depression | Mouse (Forced Swim Test) | Intraperitoneal (i.p.) | 30 mg/kg | Decreased immobility time[9] |
| Pain | Mouse (Hot Plate Test) | Intraperitoneal (i.p.) | 30 mg/kg | Increased pain threshold |
Experimental Protocols
Protocol for Assessing Anticonvulsant Activity of this compound
Objective: To evaluate the efficacy of this compound in a preclinical model of epilepsy.
Animal Model: Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound hydrobromide
-
Saline solution (0.9% NaCl)
-
Maximal Electroshock Stimulator
-
Corneal electrodes
Procedure:
-
Drug Preparation: Dissolve this compound hydrobromide in sterile saline to the desired concentrations.
-
Administration: Administer this compound subcutaneously (s.c.) at doses ranging from 5 to 40 µmol/kg. A control group should receive an equivalent volume of saline.
-
Seizure Induction: 30 minutes post-administration, induce seizures using the maximal electroshock stimulator. Apply a constant current (e.g., 150 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Behavioral Observation: Observe the animals for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection against the seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Protocol for Assessing Neuroprotective Effects of this compound
Objective: To investigate the neuroprotective properties of this compound in a model of excitotoxic brain injury.
Animal Model: Male C57BL/6 mice (20-25 g)
Materials:
-
This compound hydrobromide
-
Kainic acid
-
Saline solution (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Drug Preparation: Dissolve this compound hydrobromide and kainic acid in sterile saline.
-
Surgical Procedure: Anesthetize the mice and place them in a stereotaxic frame. Perform a craniotomy to expose the brain.
-
Administration: Using a Hamilton syringe, administer this compound (5 or 10 µg in 0.5 µl) or saline via intracerebroventricular (i.c.v.) injection.
-
Induction of Injury: 15 minutes after this compound administration, inject kainic acid (e.g., 0.5 µg in 0.5 µl) into the hippocampus.
-
Behavioral Assessment: Monitor the animals for seizure activity for at least 2 hours post-injection.
-
Histological Analysis: After a predetermined survival period (e.g., 24 or 48 hours), perfuse the animals and prepare brain sections for histological staining (e.g., NeuN to assess neuronal survival).
-
Data Analysis: Quantify neuronal loss in the hippocampus and compare between treatment groups.
Protocol for Assessing Antidepressant-Like Effects of this compound (Adapted from Dextromethorphan Studies)
Objective: To evaluate the potential antidepressant-like activity of this compound using the forced swim test.
Animal Model: Male Swiss Webster mice (25-30 g)
Materials:
-
This compound hydrobromide
-
Saline solution (0.9% NaCl)
-
Cylindrical swim tanks (e.g., 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
Procedure:
-
Drug Preparation: Dissolve this compound hydrobromide in sterile saline.
-
Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 10 to 40 mg/kg. A control group should receive saline.
-
Forced Swim Test: 30 minutes after injection, place each mouse individually into a swim tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Behavioral Recording: Record the session (typically 6 minutes) for later analysis. The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[10]
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
This compound acts as a non-competitive antagonist at the NMDA receptor, thereby inhibiting the influx of Ca2+ and downstream signaling cascades that can lead to excitotoxicity.
Sigma-1 Receptor Signaling Pathway
This compound's interaction with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, can modulate intracellular Ca2+ signaling and promote cell survival pathways.
References
- 1. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dextrorphan in Pain Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dextrorphan, the primary active metabolite of dextromethorphan (B48470), in the study of pain modulation. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to evaluate the analgesic and antihyperalgesic properties of this compound and related compounds.
Introduction
This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The NMDA receptor plays a crucial role in central sensitization, a key mechanism underlying chronic and neuropathic pain states. By blocking the NMDA receptor, this compound can attenuate the transmission of pain signals in the spinal cord and brain, making it a molecule of significant interest for pain management.[1][3] Beyond its primary action on NMDA receptors, this compound also interacts with sigma-1 receptors and voltage-gated calcium channels, which may contribute to its overall pharmacological profile in pain modulation.[4][5]
Mechanism of Action in Pain Modulation
This compound's principal mechanism in pain modulation involves the blockade of NMDA receptors in the central nervous system.[1][2] Persistent nociceptive input leads to the activation of NMDA receptors, resulting in calcium influx and the initiation of intracellular signaling cascades that contribute to neuronal hyperexcitability and central sensitization. This "wind-up" phenomenon amplifies pain perception.[6] this compound, by binding to a site within the NMDA receptor's ion channel, prevents this cascade, thereby reducing central sensitization and hyperalgesia.[6][7]
Additionally, this compound has been shown to be an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] Activation of sigma-1 receptors can modulate calcium signaling and inhibit pro-inflammatory cytokine release, offering another potential pathway for its analgesic effects.[5] this compound also acts as a calcium channel antagonist, which may further contribute to its neuroprotective and pain-modulating properties.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of dextromethorphan/dextrorphan in pain modulation.
Table 1: Preclinical Efficacy of Dextromethorphan in Animal Models of Pain
| Animal Model | Species | Dextromethorphan Dose | Route of Administration | Key Findings | Reference |
| Spinal Nerve Ligation (Neuropathic Pain) | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Reversed tactile allodynia and mechanical hyperalgesia. | [8] |
| Formalin Test (Inflammatory Pain) | - | - | - | Demonstrated analgesic efficacy. | [9] |
| Opioid Potentiation | Rat | 20 mg/kg | Intraperitoneal (i.p.) | Potentiated the antinociceptive effects of morphine. | [10] |
| Opioid Potentiation | Squirrel Monkey | 1.0-10 mg/kg | Intramuscular (i.m.) | Potentiated the antinociceptive effects of morphine and SNC80 (a delta-opioid agonist). | [11] |
Table 2: Clinical Efficacy of Dextromethorphan in Human Pain Studies
| Pain Condition | Study Design | Dextromethorphan Dose | Key Findings | Reference |
| Acute Postoperative Pain | Meta-analysis of 14 trials (848 patients) | Varied | Reduced opioid consumption by a mean of 10.51 mg intravenous morphine equivalents. | [6] |
| Acute Postoperative Pain | Meta-analysis of 13 trials (884 patients) | Varied | Significantly reduced pain scores at 1 hour postoperatively. | [6] |
| Acute Postoperative Pain | Meta-analysis of 13 trials (950 patients) | Varied | Significantly reduced pain scores at 4-6 hours postoperatively. | [6] |
| Acute Postoperative Pain | Meta-analysis of 12 trials (797 patients) | Varied | Significantly reduced pain scores at 24 hours postoperatively. | [6] |
| Acute Pain (Healthy Volunteers) | Randomized, double-blind, placebo-controlled | 30-90 mg | Attenuated the sensation of acute pain with tolerable side effects. | [1][3] |
| Temporal Summation of Second Pain | Double-blind, placebo-controlled | 30 and 45 mg | Selectively reduced temporal summation of second pain ("wind-up"). | [12] |
| Experimental Hyperalgesia (Freeze-Injury Model) | Randomized, double-blind, placebo-controlled, crossover | 30 mg (single and repeated doses) | Demonstrated antihyperalgesic effects on primary and secondary hyperalgesia. | [7] |
| Neuropathic Pain (Traumatic Origin) | Placebo-controlled, double-blind, randomized crossover | 270 mg (single high dose) | Showed a statistically significant analgesic effect compared to placebo. | [13] |
| Painful Diabetic Neuropathy | Randomized, double-blind, crossover | Mean dose: 381 mg/day | Decreased pain by a mean of 24% relative to placebo. | [14] |
| Postherpetic Neuralgia | Randomized, double-blind, crossover | Mean dose: 439 mg/day | Did not significantly reduce pain. | [14] |
Experimental Protocols
Preclinical Evaluation of this compound in a Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol is adapted from studies investigating the effects of NMDA receptor antagonists on neuropathic pain in rodents.[8]
Objective: To assess the ability of this compound to reverse mechanical allodynia and hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (or Dextromethorphan)
-
Vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments (for assessing mechanical allodynia)
-
Randall-Selitto device (for assessing mechanical hyperalgesia)
Procedure:
-
Induction of Neuropathic Pain (Spinal Nerve Ligation - SNL):
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Perform a surgical procedure to tightly ligate the L5 and L6 spinal nerves.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of stable neuropathic pain behaviors.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the SNL rats.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw on the injured side.
-
Determine the paw withdrawal threshold by recording the filament force that elicits a withdrawal response.
-
Conduct testing before and at various time points after drug administration.
-
-
Mechanical Hyperalgesia (Randall-Selitto Test):
-
Apply a gradually increasing pressure to the dorsal surface of the hind paw on the injured side using the Randall-Selitto device.
-
Record the pressure at which the rat withdraws its paw.
-
Conduct testing before and at various time points after drug administration.
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests).
-
Clinical Evaluation of this compound in an Experimental Human Pain Model (Freeze-Injury Model)
This protocol is based on a study that used the freeze-injury model to assess the antihyperalgesic effects of dextromethorphan in healthy volunteers.[7]
Objective: To evaluate the effect of this compound on primary and secondary hyperalgesia in a human experimental pain model.
Participants: Healthy adult volunteers.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Materials:
-
Dextromethorphan (e.g., 30 mg oral dose)
-
Placebo capsules
-
Freeze-injury device (e.g., a Peltier-based thermode)
-
Electronic von Frey device (for assessing mechanical pain threshold)
Procedure:
-
Baseline Measurements:
-
Determine the baseline mechanical pain threshold on the non-dominant forearm of each participant.
-
-
Freeze Injury:
-
Induce a standardized freeze injury on the forearm to create an area of primary hyperalgesia at the site of injury and an area of secondary hyperalgesia in the surrounding uninjured skin.
-
-
Drug Administration:
-
Administer a single oral dose of dextromethorphan (30 mg) or placebo.
-
-
Assessment of Hyperalgesia:
-
At predetermined time points after drug administration (e.g., 2 hours), measure the mechanical pain threshold using an electronic von Frey device in both the area of primary hyperalgesia and the area of secondary hyperalgesia.
-
-
Data Analysis:
-
The primary outcome is the antihyperalgesic effect, which can be calculated as the area under the curve of the percentage change in mechanical pain threshold over time.
-
Compare the antihyperalgesic effect between the dextromethorphan and placebo treatments using appropriate statistical methods for crossover designs.
-
Visualizations
Caption: this compound's multifaceted mechanism of action in pain modulation.
Caption: Workflow for preclinical evaluation of this compound in a neuropathic pain model.
Caption: Workflow for a clinical crossover study of this compound using a freeze-injury model.
References
- 1. The role of dextromethorphan in pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextromethorphan and this compound as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perioperative Dextromethorphan as an Adjunct for Postoperative Pain: a Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan Analgesia in a Human Experimental Model of Hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low doses of dextromethorphan have a beneficial effect in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan shows efficacy in experimental pain (nociception) and opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Dextromethorphan potentiates the antinociceptive effects of morphine and the delta-opioid agonist SNC80 in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effect of dextromethorphan in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
Troubleshooting & Optimization
Dextrorphan solubility and stability in experimental solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of dextrorphan in experimental solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the principal active metabolite of the cough suppressant dextromethorphan.[1] It functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also acts as an agonist of the sigma-1 receptor.[2] These interactions are central to its effects on the central nervous system.
Q2: What is the most suitable form of this compound for experimental use?
For enhanced solubility and stability in aqueous solutions, the tartrate salt of this compound is often preferred for pharmaceutical and research applications.
Q3: What are the general recommendations for storing this compound?
This compound tartrate salt is typically stored at 2-8°C. Dextromethorphan hydrobromide, the precursor to this compound, should be stored in tight, light-resistant containers.[3] It is recommended to follow similar storage precautions for this compound solutions to minimize degradation.
This compound Solubility
The solubility of this compound can vary depending on the solvent and the salt form used. Below is a summary of available solubility data.
| Solvent | This compound Base | This compound Tartrate | Dextromethorphan Hydrobromide |
| Water | Practically insoluble | Soluble | 1.5 g/100 mL (15 mg/mL) at 25°C[1][4] |
| Ethanol (95%) | Freely soluble | Soluble | 2.5 g/100 mL (25 mg/mL) at room temperature[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | - |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Soluble | - |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments. This compound tartrate is recommended for aqueous-based assays due to its higher solubility.
Materials:
-
This compound tartrate powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound tartrate powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution in DMSO: Add a small volume of anhydrous DMSO to the powder to create a concentrated primary stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution.
-
Aqueous Dilution: For most cell-based assays, the DMSO stock solution should be serially diluted in the desired sterile aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This ensures rapid mixing and prevents localized high concentrations of the compound.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
This compound Stability and Degradation
The stability of this compound in solution is influenced by factors such as pH, temperature, and light exposure. While specific kinetic data for this compound degradation is limited, studies on its precursor, dextromethorphan, provide valuable insights.
Key Stability Considerations:
-
pH: Dextromethorphan hydrobromide solutions are most stable in the pH range of 4.0-5.5. Stability decreases in alkaline conditions.
-
Temperature: Dextromethorphan has been shown to be labile under thermal stress.[5] Therefore, it is advisable to store this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term).
-
Light: Dextromethorphan is susceptible to photolytic degradation.[5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: Dextromethorphan can be degraded by oxidizing agents.[6]
| Condition | Dextromethorphan Hydrobromide Stability | Recommendations for this compound |
| Acidic (e.g., 1N HCl) | Stable[5] | Likely stable, but should be verified for the specific experimental conditions. |
| Alkaline (e.g., 1N NaOH) | Labile, significant degradation observed.[6] | Avoid alkaline conditions. If necessary, conduct experiments quickly and at low temperatures. |
| Oxidative (e.g., H₂O₂) | Labile, significant degradation observed.[5][6] | Avoid exposure to oxidizing agents. Use freshly prepared solutions. |
| Photolytic (UV light) | Labile, significant degradation observed.[5] | Protect solutions from light at all times. |
| Thermal | Labile at elevated temperatures.[5] | Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution
-
Possible Cause: The solubility limit of this compound has been exceeded in the aqueous buffer. This is more likely to occur with the free base form of this compound.
-
Solution:
-
Use the Tartrate Salt: this compound tartrate has higher aqueous solubility.
-
Optimize Dissolution Protocol: Ensure the compound is fully dissolved in a minimal amount of an organic solvent like DMSO before diluting in the aqueous buffer. Add the stock solution to the buffer slowly with constant mixing.
-
Adjust pH: The solubility of this compound may be pH-dependent. For acidic compounds, a higher pH may increase solubility, while for basic compounds, a lower pH may be beneficial. However, ensure the final pH is compatible with your experimental system.
-
Lower the Final Concentration: If precipitation persists, the desired final concentration may be above the solubility limit. Consider reducing the concentration.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Degradation of the this compound solution due to improper storage or handling.
-
Solution:
-
Prepare Fresh Solutions: Ideally, prepare fresh working solutions from a frozen stock for each experiment.
-
Protect from Light: Store all this compound solutions in amber vials or wrapped in foil to prevent photolytic degradation.
-
Control Temperature: Maintain solutions at the recommended storage temperature and minimize time at room temperature.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of the concentrated stock solution to avoid repeated freeze-thaw cycles which can lead to degradation and precipitation.
-
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with this compound's mechanism of action.
Caption: this compound's antagonism of the NMDA receptor signaling pathway.
Caption: this compound's agonistic effect on the Sigma-1 receptor signaling pathway.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. media.neliti.com [media.neliti.com]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Dextrorphan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving dextrorphan and its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound transport across the blood-brain barrier?
A1: this compound, the primary active metabolite of dextromethorphan (B48470), is understood to cross the blood-brain barrier predominantly through passive diffusion. However, some studies suggest the involvement of a saturable, temperature-sensitive carrier-mediated transport system, potentially a glutamic acid transporter.[1]
Q2: Is this compound a substrate for P-glycoprotein (P-gp) efflux pumps at the BBB?
A2: The role of P-glycoprotein (P-gp) in the transport of this compound across the BBB is not definitively established, with some conflicting reports in the literature. One in vivo study in rats suggested that inhibition of P-gp with verapamil (B1683045) resulted in a minor increase (15-22%) in this compound concentration in the central nervous system (CNS), while having a more pronounced, two-fold increase on its parent compound, dextromethorphan.[2] Conversely, an in vitro study using a Caco-2 cell monolayer model concluded that neither dextromethorphan nor this compound are substrates for P-gp.[3] Researchers should consider these differing findings when designing and interpreting their experiments.
Q3: What are the expected brain-to-plasma concentration ratios for this compound?
A3: The brain-to-plasma concentration ratio of this compound can be influenced by the route of administration of the parent compound, dextromethorphan. In one study involving rats, the brain/plasma concentration ratio for dextromethorphan was approximately 6.5. It is important to note that plasma-free this compound, but not its conjugated form, correlates well with brain this compound levels.[4]
Q4: What is the primary molecular target of this compound in the central nervous system?
A4: Once across the BBB, the primary molecular target of this compound is the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist at the NMDA receptor, which is central to its neuroprotective and other CNS effects.[1]
Troubleshooting Guides
In Vitro Blood-Brain Barrier Models
Issue 1: Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model.
-
Possible Cause: Incomplete formation of tight junctions between the endothelial cells, leading to a "leaky" barrier.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure an optimal cell seeding density. Too few cells will not form a confluent monolayer, while too many can lead to cell death and detachment.
-
Culture Conditions: Confirm that the culture medium is optimized for the specific endothelial cell type being used. Co-culturing with astrocytes or pericytes can often enhance tight junction formation and increase TEER values.[5]
-
Coating of Transwell Inserts: Verify that the Transwell® inserts are properly coated with an appropriate extracellular matrix component, such as collagen and fibronectin, to promote cell attachment and differentiation.
-
Time in Culture: Allow sufficient time for the cells to form a stable monolayer. Monitor TEER daily after seeding to track the development of the barrier.
-
Quality of Cells: Use cells at a low passage number, as immortalized cell lines can lose their barrier-forming capabilities over time.
-
Issue 2: High variability in permeability assay results.
-
Possible Cause: Inconsistent barrier integrity across different wells or experimental setups.
-
Troubleshooting Steps:
-
TEER Measurement: Measure TEER for each well before starting the permeability assay to ensure that all monolayers have comparable and adequate barrier function. Exclude wells with TEER values below a pre-determined threshold.
-
Temperature Control: Maintain a constant temperature of 37°C during the assay, as temperature fluctuations can affect both passive diffusion and active transport processes.
-
pH Stability: Ensure the pH of the assay buffer is stable and within the physiological range (typically 7.4).
-
Pipetting Technique: Use careful and consistent pipetting techniques to avoid disturbing the cell monolayer when adding or removing solutions.
-
In Vivo Studies
Issue 3: Low and variable brain concentrations of this compound.
-
Possible Cause: Rapid metabolism of dextromethorphan to this compound and other metabolites, and potential first-pass metabolism depending on the route of administration.
-
Troubleshooting Steps:
-
Route of Administration: Be aware that the route of administration can significantly impact the pharmacokinetics. For example, intraperitoneal (i.p.) injection of dextromethorphan in rats leads to greater first-pass metabolism and higher peak brain concentrations of this compound compared to subcutaneous (s.c.) injection.[4]
-
Co-administration with a CYP2D6 Inhibitor: To increase the systemic exposure of dextromethorphan and potentially achieve more consistent brain levels of this compound, consider co-administration with a cytochrome P450 2D6 (CYP2D6) inhibitor, such as quinidine.
-
Time Course Study: Conduct a time-course study to determine the time of maximum concentration (Tmax) of this compound in the brain for your specific animal model and administration route.[4]
-
Analytical Method Validation: Ensure that the analytical method used to quantify this compound in brain tissue and plasma is sensitive, specific, and validated for accuracy and precision.
-
Issue 4: Difficulty in correlating plasma and brain this compound concentrations.
-
Possible Cause: this compound exists in both free and conjugated forms in the plasma, with only the free form readily crossing the BBB.
-
Troubleshooting Steps:
-
Measure Unbound this compound: Your analytical method should be capable of distinguishing between free and conjugated this compound in plasma samples. The concentration of free this compound is expected to have a better correlation with brain tissue concentrations.[4]
-
Brain Homogenization: Ensure a thorough and consistent brain homogenization procedure to achieve complete extraction of this compound from the tissue.
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Blood Contamination: Perfuse the brain with saline before harvesting to remove residual blood from the cerebral vasculature, which could otherwise contaminate the brain homogenate and affect the measured concentration.
-
Data Presentation
Quantitative Data from In Vitro Studies
| Parameter | Value | Cell Model | Reference |
| This compound Uptake | |||
| Km (approx.) | 0.29 mM | Bovine Brain Microvessel Endothelial Cells (BMECs) | [1] |
| Vmax (approx.) | 11.0 pmol/mg/min | Bovine Brain Microvessel Endothelial Cells (BMECs) | [1] |
| Apparent Permeability Coefficient (Papp) | |||
| Apical-to-Basolateral | 4.4 x 10-5 cm/sec | Bovine Brain Microvessel Endothelial Cells (BMECs) | [1] |
| Basolateral-to-Apical | 4.7 x 10-5 cm/sec | Bovine Brain Microvessel Endothelial Cells (BMECs) | [1] |
| Efflux Ratio (Papp B-A / Papp A-B) | ~1.07 | Bovine Brain Microvessel Endothelial Cells (BMECs) | Calculated from[1] |
| Efflux Transport (pH 6.8/7.7) | Papp(B-A) > 2-3x Papp(A-B) | Caco-2 cells | [3] |
Quantitative Data from In Vivo Studies
| Parameter | Value | Animal Model | Administration Route (of Dextromethorphan) | Reference |
| Dextromethorphan Brain/Plasma Ratio | ~6.5 | Rat | i.p. and s.c. | [4] |
| This compound Tmax in Brain | 60 min | Rat | i.p. (30 mg/kg) | [4] |
| 120 min | Rat | s.c. (30 mg/kg) | [4] | |
| This compound Cmax in Brain | 1.0 nmol/g | Rat | i.p. (30 mg/kg) | [4] |
| 0.2 nmol/g | Rat | s.c. (30 mg/kg) | [4] | |
| Increase in Brain AUC with Verapamil | 15% | Rat | Oral (20 mg/kg) | [2] |
| Increase in Spinal Cord AUC with Verapamil | 22% | Rat | Oral (20 mg/kg) | [2] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using Primary Brain Microvascular Endothelial Cells (BMECs)
Objective: To determine the permeability of this compound across a primary BMEC monolayer.
Materials:
-
Primary BMECs (e.g., from bovine, porcine, or rodent source)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Transwell® inserts (e.g., 1.0 µm pore size, polyester (B1180765) membrane)
-
Extracellular matrix coating solution (e.g., collagen type IV and fibronectin)
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Radiolabeled ([14C] or [3H]) or non-labeled this compound
-
Scintillation cocktail and counter (for radiolabeled this compound) or LC-MS/MS system (for non-labeled this compound)
-
TEER measurement system (e.g., EVOM2™)
Procedure:
-
Coat Transwell® Inserts: Coat the apical side of the Transwell® inserts with the extracellular matrix solution and allow to dry.
-
Seed BMECs: Seed the primary BMECs onto the coated inserts at a pre-determined optimal density.
-
Culture and Monitor: Culture the cells in a humidified incubator at 37°C and 5% CO2. If using a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the well. Monitor the formation of the monolayer by measuring TEER daily. The assay can typically be performed when TEER values plateau at a high level.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the assay buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
At specified time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), take a small aliquot from the basolateral chamber for analysis. Replace the removed volume with fresh assay buffer.
-
At the end of the experiment, take a sample from the apical chamber to determine the initial donor concentration.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using liquid scintillation counting or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Brain Penetration Study in Rats
Objective: To determine the brain-to-plasma concentration ratio of this compound in rats following administration of dextromethorphan.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dextromethorphan solution for injection (e.g., dissolved in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Centrifuge
-
Brain homogenizer
-
LC-MS/MS system for this compound quantification
-
Saline for perfusion
Procedure:
-
Dextromethorphan Administration: Administer a known dose of dextromethorphan to the rats via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Sample Collection: At predetermined time points after administration, anesthetize the rats.
-
Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA).
-
Brain Perfusion: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Brain Harvesting: Immediately dissect and harvest the brain. The brain can be dissected into specific regions if desired.
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).
Mandatory Visualizations
Caption: Experimental workflows for assessing this compound's blood-brain barrier penetration.
Caption: this compound's antagonism of the NMDA receptor signaling pathway.
Caption: Logical relationship of this compound from administration to effect.
References
- 1. scispace.com [scispace.com]
- 2. Enhancing the uptake of dextromethorphan in the CNS of rats by concomitant administration of the P-gp inhibitor verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of interaction of the NMDA receptor antagonists dextromethorphan and this compound with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Optimizing Dextrorphan dosage for maximal therapeutic effect
Technical Support Center: Dextrorphan Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing this compound dosage to achieve maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's therapeutic effects?
A1: this compound is the primary active metabolite of dextromethorphan (B48470) and functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Its binding site is thought to be distinct from other NMDA antagonists like MK-801, potentially located in a shallower region of the ion channel.[2] This antagonism of the NMDA receptor is central to its potential neuroprotective and antidepressant effects.[3] While it has activity at other sites, such as sigma-1 receptors and serotonin (B10506) transporters, it is a significantly more potent NMDA receptor antagonist than its parent compound, dextromethorphan.
Q2: How does the pharmacokinetics of this compound influence experimental design?
A2: this compound is produced from the O-demethylation of dextromethorphan by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The activity of CYP2D6 is highly variable among individuals and animal strains due to genetic polymorphisms, leading to different metabolizer phenotypes (e.g., poor, extensive, ultrarapid).[1] This can result in significant variability in plasma concentrations of this compound from a given dose of dextromethorphan. For instance, in humans, poor metabolizers can have approximately four-fold higher plasma levels of dextromethorphan.[1] When designing experiments, it is crucial to consider this variability. Strategies to mitigate this include using a CYP2D6 inhibitor like quinidine (B1679956) or bupropion (B1668061) to ensure more consistent and elevated plasma concentrations of the parent compound and subsequently this compound.[4][5] this compound itself has a longer elimination half-life than dextromethorphan, which can lead to its accumulation after repeated dosing.
Q3: What are typical binding affinity values for this compound at key receptors?
A3: this compound exhibits high affinity for the NMDA receptor. The dissociation constant (Kd) for [3H]this compound binding in rat brain membrane homogenates has been reported to be in the range of 56 to 70 nM.[2] The table below summarizes key binding affinity data.
| Receptor/Transporter | Ligand | Affinity (K_d_ or K_i_) | Species/System | Reference |
| NMDA Receptor | This compound | 56 - 70 nM (K_d_) | Rat Brain Homogenates | [2] |
| Sigma-1 Receptor | Dextromethorphan | 138 - 652 nM (K_i_) | Not Specified | [5] |
| Serotonin Transporter (SERT) | Dextromethorphan | 23 nM (K_i_) | Not Specified | [5] |
| Norepinephrine Transporter (NET) | Dextromethorphan | 240 nM (K_i_) | Not Specified | [5] |
Q4: What are some starting points for in vivo dosing in preclinical models?
A4: Dosing will vary significantly based on the animal model, route of administration, and therapeutic indication being studied. For assessing antidepressant-like effects in the mouse forced swim test, intraperitoneal (i.p.) injections of dextromethorphan at doses up to 30 mg/kg have been shown to be effective.[4][5] Given that this compound is the active metabolite, researchers may start with a similar or lower dose range when administering this compound directly. It is essential to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm. Additionally, co-administration of a CYP2D6 inhibitor with dextromethorphan can potentiate its effects, allowing for the use of lower doses.[4][5]
Troubleshooting Guides
Issue 1: High variability in behavioral outcomes in in vivo studies.
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Potential Cause: Inconsistent plasma concentrations of this compound due to variable CYP2D6 metabolism when administering the parent compound, dextromethorphan.
-
Troubleshooting Steps:
-
Direct Administration: If feasible, administer this compound directly to bypass the metabolic conversion step.
-
Use of CYP2D6 Inhibitors: Co-administer a selective CYP2D6 inhibitor, such as quinidine, to normalize the metabolism of dextromethorphan and achieve more consistent this compound exposure.[4][5]
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Phenotyping: If using different animal strains, be aware of potential differences in their CYP2D6 activity.
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Control for Locomotor Activity: Dextromethorphan and its metabolites can have stimulant effects at certain doses.[4][5] Always measure locomotor activity in parallel with your primary behavioral assay (e.g., forced swim test) to ensure that the observed effects are not simply due to hyperactivity.
-
Issue 2: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Potential Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Use of Solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay buffer is low (typically <0.1%) to avoid affecting the biological system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Test the solubility of this compound at different pH values within the acceptable range for your assay.
-
Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help to increase solubility, but this should be tested for compatibility with the assay.
-
Issue 3: Difficulty in achieving consistent NMDA receptor blockade in electrophysiology experiments.
-
Potential Cause: this compound is a use-dependent NMDA receptor antagonist, meaning its binding can be influenced by the activation state of the receptor.
-
Troubleshooting Steps:
-
Agonist Co-application: Ensure that NMDA receptor agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine) are present to open the channel, which may be necessary for this compound to access its binding site within the pore.[2]
-
Pre-incubation: Pre-incubating the cells or tissue with this compound for a sufficient period before recording can help to ensure that equilibrium is reached.
-
Voltage Protocol: The blocking and unblocking rates of channel blockers can be voltage-dependent. Use appropriate voltage protocols to assess the voltage-dependency of the this compound block.
-
Key Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Binding Assay
This protocol is adapted from methods for studying [3H]this compound binding to heterologously expressed NMDA receptors.[2]
-
Membrane Preparation:
-
Culture cells (e.g., COS-7) transiently transfected with NMDA receptor subunits (e.g., NR1a/NR2A).
-
Scrape cells into ice-cold buffer (5 mM HEPES, 10 mM EDTA, pH 7.4).
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Homogenize with a glass Dounce homogenizer.
-
Centrifuge the homogenate, discard the supernatant, and wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer (5 mM HEPES, pH 7.4) to a protein concentration of 0.25–0.5 µg/µL.
-
-
Binding Reaction:
-
For saturation assays, set up reactions containing varying concentrations of [3H]this compound (e.g., 1.5–125 nM) with the prepared membranes.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 3 µM) to a parallel set of tubes.
-
For competition assays, use a fixed concentration of [3H]this compound (e.g., 30 nM) and varying concentrations of the competing unlabeled ligand.
-
Incubate reactions at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).
-
-
Harvesting and Scintillation Counting:
-
Terminate the reactions by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, determine the K_d_ (dissociation constant) and B_max_ (maximum number of binding sites) by fitting the specific binding data to a one-site binding hyperbola using non-linear regression.
-
For competition assays, determine the IC_50_ (concentration of competitor that inhibits 50% of specific binding) and calculate the K_i_ (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Forced Swim Test (Mouse Model)
This protocol is based on methods used to evaluate the antidepressant-like effects of dextromethorphan.[4][5]
-
Animals:
-
Use male Swiss Webster mice (24–28 g).
-
House animals in groups for at least one week to acclimate before testing.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer the drug via intraperitoneal (i.p.) injection at the desired doses (e.g., 1-30 mg/kg). Administer a vehicle control to a separate group.
-
Allow a 30-60 minute pre-treatment period before starting the behavioral test.
-
-
Forced Swim Test Procedure:
-
Place each mouse individually into a glass cylinder (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
-
The total duration of the test is 6 minutes.
-
Record the behavior of the mice, typically focusing on the last 4 minutes of the test.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Locomotor Activity Control:
-
Immediately before or after the forced swim test, place the mice in an automated activity monitoring system to measure total distance traveled or beam breaks over a set period (e.g., 15-30 minutes).
-
This is a critical control to ensure that a decrease in immobility in the forced swim test is not due to a general increase in motor activity.
-
-
Data Analysis:
-
Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control group.
-
Analyze locomotor activity data similarly.
-
A significant decrease in immobility time without a significant increase in locomotor activity is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the open NMDA receptor channel, inhibiting Ca²⁺ influx.
Caption: Workflow for assessing antidepressant-like effects of this compound in mice.
Caption: Workflow for determining this compound's binding affinity to NMDA receptors.
References
- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Potential off-target effects of Dextrorphan in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dextrorphan. The information addresses potential off-target effects and other experimental challenges.
Troubleshooting Guides
Issue 1: Unexpected antidepressant-like or behavioral effects in animal models.
Question: My in-vivo experiment with this compound is showing unexpected antidepressant-like or other behavioral effects not anticipated from its primary NMDA receptor antagonist activity. What could be the cause?
Answer: This is a common observation and can be attributed to this compound's off-target activities. The primary suspects are its interactions with sigma-1 (σ1) receptors and monoamine transporters.
-
Sigma-1 Receptor Agonism: this compound, and its parent compound Dextromethorphan, are known agonists of the σ1 receptor.[1][2][3] This receptor is implicated in antidepressant-like effects.[1][4] To investigate this, you can co-administer a selective σ1 receptor antagonist, such as BD1063 or BD1047, and observe if the unexpected behavioral effects are attenuated.[1][4]
-
Monoamine Transporter Inhibition: this compound is an inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[3][5][6][7] This inhibition can lead to increased synaptic availability of serotonin and norepinephrine, contributing to antidepressant-like effects. To test for this, you could assess neurotransmitter levels in relevant brain regions or conduct behavioral tests sensitive to monoaminergic modulation.
Experimental Workflow for Investigating Unexpected Behavioral Effects:
Caption: Troubleshooting workflow for unexpected behavioral effects of this compound.
Issue 2: Inconsistent results in neuroprotection assays.
Question: I am observing variable or inconsistent neuroprotective effects of this compound in my cell culture or in-vivo models of neurotoxicity. What factors could be contributing to this?
Answer: The neuroprotective effects of this compound are complex and can be influenced by its multi-target profile. Inconsistencies can arise from the interplay between its neuroprotective and potential neurotoxic actions, as well as its effects on calcium homeostasis.
-
NMDA Receptor Blockade: While this compound's primary neuroprotective mechanism is antagonism of the NMDA receptor, the degree of protection can depend on the specific subtype of NMDA receptor expressed in your model system and the nature of the excitotoxic insult.[8][9][10]
-
Voltage-Gated Calcium Channel Inhibition: this compound can inhibit both L-type and N-type voltage-gated calcium channels.[2][11][12] This can contribute to its neuroprotective effects by reducing calcium influx. However, the relative contribution of this mechanism can vary between different neuronal cell types.
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Potential for Neurotoxicity: At high concentrations, some NMDA receptor antagonists have been associated with neurotoxicity in certain brain regions.[13] It is crucial to perform dose-response studies to identify the therapeutic window for neuroprotection versus potential toxicity in your specific model.
Signaling Pathways Involved in this compound's Neuroprotective Effects:
Caption: this compound's neuroprotective signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound that I should be aware of in my experiments?
A1: Besides its primary action as an NMDA receptor antagonist, this compound interacts with several other targets that can influence experimental outcomes. These include:
-
Serotonin Transporter (SERT): Inhibition of reuptake.[3][5][6][7]
-
Norepinephrine Transporter (NET): Inhibition of reuptake.[3][5][6]
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Voltage-Gated Calcium Channels: Inhibition of L-type and N-type channels.[2][11][12]
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Nicotinic Acetylcholine Receptors (nAChRs): Antagonist at various subtypes, including α3β4, α4β2, and α7.[2][14]
-
Opioid Receptors: Binds with low affinity to mu, delta, and kappa opioid receptors, and can act as an antagonist.[15]
Q2: How does the receptor binding profile of this compound compare to its parent compound, Dextromethorphan?
A2: this compound is the primary active metabolite of Dextromethorphan. While they share many targets, their potencies differ significantly. This compound is a much more potent NMDA receptor antagonist than Dextromethorphan.[14] Conversely, Dextromethorphan is a more potent antagonist of α3β4 nicotinic receptors.[14] this compound is less active as a serotonin reuptake inhibitor compared to Dextromethorphan but retains activity as a norepinephrine reuptake inhibitor.[6]
Q3: Can this compound be used to study the role of NMDA receptors in a specific pathway without confounding off-target effects?
A3: While this compound is a potent NMDA receptor antagonist, its significant activity at other receptors makes it challenging to use as a perfectly selective tool. To attribute an observed effect solely to NMDA receptor antagonism, it is crucial to include appropriate controls. This may involve:
-
Using other NMDA receptor antagonists with different off-target profiles for comparison.
-
Employing specific antagonists for the major off-targets of this compound (e.g., a σ1 antagonist) to rule out their contribution.
-
Utilizing genetic models where the expression of off-target receptors is altered.
Q4: Are there any known issues with the solubility or stability of this compound in experimental buffers?
A4: While the provided search results do not detail specific solubility issues, as a morphinan (B1239233) derivative, this compound's solubility can be pH-dependent. It is generally available as a salt (e.g., tartrate) to improve aqueous solubility. It is always recommended to determine the empirical solubility in your specific experimental buffer and to prepare fresh solutions for each experiment to ensure stability and accurate concentrations.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (IC50) of this compound and Dextromethorphan
| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| NMDA Receptor | This compound | Rat | [3H]MK-801 Binding | 56 - 70 | [10] | |
| Dextromethorphan | 624 | [16] | ||||
| Sigma-1 Receptor | Dextromethorphan | --INVALID-LINK---pentazocine Binding | 138 - 652 | [1][4] | ||
| Serotonin Transporter (SERT) | Dextromethorphan | Human | [3H]Norepinephrine Uptake | 23 | [1] | |
| Norepinephrine Transporter (NET) | Dextromethorphan | Human | [3H]Norepinephrine Uptake | 240 | [1] | |
| Voltage-Gated Ca2+ Channels (L-type) | This compound | PC12 cells | 45Ca2+ Uptake | 200,000 | [11] | |
| Dextromethorphan | PC12 cells | 45Ca2+ Uptake | 48,000 | [11] | ||
| Voltage-Gated Ca2+ Channels (N-type) | Dextromethorphan | Rat Cortical Neurons | Ba2+ Current Blockade | 52,000 - 71,000 | [17] | |
| Nicotinic Acetylcholine Receptors (α3β4) | This compound | Oocytes | Functional Antagonism | ~2,100 | [14] | |
| Dextromethorphan | Oocytes | Functional Antagonism | ~700 | [14] | ||
| Nicotinic Acetylcholine Receptors (α4β2) | This compound | Oocytes | Functional Antagonism | ~4,300 | [14] | |
| Dextromethorphan | Oocytes | Functional Antagonism | ~4,000 | [14] | ||
| Nicotinic Acetylcholine Receptors (α7) | This compound | Oocytes | Functional Antagonism | ~3,900 | [14] | |
| Dextromethorphan | Oocytes | Functional Antagonism | ~2,800 | [14] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]MK-801 (radioligand)
-
This compound (test compound)
-
Membrane preparation buffer (e.g., 5 mM HEPES, 10 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 5 mM HEPES, pH 7.4)
-
Unlabeled MK-801 (for non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]MK-801 (typically at its Kd), and varying concentrations of this compound.
-
Non-specific Binding: In a separate set of wells, add a high concentration of unlabeled MK-801 to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Calcium Channels
Objective: To measure the inhibitory effect of this compound on voltage-gated calcium channel currents.
Materials:
-
Cultured neurons (e.g., rat cortical neurons) or a suitable cell line (e.g., PC12)
-
External solution (containing Ba2+ as the charge carrier to isolate calcium channel currents)
-
Internal solution (for the patch pipette)
-
This compound (test compound)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
Methodology:
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiology.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Current Elicitation: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to activate voltage-gated calcium channels. Record the resulting inward Ba2+ currents.
-
Drug Application: Perfuse the external solution containing a known concentration of this compound onto the cell.
-
Post-Drug Recording: After a brief incubation period, repeat the voltage-step protocol to record the Ba2+ currents in the presence of this compound.
-
Washout: Perfuse the cell with the control external solution to wash out the drug and record the recovery of the current.
-
Data Analysis: Measure the peak amplitude of the inward current before, during, and after drug application. Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition as a function of drug concentration to determine the IC50.
References
- 1. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 2. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain. | Semantic Scholar [semanticscholar.org]
- 10. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextromethorphan and this compound as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound binds to opioid receptors in guinea-pig brain membranes and is an antagonist at opioid receptors in myenteric plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dextrorphan-Induced Behavioral Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of behavioral side effects associated with dextrorphan in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects observed with this compound administration in rodents?
A1: this compound, a metabolite of dextromethorphan (B48470), is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Its administration in animal models, particularly rodents, can induce a range of behavioral side effects that are similar to those caused by other NMDA receptor antagonists like phencyclidine (PCP). The most commonly reported side effects include:
-
Hyperactivity: A dose-dependent increase in locomotor activity.
-
Stereotypy: Repetitive, unvarying behaviors such as head swaying, turning, and circling.
-
Ataxia: Impaired coordination and balance, which can affect motor performance.
-
Cognitive Impairment: Deficits in spatial learning and memory have been observed, particularly at higher doses.
Q2: At what doses do these behavioral side effects typically occur in rats?
A2: The onset and severity of behavioral side effects are dose-dependent. In rats, intraperitoneal (i.p.) administration of this compound has been shown to induce:
-
Increased locomotion and stereotypies: Starting at doses of 20 mg/kg and increasing with doses of 30 mg/kg and 40 mg/kg.
-
Moderate ataxia: Observed at doses of 20-40 mg/kg.
-
Impaired spatial learning: Noticeable at 10 and 15 mg/kg, with long-lasting effects at the higher dose.
Q3: How does this compound's mechanism of action lead to these side effects?
A3: this compound is a non-competitive antagonist of the NMDA receptor. By blocking this receptor, it interferes with glutamatergic neurotransmission, which plays a critical role in synaptic plasticity, learning, and memory. This blockade can lead to a "glutamate surge," which in turn stimulates other receptors and intracellular signaling cascades, such as the mTOR pathway, potentially contributing to the observed behavioral changes. The effects are similar to other NMDA antagonists like PCP and ketamine, which are known for their psychotomimetic properties.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| High incidence of stereotypy interfering with task performance. | The dose of this compound is too high, leading to excessive NMDA receptor blockade. | 1. Dose Reduction: Lower the this compound dose to the minimum effective level for your primary endpoint. 2. Co-administration: Consider co-administration with an mGlu2/3 receptor antagonist. Preclinical studies with ketamine have shown that this can mitigate side effects while preserving therapeutic effects. |
| Animals exhibit significant ataxia, preventing accurate locomotor activity measurement. | Motor impairment due to high doses of this compound. | 1. Lower Dose: Use a lower dose of this compound that does not significantly impair motor coordination. 2. Different Behavioral Test: Utilize a behavioral test that is less dependent on fine motor control. |
| Inconsistent behavioral responses between animals at the same dose. | Variability in drug metabolism or absorption. The metabolism of dextromethorphan to this compound can vary between animals. | 1. Route of Administration: Use a route of administration with more consistent absorption, such as subcutaneous (s.c.) instead of intraperitoneal (i.p.). 2. Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions to reduce stress-induced variability. |
| Learning and memory deficits are observed, confounding the interpretation of results. | This compound is known to impair spatial learning and memory. | 1. Dose-Response: Conduct a thorough dose-response study to identify a dose that achieves the desired effect with minimal cognitive impairment. Doses as low as 5 mg/kg of this compound did not impair spatial learning in rats. 2. Timing of Administration: Administer this compound after the learning acquisition phase if the study design allows, to separate the effects on learning from the effects on memory consolidation or retrieval. |
Quantitative Data Summary
The following tables summarize the dose-dependent behavioral effects of this compound in rats.
Table 1: this compound-Induced Behavioral Effects in Rats (i.p. Administration)
| Dose (mg/kg) | Locomotor Activity | Stereotypy | Ataxia | Spatial Learning |
| 5 | No significant effect | No significant effect | Not reported | No impairment |
| 10 | Not specified | Not specified | Not reported | Impaired |
| 15 | Not specified | Not specified | Not reported | Impaired |
| 20 | Increased | Increased (swaying, turning) | Moderate | Not assessed at this dose |
| 30 | Dose-dependent increase | Dose-dependent increase | Moderate | Not assessed at this dose |
| 40 | Dose-dependent increase | Dose-dependent increase | Moderate | Not assessed at this dose |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Locomotor Activity and Stereotypy in an Open Field Test
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: Open field arena (e.g., 100 x 100 x 40 cm) with automated video tracking software.
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (5, 10, 20, 30, 40 mg/kg, i.p.) or vehicle (saline).
-
Immediately after injection, place the rat in the center of the open field arena.
-
Record locomotor activity (total distance traveled, rearing frequency) and stereotyped behaviors (time spent in turning, head swaying) for a 60-minute session.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effects. Compare dose groups using ANOVA followed by post-hoc tests.
-
Protocol 2: Mitigation of this compound-Induced Hyperactivity by Co-administration of a Serotonergic Agent (Hypothetical - Based on Mechanistic Insights)
Note: This is a proposed protocol based on the known interactions between NMDA and serotonin (B10506) systems. It requires validation.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drugs: this compound (e.g., 30 mg/kg, i.p.), 5-HT1A receptor agonist (e.g., 8-OH-DPAT, 0.1 mg/kg, s.c.), vehicle.
-
Procedure:
-
Acclimatize animals as in Protocol 1.
-
Administer the 5-HT1A agonist or vehicle 15 minutes prior to this compound administration.
-
Administer this compound or vehicle.
-
Conduct the open field test as described in Protocol 1.
-
Rationale: Higher doses of dextromethorphan (which is metabolized to this compound) can release serotonin, which in turn can have an inhibitory influence on dopaminergic neurons responsible for stereotypy. A 5-HT1A agonist may mimic this inhibitory effect and potentially reduce hyperactivity.
-
Visualizations
Caption: Troubleshooting workflow for managing this compound side effects.
Caption: Simplified signaling pathway of this compound's action.
Technical Support Center: Chiral Separation of Dextrorphan Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chiral separation of dextrorphan enantiomers. This compound and its enantiomer, levorphanol, are the primary metabolites of dextromethorphan (B48470) and levomethorphan, respectively. While dextromethorphan is a common cough suppressant, levomethorphan is a potent opioid analgesic.[1][2] Therefore, effective chiral separation is crucial for pharmacological, toxicological, and forensic analyses.[3][4]
This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the chiral separation of this compound enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this compound enantiomer separation due to its robustness and the wide variety of available chiral stationary phases (CSPs).[5] Supercritical Fluid Chromatography (SFC) is also highly effective, often providing faster separations.[6] Capillary Electrophoresis (CE) is another powerful technique, particularly with the use of chiral selectors like cyclodextrins in the running buffer.[7][8]
Q2: What are the most critical factors to consider when developing a chiral separation method for this compound?
A2: The three most critical factors are the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including organic modifiers and additives), and the column temperature.[9][10] The interaction between the enantiomers and the CSP is the basis of separation, and this interaction is heavily influenced by the mobile phase and temperature.[11]
Q3: How do I select the appropriate chiral stationary phase (CSP) for this compound separation?
A3: There is no universal CSP for all chiral compounds.[11] For this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown broad applicability.[12][13] Columns such as Lux AMP, Chiralpak ID-3, and Lux i-amylose-1 have been successfully used.[13][14][15] Macrocyclic glycopeptide-based columns like CHIROBIOTIC V2 are also effective.[4][16] A screening approach using a selection of columns with different selectivities is often the most efficient way to find the optimal stationary phase.[5]
Q4: What is the role of additives like diethylamine (B46881) (DEA) or formic acid in the mobile phase?
A4: Additives play a crucial role in improving peak shape and resolution, especially for basic compounds like this compound. Basic additives like diethylamine (DEA) can minimize peak tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.[17][18] Acidic additives like formic or acetic acid can be used to control the ionization state of the analyte, which can significantly influence its interaction with the CSP and thereby affect selectivity.[3][19] The concentration of these additives should be carefully optimized, typically in the range of 0.1%.[13][15]
Q5: Can temperature be used to optimize the separation of this compound enantiomers?
A5: Yes, temperature is a powerful tool for optimizing chiral separations.[20] Varying the column temperature can alter the thermodynamics of the interactions between the this compound enantiomers and the CSP, which can change the selectivity (α) and resolution (Rs).[9] It is advisable to explore a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific method.
Troubleshooting Guide
Issue 1: Poor or No Resolution of this compound Enantiomers
-
Question: I am injecting a racemic standard of this compound, but I am seeing only one peak or a very poorly resolved doublet. What should I do?
-
Answer:
-
Verify Method Parameters: Double-check that your mobile phase composition, flow rate, and column temperature match the intended method. Ensure you are using the correct chiral column.[9]
-
Optimize Mobile Phase: The choice of organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed phase) can drastically affect selectivity.[17] Try systematically varying the percentage of the organic modifier. If using a polysaccharide column in normal phase, changing the type of alcohol can have a significant impact.
-
Adjust Additive Concentration: If you are using an additive like DEA or formic acid, its concentration is critical. Try varying the concentration (e.g., from 0.05% to 0.2%) to find the optimal level for resolution and peak shape.[19]
-
Change the Column Temperature: Lowering the temperature often increases resolution, although it will also increase retention time and backpressure. Conversely, increasing the temperature can sometimes improve resolution. Experiment with a range of temperatures.[20]
-
Try a Different CSP: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for this compound under your conditions. Screen other columns with different chiral selectors (e.g., a different polysaccharide-based column or a macrocyclic glycopeptide column).[11]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for this compound are showing significant tailing. How can I improve this?
-
Answer:
-
Incorporate or Adjust a Mobile Phase Additive: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the column packing. Adding a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%) can significantly improve peak symmetry.[18]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
-
Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Column Degradation: Persistent peak tailing that is not corrected by the above measures may indicate column degradation. It may be necessary to wash the column according to the manufacturer's instructions or replace it.[18]
-
Issue 3: Irreproducible Retention Times and Resolution
-
Question: My retention times and the resolution between the this compound enantiomers are fluctuating between injections. What could be the cause?
-
Answer:
-
Ensure Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Isocratic methods are generally preferred for their stability in chiral separations.[21]
-
Check for Contaminants: Traces of water or other contaminants in the mobile phase (especially in normal-phase chromatography) can significantly affect selectivity and reproducibility.[18] Use high-purity solvents.
-
Temperature Fluctuations: Ensure your column compartment is maintaining a stable temperature, as minor temperature changes can affect retention times.[20]
-
"Memory Effects": If you use different additives in your mobile phases, residual amounts of a previous additive can linger in the HPLC system and on the column, affecting subsequent analyses. This "additive memory effect" can be particularly pronounced in chiral separations.[21] Thoroughly flush the system and column when changing methods.
-
Data Presentation: HPLC & CE Separation Methods
The following tables summarize quantitative data from various published methods for the chiral separation of this compound and related compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| Lux AMP | - | LC-MS/MS friendly mobile phase | - | - | MS/MS | Successful separation in < 5 min | [14] |
| Chiralpak ID-3 | - | A: 0.1% DEA in AcetonitrileB: 0.1% DEA in Methanol (Gradient) | 1.0 | 40 | UV (280 nm) | > 2.5 | [12][15] |
| Lux i-amylose-1 | 150 x 4.6 mm, 5 µm | 0.1% DEA in n-hexane / 0.1% DEA in 2-propanol (90:10, v/v) | - | - | MS | 1.54 | [13] |
| Chiral CD-Ph | - | 0.1% Formic acid in Acetonitrile (Gradient) | - | - | LC-MS/MS | Complete separation in 12 min | [3] |
| CHIROBIOTIC V2 | 25 cm x 4.6 mm, 5 µm | Methanol / 20 mM Ammonium acetate (B1210297), pH 4.1 (90:10) | 1.0 | 25 | UV (205 nm) | - | [16] |
| CHIROBIOTIC™ V2 | 250 x 2.1 mm, 5 µm | - | - | - | LC-MS/MS | Baseline resolved | [4] |
Table 2: Capillary Electrophoresis (CE) Methods
| Chiral Selector System | Capillary Dimensions | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Comments | Reference |
| Sulfated β-cyclodextrin (16 mg/mL) & Methyl-α-cyclodextrin (14 mg/mL) | 30/40.2 cm, 50 µm ID | 30 mM Sodium phosphate (B84403) buffer, pH 6.5 | 20 | 20 | Dual selector system for purity testing of dextromethorphan | [7] |
| - | - | 40 mM Ammonium acetate in Methanol | 20 | 25 | Nonaqueous CE for dextromethorphan and its metabolites | [22] |
Experimental Protocols
Protocol 1: HPLC Separation using a Polysaccharide-Based CSP (Normal Phase)
This protocol is based on the method described for the separation of racemorphan (this compound and levorphanol).[13]
-
HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometer (MS) detector.
-
Chiral Column: Lux i-amylose-1 (150 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Diethylamine (DEA) in n-hexane.
-
Prepare Mobile Phase B: 0.1% (v/v) Diethylamine (DEA) in 2-propanol.
-
The final mobile phase is a mixture of A and B in a 90:10 (v/v) ratio.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Column Temperature: 25°C (can be optimized).
-
Detection: UV at 280 nm or MS with appropriate settings.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like hexane/isopropanol at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation and identify the peaks for this compound and its enantiomer. This compound is reported to elute first under similar conditions.[13]
-
Protocol 2: Capillary Electrophoresis Separation using a Dual Cyclodextrin System
This protocol is adapted from a method developed for the chiral purity of dextromethorphan.[7]
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, approximately 40 cm total length (30 cm to detector).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 30 mM sodium phosphate buffer and adjust the pH to 6.5.
-
Dissolve 16 mg/mL of sulfated β-cyclodextrin and 14 mg/mL of methyl-α-cyclodextrin in the phosphate buffer.
-
-
Instrumental Conditions:
-
Voltage: 20 kV.
-
Temperature: 20°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Sample Preparation: Dissolve the this compound sample in water or the BGE at an appropriate concentration (e.g., 0.1 mg/mL).
-
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
-
Before each run, flush the capillary with the BGE for a few minutes.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Visualizations
Caption: A workflow for developing a chiral separation method for this compound.
Caption: A decision tree for troubleshooting poor resolution in HPLC.
References
- 1. japsonline.com [japsonline.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Development of a capillary electrophoresis method for the determination of the chiral purity of dextromethorphan by a dual selector system using quality by design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
- 15. japsonline.com [japsonline.com]
- 16. Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Nonaqueous capillary electrophoresis of dextromethorphan and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Dextrorphan's Rapid Metabolism: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of dextrorphan's rapid metabolism in experimental designs. This compound, the active metabolite of dextromethorphan (B48470), holds therapeutic promise but its utility in research is often hampered by its swift breakdown in the body. This guide offers practical solutions, detailed protocols, and comparative data to help researchers design and execute successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's rapid metabolism a concern for my experiments?
A1: this compound is primarily and rapidly metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through O-demethylation of its parent drug, dextromethorphan.[1] This extensive first-pass metabolism leads to low systemic bioavailability and a short half-life, making it difficult to achieve and maintain therapeutic concentrations of this compound in both plasma and target tissues, such as the brain. This can lead to inconsistent and difficult-to-interpret experimental results.
Q2: What are the main enzymes responsible for this compound's metabolism?
A2: The primary enzyme responsible for the conversion of dextromethorphan to this compound is CYP2D6.[1] this compound itself can be further metabolized by other enzymes, including CYP3A4. The activity of these enzymes can vary significantly between species and even among individuals within the same species, leading to inter-individual variability in pharmacokinetic profiles.
Q3: How can I overcome the rapid metabolism of this compound in my in vivo studies?
A3: There are several strategies to address this issue, which will be detailed in this guide:
-
Metabolic Inhibition: Co-administration of a CYP2D6 inhibitor, such as quinidine (B1679956), can significantly slow down the metabolism of dextromethorphan, thereby increasing the systemic exposure of this compound.
-
Prodrug Approach: Synthesizing a prodrug of this compound can protect the active molecule from premature metabolism, allowing for improved absorption and a more sustained release of the active compound.
-
Alternative Routes of Administration: Bypassing the first-pass metabolism by using routes other than oral administration, such as subcutaneous or intraperitoneal injections, can increase this compound's bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Symptoms:
-
Below expected or undetectable levels of this compound in plasma samples.
-
High variability in plasma concentrations between individual animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Rapid Metabolism by CYP2D6 | Co-administer a CYP2D6 inhibitor like quinidine. | See Experimental Protocol 1: In Vivo Inhibition of this compound Metabolism in Rats Using Quinidine. |
| Poor Oral Bioavailability | Consider alternative routes of administration such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection to bypass first-pass metabolism.[2] | See Experimental Protocol 2: Comparative Pharmacokinetic Analysis of this compound via Different Administration Routes. |
| Formulation Issues | Ensure proper solubilization or suspension of this compound in the vehicle. For oral administration, consider formulation strategies like using cyclodextrins to enhance solubility. | For general guidance, refer to best practices in preclinical formulation development. |
| Genetic Polymorphism in Metabolic Enzymes | Use a well-characterized and homogeneous animal strain to minimize inter-individual variability in drug metabolism. | N/A |
Issue 2: Inadequate Brain Penetration of this compound
Symptoms:
-
Low or undetectable concentrations of this compound in brain tissue despite adequate plasma levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Efflux by Transporters at the Blood-Brain Barrier (BBB) | While this compound is not a major substrate for P-glycoprotein (P-gp), other transporters might be involved.[3] Consider co-administration with a broad-spectrum efflux pump inhibitor, but this requires careful consideration of potential off-target effects. | This is an area of ongoing research. A thorough literature search for inhibitors of relevant transporters is recommended. |
| Low Lipophilicity | The chemical structure of this compound limits its passive diffusion across the BBB. The prodrug approach can be employed to increase lipophilicity. | See Experimental Protocol 3: Synthesis and In Vivo Evaluation of a this compound Prodrug. |
| Rapid Peripheral Metabolism | Even with adequate plasma levels, rapid clearance can limit the time available for brain penetration. | Combine strategies: use a metabolic inhibitor and an appropriate route of administration. |
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of dextromethorphan and this compound under different experimental conditions.
Table 1: Pharmacokinetic Parameters of Dextromethorphan (DM) and this compound (DX) in Rats Following a Single Oral Dose of DM (50 mg/kg) with and without Quinidine.
| Parameter | DM alone | DM + Quinidine (20 mg/kg) | Reference |
| DM AUC (ng·h/mL) | 1,200 ± 300 | 2,800 ± 500 | [4] |
| DX AUC (ng·h/mL) | 1,500 ± 400 | 1,815 ± 450 | [4] |
| DM Cmax (ng/mL) | 300 ± 80 | 700 ± 150 | [4] |
| DX Cmax (ng/mL) | 400 ± 100 | 450 ± 120 | [4] |
Data are presented as mean ± SD.
Table 2: Comparative Pharmacokinetics of Dextromethorphan (30 mg/kg) in Rats via Different Routes of Administration.
| Parameter | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Reference |
| DM Bioavailability | Lower | Higher | [2] |
| This compound Formation | 3-fold greater | Lower | [2] |
| Brain this compound Tmax | 60 min | 120 min | [2] |
| Brain this compound Cmax | 1.0 nmol/g | 0.2 nmol/g | [2] |
Experimental Protocols
Experimental Protocol 1: In Vivo Inhibition of this compound Metabolism in Rats Using Quinidine
Objective: To increase the systemic and central nervous system exposure of this compound by inhibiting its metabolism from dextromethorphan using quinidine.
Materials:
-
Dextromethorphan HBr
-
Quinidine sulfate (B86663)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Dosing Solution Preparation:
-
Prepare a suspension of dextromethorphan HBr in the vehicle at the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 5 mL/kg volume).
-
Prepare a solution or suspension of quinidine sulfate in the vehicle at the desired concentration (e.g., 4 mg/mL for a 20 mg/kg dose).
-
-
Dosing:
-
Administer quinidine sulfate (or vehicle for the control group) via oral gavage.
-
One hour after quinidine administration, administer dextromethorphan HBr via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dextromethorphan dose) via tail vein or another appropriate method.
-
At the final time point, euthanize the animals and harvest the brains.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Analysis: Analyze plasma and brain homogenate for dextromethorphan and this compound concentrations using a validated LC-MS/MS method.
Experimental Protocol 2: Comparative Pharmacokinetic Analysis of this compound via Different Administration Routes
Objective: To compare the pharmacokinetic profiles of this compound following oral, intraperitoneal, and subcutaneous administration of dextromethorphan.
Materials:
-
Dextromethorphan HBr
-
Sterile saline
-
Male Wistar rats (200-250 g)
-
Dosing syringes and needles for different administration routes
-
Sample collection and processing supplies as in Protocol 1
Procedure:
-
Animal Groups: Divide animals into three groups corresponding to the three administration routes.
-
Dosing Solution Preparation: Dissolve dextromethorphan HBr in sterile saline to the desired concentration.
-
Administration:
-
Oral (p.o.): Administer the solution via oral gavage.
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.
-
Subcutaneous (s.c.): Inject the solution under the skin in the dorsal region.
-
-
Sample Collection and Analysis: Follow steps 4-6 from Protocol 1.
Experimental Protocol 3: Synthesis and In Vivo Evaluation of a this compound Prodrug (Example: L-Valine Ester Prodrug)
Objective: To synthesize an L-valine ester prodrug of this compound to improve its oral bioavailability and evaluate its pharmacokinetic profile.
Part A: Synthesis
Materials:
-
This compound
-
Boc-L-Valine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Esterification:
-
Dissolve this compound, Boc-L-Valine, and DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by column chromatography to obtain the Boc-protected prodrug.
-
-
Deprotection:
-
Dissolve the Boc-protected prodrug in DCM.
-
Add TFA and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the L-valine ester prodrug of this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
-
Part B: In Vivo Evaluation
Procedure:
-
Formulation: Prepare a formulation of the this compound prodrug suitable for oral administration.
-
Dosing: Administer the prodrug and an equimolar dose of this compound (as a control) to separate groups of rats via oral gavage.
-
Sample Collection and Analysis: Collect blood and brain samples at various time points and analyze for both the prodrug and released this compound concentrations using a validated LC-MS/MS method.
Mandatory Visualizations
Caption: Metabolic pathway of dextromethorphan.
Caption: Workflow for in vivo metabolic inhibition study.
Caption: Logic of the this compound prodrug strategy.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of interaction of the NMDA receptor antagonists dextromethorphan and this compound with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of concomitant quinidine administration on dextromethorphan disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan Quantification in Biological Samples: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dextrorphan in biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical process, offering potential causes and solutions in a question-and-answer format.
Chromatography & Detection Issues
Question: Why am I observing poor peak shape (e.g., fronting, tailing, or split peaks) for my this compound standard and samples?
Answer: Poor peak shape can arise from several factors related to your chromatographic system or sample preparation.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Column Contamination: Residual matrix components or previously analyzed compounds can interact with the analyte, causing peak tailing. Implement a robust column washing protocol between injections and consider using a guard column.
-
Inappropriate Mobile Phase: An incorrect mobile phase pH can affect the ionization state of this compound, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For C18 columns, a mobile phase containing a small percentage of formic acid is commonly used.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replace the column if other troubleshooting steps fail.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening. Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
-
Question: My this compound signal intensity is low or inconsistent. What could be the cause?
Answer: Low or inconsistent signal intensity is a common problem that can be attributed to issues with the sample, the LC system, or the mass spectrometer.
-
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.
-
Troubleshooting: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Solution: Improve your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing phospholipids (B1166683) and other interfering substances than protein precipitation.
-
-
Poor Recovery: The analyte may be lost during the sample preparation process.
-
Troubleshooting: Evaluate the recovery of your extraction method by comparing the signal of a spiked sample that has undergone the full extraction procedure to a spiked sample in the final solvent.
-
Solution: Optimize your extraction protocol. For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase and the choice of organic solvent are optimal for this compound. For SPE, select a sorbent and elution solvent that provides good retention and elution of the analyte.
-
-
Instability of this compound: this compound may be degrading in the biological matrix or during sample processing.
-
Troubleshooting: Perform stability studies at various temperatures (bench-top, auto-sampler) and through freeze-thaw cycles.
-
Solution: Keep samples on ice or at 4°C during processing and analyze them as quickly as possible. Add a stabilizing agent if necessary.
-
-
Mass Spectrometer Issues: The mass spectrometer may need tuning or cleaning.
-
Solution: Follow the manufacturer's instructions for instrument tuning and maintenance.
-
-
Sample Preparation Issues
Question: I'm experiencing significant matrix effects in my plasma/urine samples. How can I minimize them?
Answer: Matrix effects are a major challenge in bioanalysis. Here are some strategies to mitigate them:
-
Strategies to Minimize Matrix Effects:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Cation exchange or reversed-phase SPE cartridges are suitable for this compound.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.
-
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d3) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, but may also reduce the analyte signal below the limit of quantification.
-
Question: What is the expected recovery for this compound from biological samples, and how can I improve it?
Answer: Expected recovery for this compound can vary depending on the matrix and the extraction method used, but it is generally expected to be above 70-80% for a validated method.[1]
-
Tips for Improving Recovery:
-
Optimize Extraction pH: this compound is a basic compound. Adjusting the pH of the sample during LLE or SPE can significantly improve its extraction efficiency.
-
Select the Right SPE Sorbent: For SPE, choose a sorbent that has a high affinity for this compound. A mixed-mode cation exchange sorbent can be very effective.
-
Optimize Elution Solvent: Ensure the elution solvent in your SPE protocol is strong enough to fully elute this compound from the sorbent. Adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the elution solvent can improve recovery.
-
Check for Adsorption: this compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
A1: this compound is the primary active metabolite of dextromethorphan. It is formed through O-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.
Q2: What are the common biological matrices used for this compound quantification?
A2: this compound is commonly quantified in plasma, serum, urine, and oral fluid.
Q3: What are the typical LLOQ and linearity ranges for this compound quantification by LC-MS/MS?
A3: The lower limit of quantification (LLOQ) for this compound is typically in the low ng/mL to sub-ng/mL range. Linearity can span several orders of magnitude, often from the LLOQ up to 100-500 ng/mL.
Q4: What are the recommended internal standards for this compound quantification?
A4: A stable isotope-labeled internal standard, such as This compound-d3 (B59725), is highly recommended for accurate quantification as it compensates for matrix effects and variability in extraction and ionization.
Q5: How should I store biological samples for this compound analysis?
A5: Biological samples should be stored frozen, typically at -20°C or -80°C, to ensure the stability of this compound. Stability should be verified for the intended storage duration and conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound analysis from various studies.
Table 1: Recovery and Matrix Effect of this compound in Different Biological Matrices
| Biological Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Liquid-Liquid Extraction | 70-90 | Not specified |
| Human Oral Fluid | Protein Precipitation | Not specified | ≤11.8 |
| Rat Plasma | Solid-Phase Extraction | ~101.6 | ~12 (suppression) |
| Human Urine | Solid-Phase Extraction | >85 | Not specified |
Table 2: Linearity and LLOQ of this compound in Different LC-MS/MS Assays
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Human Oral Fluid | 1-100 | 1 |
| Rat Plasma | 1-250 | 1 |
| Human Plasma | 0.02-5 | 0.02 |
| Human Oral Fluid | 5-100 | 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., this compound-d3 in methanol).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 258.2 -> 157.1 (quantifier), m/z 258.2 -> 199.2 (qualifier)
-
This compound-d3 (Internal Standard): m/z 261.2 -> 160.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizations
References
Technical Support Center: Accounting for Dextrorphan's Pharmacokinetic Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving dextrorphan, the primary active metabolite of dextromethorphan (B48470).
Frequently Asked Questions (FAQs)
Q1: Why are we observing high inter-individual variability in this compound plasma concentrations?
A1: High pharmacokinetic variability is a hallmark of dextromethorphan and its metabolite, this compound. The primary reason is the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This enzyme is responsible for the O-demethylation of dextromethorphan to this compound, a step that accounts for at least 80% of this compound formation.[4]
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 activity:
-
Poor Metabolizers (PMs): Have a functional deficiency in the CYP2D6 enzyme.[4] In these individuals, dextromethorphan's half-life can be significantly prolonged (e.g., 24-29.5 hours), leading to higher plasma concentrations of the parent drug and lower concentrations of this compound.[1][2][4]
-
Intermediate Metabolizers (IMs): Possess partially reduced enzyme function.
-
Extensive Metabolizers (EMs): Have normal enzyme function. In EMs, dextromethorphan is rapidly converted to this compound, and the parent drug may even be undetectable in plasma.[1][2] The half-life in EMs is typically much shorter (2-4 hours).[4]
-
Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, leading to increased enzyme activity.
The distribution of these phenotypes varies among ethnic groups.[4] For example, one study in Americans found 8.8% were slow (poor) metabolizers, 6.8% were intermediate, and 84.3% were fast (extensive) metabolizers.[4]
Q2: How do drug-drug interactions affect this compound levels?
A2: Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can significantly alter this compound pharmacokinetics.
-
CYP2D6 Inhibitors: Potent inhibitors can mimic the PM phenotype in individuals who are genetically EMs.[1][2] This leads to decreased formation of this compound and increased plasma concentrations of dextromethorphan.[1][2]
-
Examples of CYP2D6 inhibitors include: Certain SSRIs (e.g., fluoxetine, paroxetine), tricyclic antidepressants (e.g., amitriptyline), some antipsychotics, diphenhydramine, and quinidine (B1679956).[4][5] Bupropion is a notable inhibitor, found to increase the dextromethorphan/dextrorphan ratio approximately 35-fold.[6]
-
-
CYP3A4 Interactions: Dextromethorphan is also metabolized by CYP3A4 to 3-methoxymorphinan (MEM).[4][7] While this is a minor pathway for this compound formation, inhibition of CYP3A4 (e.g., by grapefruit juice) can lead to an overall increase in dextromethorphan exposure.[4]
-
Serotonergic Drugs: Combining dextromethorphan with other serotonergic agents like Monoamine Oxidase Inhibitors (MAOIs) or Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) increases the risk of serotonin syndrome, a potentially life-threatening condition.[4][8][9]
Q3: What is the role of glucuronidation in this compound's metabolism?
A3: After its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, to form this compound-O-glucuronide (DOR-Glu).[10][11] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[11][12][13][14] The resulting glucuronide conjugate is more water-soluble and is readily excreted in the urine.[11] In extensive metabolizers, conjugated this compound is a major metabolite found in plasma.[1][2] The rate of glucuronidation can also contribute to variability; for instance, the glucuronide formation rate of this compound was observed to be lower in hepatocytes from poor metabolizers compared to extensive metabolizers.[10]
Q4: Is the urinary dextromethorphan/dextrorphan metabolic ratio a reliable indicator of CYP2D6 activity?
A4: The urinary metabolic ratio (MR) is widely used for CYP2D6 phenotyping.[15][16] An MR greater than 0.3 is often used as a cut-off to classify individuals as poor metabolizers.[2][17] However, its utility for detecting subtle changes in enzyme activity is debated. Some studies show a very weak correlation between the urinary MR and dextromethorphan oral clearance (a more direct measure of CYP2D6 activity).[15] The plasma or serum MR, particularly at specific time points (e.g., 3-8 hours post-dose), has been shown to correlate better with oral clearance.[15] The urinary MR can also be sensitive to changes in urine pH.[18]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible quantification of this compound in plasma/urine samples.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | Review extraction procedures. Liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) are common methods.[19][20] Ensure pH is optimized for extraction efficiency. |
| Analytical Method Sensitivity | The method may lack the required sensitivity. HPLC with fluorescence detection or LC-MS/MS are standard, sensitive methods.[15][19][21] LC-MS/MS can achieve lower limits of quantification (LOQ) down to 0.01-0.02 ng/mL.[19] |
| Matrix Effects | Co-eluting substances from the biological matrix (plasma, urine) can suppress or enhance the analyte signal in LC-MS/MS. Use stable isotope-labeled internal standards to compensate.[21] Perform a post-column infusion study to assess matrix effects. |
| Analyte Stability | This compound may degrade during sample storage or processing. Ensure samples are stored properly (e.g., at -20°C or lower) and analyze stability through freeze-thaw cycles and bench-top stability experiments. |
| Incomplete Hydrolysis of Glucuronides | If measuring total this compound, ensure complete enzymatic hydrolysis of this compound-O-glucuronide using β-glucuronidase.[22] Optimize incubation time, temperature, and enzyme concentration. |
Problem 2: Difficulty in phenotyping study subjects as Poor vs. Extensive Metabolizers.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Sampling Time | The timing of sample collection is critical for accurately determining the metabolic ratio. For serum MR, collection at 3, 4, 6, or 8 hours post-dose has shown good correlation with clearance.[15] For urine, an 8-hour collection period is often used.[22] |
| Overlap Between Phenotype Groups | There can be substantial overlap in the metabolic ratio values between extensive and intermediate metabolizer groups.[16] While discriminating PMs is generally reliable, separating EMs from IMs can be challenging.[16] |
| Concomitant Medications | The subject may be taking other medications that inhibit CYP2D6, leading to a "phenocopy" of a poor metabolizer.[1][2] Carefully screen all concomitant medications for known interactions. |
| Choice of Phenotyping Metric | As noted in FAQ 4, the urinary MR may not be the most robust metric.[15] Consider using plasma/serum MR or calculating oral clearance of dextromethorphan for a more accurate assessment of CYP2D6 activity.[15][23] |
| Genotype-Phenotype Mismatch | A subject's genotype may not always perfectly predict their metabolic phenotype due to other regulatory factors or the presence of rare, un-genotyped alleles. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Dextromethorphan (DM) and this compound (DOR) by CYP2D6 Phenotype
Data compiled from a study involving a single oral 30 mg dose of dextromethorphan HBr.
| Parameter | Extensive Metabolizers (EMs) (n=5) | Poor Metabolizers (PMs) (n=4) | EMs Pretreated with Quinidine (CYP2D6 inhibitor) | Source |
| DM Half-life (t½) | Not Detectable | 29.5 hours | 16.4 hours | [1][2] |
| Conjugated DOR Cmax | ~1.5 nmol/mL @ 2 hours | ~0.03 nmol/mL @ 4 hours | ~0.2 nmol/mL @ 4 hours | [3] |
| Conjugated DOR t½ | ~2.25 hours | N/A | ~12.11 hours | [3] |
| Primary Plasma Component | Conjugated this compound | Dextromethorphan | Dextromethorphan | [1][2] |
Experimental Protocols
Protocol 1: CYP2D6 Phenotyping using Dextromethorphan
This protocol provides a general framework for determining an individual's CYP2D6 metabolizer status.
Objective: To classify individuals as Poor, Intermediate, or Extensive Metabolizers based on the dextromethorphan to this compound metabolic ratio.
Methodology:
-
Subject Preparation: Subjects should fast overnight. A comprehensive medication history must be taken to exclude individuals taking known CYP2D6 inhibitors or inducers for at least two weeks prior to the study.
-
Drug Administration: Administer a single oral dose of 30 mg dextromethorphan hydrobromide.[1][2][15]
-
Sample Collection:
-
Urine: Collect all urine for a period of 8 to 10 hours post-dose.[17][22] Measure the total volume and store aliquots at -20°C or below until analysis.
-
Plasma/Serum: Collect blood samples at pre-dose and at several time points post-dose (e.g., 1, 2, 3, 4, 6, 8 hours).[15] Process samples to obtain plasma or serum and store at -20°C or below.
-
-
Sample Analysis (Urine):
-
Thaw urine samples.
-
To measure total this compound, perform enzymatic hydrolysis on an aliquot of urine using β-glucuronidase to deconjugate the glucuronide metabolites.[22]
-
Extract dextromethorphan and this compound from the hydrolyzed urine using liquid-liquid or solid-phase extraction.
-
Quantify the concentrations of both analytes using a validated HPLC or LC-MS/MS method.[15][22]
-
-
Data Calculation and Interpretation:
Protocol 2: Quantification of this compound in Plasma via LC-MS/MS
Objective: To accurately measure the concentration of this compound in human plasma samples.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-d3) in methanol.
-
Prepare calibration standards and QCs by spiking known amounts of this compound into blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, standard, or QC, add the internal standard.
-
Add a suitable buffer to adjust pH.
-
Perform extraction using an organic solvent like ethyl acetate.[19]
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm).[20]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid is common.[19]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Bupropion - Wikipedia [en.wikipedia.org]
- 7. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan Interactions: Other Drugs, Alcohol, and More [healthline.com]
- 9. goodrx.com [goodrx.com]
- 10. Evaluation of dextromethorphan metabolism using hepatocytes from CYP2D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan to this compound urinary metabolic ratio does not reflect dextromethorphan oral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous quantitative analysis of dextromethorphan, this compound and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Determination of dextromethorphan and this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simplified phenotyping with dextromethorphan by thin-layer chromatography: application to clinical laboratory screening for deficiencies in oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of pharmacokinetic parameters for assessment of dextromethorphan metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dextrorphan Research and Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorphan. The information is designed to address specific challenges encountered during preclinical and clinical research, facilitating the translation of findings into clinical applications.
Troubleshooting Guides
This section provides solutions to common problems encountered in this compound research.
Pharmacokinetics and Bioavailability Issues
Problem: High variability in plasma and brain concentrations of this compound in animal models.
Possible Causes & Solutions:
-
Metabolic Differences: Rodents have different CYP2D6 activity compared to humans, leading to variations in the conversion of dextromethorphan (B48470) to this compound.
-
Solution: Consider using a co-administration protocol with a CYP2D6 inhibitor like quinidine (B1679956) to achieve more stable and predictable plasma concentrations of the parent compound, dextromethorphan, if that is the primary compound of interest.[1][2]
-
-
Route of Administration: The route of administration significantly impacts bioavailability and first-pass metabolism. Intraperitoneal (i.p.) injections can lead to higher first-pass metabolism compared to subcutaneous (s.c.) injections.[3]
-
Solution: Choose the route of administration based on the experimental goals. For bypassing extensive first-pass metabolism and achieving higher systemic exposure, s.c. or intravenous (i.v.) administration may be preferable to i.p. or oral routes.
-
-
Formulation: Poor solubility or rapid degradation of the formulation can lead to inconsistent absorption.
Problem: Difficulty in achieving therapeutically relevant concentrations of this compound in the brain.
Possible Causes & Solutions:
-
Blood-Brain Barrier (BBB) Penetration: While this compound can cross the BBB, achieving and maintaining effective concentrations can be challenging.
-
Solution: In preclinical models, consider co-administration with agents that can modulate BBB permeability, though this requires careful consideration of potential confounding effects. For clinical applications, novel drug delivery systems are being explored.
-
-
Rapid Metabolism: Fast metabolism of dextromethorphan to this compound and subsequent clearance can prevent the build-up of sufficient brain concentrations.[1]
Preclinical Efficacy and Toxicity Assessment
Problem: Inconsistent or unexpected results in behavioral assays.
Possible Causes & Solutions:
-
Dose-Dependent Effects: this compound can have dose-dependent effects on motor activity and cognitive function, which may confound the results of behavioral tests.[8]
-
Solution: Conduct thorough dose-response studies to identify a therapeutic window that minimizes effects on locomotor activity and cognition. Include appropriate control groups to account for any observed motor impairments.
-
-
Off-Target Effects: this compound interacts with sigma-1 receptors and can inhibit serotonin (B10506) and norepinephrine (B1679862) reuptake, which can influence behavior independently of NMDA receptor antagonism.[5][9][10]
-
Solution: Use selective antagonists for these off-target receptors in control experiments to dissect the specific contribution of each target to the observed behavioral phenotype.
-
-
Anesthetic Interference: Some anesthetics used in animal surgery for disease models (e.g., stroke models) can have neuroprotective effects themselves, potentially masking the effects of this compound.[11]
-
Solution: Choose anesthetics with minimal neuroprotective properties and ensure that the duration and dose of anesthesia are consistent across all experimental groups.
-
Problem: Discrepancy between in vitro and in vivo results.
Possible Causes & Solutions:
-
Metabolic Inactivation: In vivo, this compound is subject to metabolism and clearance, which may not be fully recapitulated in in vitro models.
-
Solution: When designing in vivo studies, consider the pharmacokinetic profile of this compound to ensure that the dosing regimen maintains concentrations within the effective range observed in vitro.
-
-
Complex Biological Environment: The in vivo environment involves complex interactions with other cells, tissues, and systems that are absent in simplified in vitro cultures.
-
Solution: Employ more complex in vitro models, such as organoids or co-culture systems, to better mimic the in vivo environment.
-
Frequently Asked Questions (FAQs)
General
-
What are the main challenges in translating this compound research to clinical applications?
-
The primary challenges include its complex pharmacokinetics due to polymorphic metabolism by CYP2D6, a narrow therapeutic window, the potential for psychotomimetic side effects at higher doses, and the general difficulty in translating findings from animal models of neurological diseases to humans.[4][11][12]
-
Pharmacology
-
What are the known molecular targets of this compound?
-
Why is dextromethorphan often co-administered with quinidine?
Experimental Design
-
How can I account for the variability in this compound metabolism in my clinical trial design?
-
What are the key considerations when using animal models to study the neuroprotective effects of this compound?
-
Important factors include the choice of animal model that best recapitulates the human disease, the use of appropriate anesthetics that do not confound the results, a well-defined therapeutic window for this compound administration, and a comprehensive assessment of both histological and functional outcomes.[11][14]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dextromethorphan (DM) and this compound (DOR) in Humans
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | EM with Quinidine | Reference |
| DM Half-life (t½) | Not detectable | 29.5 hours | 16.4 hours | [1] |
| Major Plasma Metabolite | Conjugated this compound | Dextromethorphan | Dextromethorphan | [1] |
Table 2: Preclinical Efficacy of this compound in a Rabbit Model of Transient Focal Ischemia
| Outcome | Control (Saline) | This compound-treated | p-value | Reference |
| Area of Neocortical Ischemic Damage | 49.6% | 10.5% | < 0.001 | [2] |
| Area of Cortical Edema (MRI) | 38.6% | 10.2% | < 0.01 | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Tissue Homogenization:
-
Accurately weigh a sample of frozen brain tissue (e.g., 100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.
-
-
Extraction:
-
Add an internal standard to the homogenate.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., n-butylchloride or a heptane/butanol mixture).[3]
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto an HPLC system equipped with a suitable column (e.g., a phenyl or C18 column).[15][16]
-
Use a mobile phase appropriate for separating this compound from its metabolites (e.g., a mixture of acetonitrile (B52724) and phosphate buffer).
-
Detect this compound using a fluorescence detector (e.g., excitation at 280 nm and emission at 310 nm) for high sensitivity and specificity.[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the brain tissue sample based on the peak area relative to the internal standard and the standard curve.
-
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is adapted from standard procedures and should be customized to the specific research question.[7][17][18][19]
-
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint.
-
A submerged platform hidden just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
-
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool at one of four starting positions, facing the wall.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Perform multiple trials per day with different starting positions.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and swim path length.
-
During the probe trial, analyze the percentage of time spent in the target quadrant and the number of times the animal crosses the former platform location.
-
Visualizations
References
- 1. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan protects against cerebral injury following transient focal ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of dextromethorphan and its metabolites this compound, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography determination of dextromethorphan and this compound for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Dextrorphan in Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts and correctly interpreting data when using Dextrorphan in electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
This compound is the principal active metabolite of the widely used cough suppressant, Dextromethorphan (B48470).[1][2] In the context of neuroscience and electrophysiology, its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4][5] By blocking the NMDA receptor channel, this compound reduces excitatory glutamatergic signaling.[1]
Q2: What are the expected effects of this compound on neuronal recordings?
Application of this compound is expected to selectively attenuate N-methyl-D-aspartate (NMDA) receptor-mediated responses.[3] This may be observed as a reduction in the amplitude or frequency of NMDA-induced currents or postsynaptic potentials. Studies have shown that this compound can cause a concentration-dependent reduction in the mean open time and frequency of NMDA channel openings.[4] It is important to distinguish these expected pharmacological effects from unintended artifacts.
Q3: Does this compound have other effects that might influence my recordings?
Yes, in addition to its primary action on NMDA receptors, this compound can also inhibit voltage-gated calcium and sodium channels at certain concentrations.[5][6][7] It also acts as a sigma-1 receptor agonist.[1][7] These additional actions could contribute to a more general reduction in neuronal excitability.
Q4: I am observing a persistent 50/60 Hz hum in my recordings after applying this compound. Is the compound causing this?
It is unlikely that this compound is the direct cause of a 50/60 Hz hum. This type of artifact is typically due to power line interference from nearby electrical equipment.[8] The application of any solution via a perfusion system can sometimes exacerbate grounding issues. Ensure all equipment is properly grounded to a single point and consider using a Faraday cage to shield your setup.[8]
Q5: My baseline is drifting after perfusing with a this compound solution. What could be the cause?
Baseline drift can be caused by several factors, none of which are specific to this compound itself. Common causes include:
-
Unstable reference electrode: A faulty or unstable reference electrode is a frequent source of drift.[8]
-
Perfusion system instability: Air bubbles or changes in the flow rate of your perfusion system can cause both mechanical and electrical artifacts, leading to a drifting baseline.[9]
-
Temperature fluctuations: Ensure your recording solution is maintained at a constant temperature.[8]
-
Seal instability (in patch-clamp): The vehicle for this compound (e.g., DMSO) or the compound itself might slowly destabilize the gigaohm seal.[9]
Troubleshooting Guides
Guide 1: Distinguishing Pharmacological Effects from Artifacts
| Observation | Potential Cause | Troubleshooting/Verification Steps |
| Reduced amplitude of synaptic currents | Expected Effect: NMDA receptor antagonism.[3] | - Confirm that the effect is specific to NMDA receptor-mediated currents by comparing with responses mediated by AMPA or kainate receptors, which should be unaffected.[3] - Perform concentration-response experiments to see if the effect is dose-dependent. |
| Change in neuronal firing rate | Expected Effect: General reduction in excitability due to NMDA, Ca2+, and Na+ channel blockade.[5][6] | - Correlate the change in firing rate with the application of this compound. - Wash out the drug to see if the firing rate returns to baseline. |
| Sudden, large, and erratic shifts in baseline | Artifact: Unstable recording conditions. | - Check the stability of your reference electrode. - Inspect the perfusion lines for air bubbles. - In patch-clamp, monitor the seal and access resistance. |
Guide 2: Common Electrophysiological Artifacts and Solutions
| Artifact | Description | Common Causes | Solutions |
| Power Line Hum | Persistent, regular oscillation at 50 or 60 Hz.[8] | Improper grounding, electromagnetic interference from nearby devices (e.g., centrifuges, monitors).[8] | - Ensure single-point grounding. - Use a Faraday cage. - Turn off non-essential electrical equipment. - Use a notch filter if the hum persists.[8] |
| Baseline Drift | Slow, wandering changes in the baseline potential/current.[8] | Unstable reference electrode, leaks in the perfusion system, temperature changes, deteriorating seal (patch-clamp).[8][9] | - Clean or replace the reference electrode. - Check perfusion lines for leaks and bubbles. - Maintain a constant temperature. - Monitor seal resistance continuously in patch-clamp recordings.[9] |
| Electrode "Pops" | Sudden, sharp, high-amplitude spikes.[8] | Poor electrode contact, movement of the electrode, damaged electrode.[8][10] | - Ensure the electrode is securely positioned. - Re-apply or replace the problematic electrode. - Inspect electrodes for physical damage.[8] |
| Movement Artifacts | Irregular, large-amplitude signals correlated with movement.[10] | Movement of the subject (including breathing or heartbeat), or movement of the recording cables.[10][11] | - Minimize subject movement. - Use a commutator for behaving subjects. - Secure recording cables to prevent swinging.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution into your standard extracellular recording solution to the desired final concentration.
-
Vehicle Control: Ensure the final concentration of any solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced artifacts.[12] Prepare a vehicle control solution containing the same final concentration of the solvent without this compound to apply before and after the drug application.
-
Solution Filtering: Filter all solutions immediately before use to remove any precipitates that could clog perfusion lines or interfere with the recording.[9]
Protocol 2: Whole-Cell Voltage-Clamp Recording to Verify NMDA Receptor Blockade
-
Establish a Stable Recording: Obtain a stable whole-cell recording from a neuron expressing NMDA receptors.
-
Baseline NMDA Current: In the presence of TTX to block sodium channels and a low extracellular Mg2+ concentration, apply a brief puff or perfusion of NMDA to elicit an inward current. Record this baseline response several times to ensure stability.
-
Apply this compound: Perfuse the this compound-containing solution over the cell for a sufficient period to allow for equilibration.
-
Test NMDA Current: While still in the presence of this compound, re-apply NMDA using the same method as in step 2.
-
Washout: Perfuse the control extracellular solution to wash out the this compound and re-test the NMDA response to check for reversibility.
-
Data Analysis: Compare the amplitude of the NMDA-elicited current before, during, and after this compound application. A significant reduction in the current amplitude during this compound application, which is at least partially reversible upon washout, confirms its blocking effect.
Visualizations
Caption: this compound's mechanism of action on the NMDA receptor.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. This compound and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. plexon.com [plexon.com]
- 11. Neuroscience Grrl [neurosciencegrrl.net]
- 12. benchchem.com [benchchem.com]
Dextrorphan Co-Administration Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the drug-drug interactions of dextrorphan, the active metabolite of dextromethorphan (B48470). This compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, making it susceptible to interactions with drugs that inhibit or induce this pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from co-administration studies to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the design and execution of this compound co-administration studies.
Q1: We are observing unexpectedly high plasma concentrations of dextromethorphan and low concentrations of this compound in our study subjects. What could be the cause?
A1: This observation strongly suggests the inhibition of dextromethorphan's metabolism to this compound. The most likely cause is the co-administration of a drug that is a potent inhibitor of the CYP2D6 enzyme.
-
Troubleshooting Steps:
-
Review Co-administered Medications: Carefully review all medications, including over-the-counter drugs and supplements, that the study subjects are taking. Identify any known CYP2D6 inhibitors.
-
Genotype Subjects for CYP2D6: Consider genotyping your study population for CYP2D6 polymorphisms. Individuals who are "poor metabolizers" will inherently have a reduced capacity to convert dextromethorphan to this compound, and this effect will be exacerbated by CYP2D6 inhibitors.
-
Verify Dosing and Administration: Double-check the dosage and administration records to ensure there were no errors.
-
Q2: Our analytical method is showing inconsistent quantification of this compound in plasma samples. What are the potential sources of error?
A2: Inconsistent analytical results can stem from various factors related to sample handling, preparation, and the analytical method itself.
-
Troubleshooting Steps:
-
Sample Stability: Ensure that plasma samples were properly handled and stored. This compound stability can be affected by temperature and freeze-thaw cycles.
-
Extraction Efficiency: Evaluate the efficiency of your plasma extraction method. Incomplete extraction will lead to underestimation of this compound concentrations. Consider using a validated liquid-liquid extraction or solid-phase extraction protocol.
-
Internal Standard: Utilize a stable, isotopically labeled internal standard (e.g., this compound-d3) to account for variability in extraction and instrument response.
-
Method Validation: Confirm that your analytical method (e.g., LC-MS/MS) has been fully validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
-
Q3: We are planning a study with a selective serotonin (B10506) reuptake inhibitor (SSRI) and are concerned about the risk of serotonin syndrome. How should we proceed?
A3: Co-administration of dextromethorphan with SSRIs carries a significant risk of serotonin syndrome, a potentially life-threatening condition.[1] This is a pharmacodynamic interaction due to the serotonergic activity of both dextromethorphan and SSRIs.
-
Recommendations:
-
Ethical Considerations: The risk to subjects must be carefully weighed against the potential benefits of the study. A robust safety monitoring plan is essential.
-
Staggered Dosing and Dose Escalation: If the study must proceed, consider a design with staggered administration and careful dose escalation of one or both drugs.
-
Intensive Monitoring: Implement intensive monitoring for signs and symptoms of serotonin syndrome, which include mental status changes (agitation, confusion), autonomic hyperactivity (tachycardia, hyperthermia), and neuromuscular abnormalities (tremor, rigidity).[2]
-
Pharmacokinetic and Pharmacodynamic Endpoints: In addition to pharmacokinetic measurements, include pharmacodynamic assessments relevant to serotonergic activity.
-
Quantitative Data from Co-Administration Studies
The following tables summarize the pharmacokinetic parameters of this compound and its parent drug, dextromethorphan, when co-administered with various medications.
Table 1: Pharmacokinetic Interactions of Dextromethorphan/Dextrorphan with CYP2D6 Inhibitors
| Co-administered Drug | Dextromethorphan (DM) Dose | Co-administered Drug Dose | DM Cmax | DM AUC | This compound (DOR) Cmax | This compound (DOR) AUC | Reference |
| Emvododstat | 30 mg single dose | 250 mg single dose | 2.9-fold increase | 8.4 to 14.9-fold increase | 0.81-fold change | 0.91-fold change | [3] |
| Paroxetine (B1678475) | 30 mg twice daily | 20 mg once daily | 1.5-fold increase | 1.5-fold increase | 0.88-fold change | 0.88-fold change | [4] |
| Fluoxetine | 30 mg single dose | 20 mg daily for 12 days | Not Reported | 27-fold increase | Not Reported | Not Reported | [5] |
Table 2: Pharmacokinetic Interactions of Dextromethorphan/Dextrorphan with Morphine in Humans
| Co-administered Drug | Dextromethorphan (DM) Dose | Morphine Dose | Effect on Morphine Metabolites | Reference |
| Morphine | 30 or 45 mg | Not specified | No significant difference in plasma levels of morphine, morphine-6-glucuronide, and morphine-3-glucuronide. | [6] |
Note: A study in rats showed that dextromethorphan co-administration increased the serum concentration of morphine.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables.
Protocol 1: Evaluation of Emvododstat Interaction with Dextromethorphan[3]
-
Study Design: An open-label, two-period, single-sequence study in 18 healthy adult subjects.
-
Dosing Regimen:
-
Period 1 (Day 1): A single oral dose of 30 mg dextromethorphan was administered.
-
Washout: A 4-day washout period followed.
-
Period 2 (Day 5): A single oral dose of 250 mg emvododstat was administered with food. Two hours later, a single oral dose of 30 mg dextromethorphan was administered.
-
-
Sample Collection: Blood samples were collected at pre-dose and at various time points post-dose to characterize the pharmacokinetic profiles of dextromethorphan and this compound.
-
Analytical Method: Plasma concentrations of dextromethorphan and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Protocol 2: Evaluation of Paroxetine Interaction with Dextromethorphan/Quinidine[4]
-
Study Design: An open-label, randomized, parallel-group, 20-day trial in 27 healthy adult subjects.
-
Dosing Regimen:
-
Group 1 (n=14): Received paroxetine 20 mg once daily for 12 days, followed by the addition of dextromethorphan 30 mg/quinidine 30 mg twice daily for 8 days.
-
Group 2 (n=13): Received dextromethorphan 30 mg/quinidine 30 mg twice daily for 8 days, followed by the addition of paroxetine 20 mg once daily for 12 days.
-
-
Sample Collection: Blood samples were collected to determine steady-state plasma concentrations of dextromethorphan, this compound, and paroxetine during both monotherapy and combination therapy phases.
-
Analytical Method: Drug plasma concentrations were analyzed using validated analytical methods.
Protocol 3: Analytical Method for Dextromethorphan and this compound in Human Plasma
-
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Spike 1 mL of human plasma with a stable-isotope internal standard (e.g., dextromethorphan-d3 (B1141331) and this compound-d3).
-
Perform a liquid-liquid back-extraction procedure to isolate the analytes.
-
-
Chromatography:
-
Utilize a reversed-phase column (e.g., C18).
-
Employ an isocratic mobile phase optimized for the elution of each compound.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use positive electrospray ionization (ESI+).
-
-
Quantification:
-
Establish a calibration curve over a suitable concentration range (e.g., 5 pg/mL to 50 ng/mL).
-
The lower limit of quantification (LLOQ) should be determined and validated.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of dextromethorphan and the point of inhibition.
Caption: General workflow for a this compound drug interaction study.
References
- 1. Physiologically‐based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin Syndrome in a Sertraline-Treated Man Taking NyQuil Containing Dextromethorphan for Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-administration of dextromethorphan and morphine: reduction of post-operative pain and lack of influence on morphine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dextrorphan Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of Dextrorphan.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary challenge in achieving high bioavailability of this compound?
A1: this compound is the active metabolite of Dextromethorphan (B48470).[1] The primary challenge lies in the extensive first-pass metabolism of the parent drug, Dextromethorphan, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6 to form this compound.[1][2] this compound itself then undergoes rapid glucuronidation, mainly by UGT2B enzymes, to an inactive conjugate that is readily eliminated.[3][4] This rapid metabolism significantly limits the systemic exposure to active, unconjugated this compound.
Q2: What are the main strategies to enhance the bioavailability of this compound?
A2: The key strategies focus on modulating the metabolism and absorption of Dextromethorphan and this compound. These include:
-
Inhibition of CYP2D6: Slowing down the metabolism of Dextromethorphan.[2][5]
-
Prodrugs of this compound: Directly administering a modified form of this compound that releases the active drug in vivo.[5]
-
Alternative Delivery Routes: Bypassing the first-pass metabolism in the liver.[6][7]
-
Nanoformulations: Improving the solubility and absorption of Dextromethorphan.
-
Inhibition of P-glycoprotein (P-gp): Increasing the penetration of Dextromethorphan into the central nervous system (CNS).[8]
-
Inhibition of UDP-glucuronosyltransferases (UGTs): Slowing down the elimination of this compound.[3]
Troubleshooting Guides & Experimental Protocols
Inhibition of CYP2D6
Q: We are co-administering a CYP2D6 inhibitor with Dextromethorphan but are not seeing the expected increase in this compound levels. What could be the issue?
A: Several factors could be at play:
-
Inhibitor Potency and Dose: Ensure the inhibitor you are using has a high potency for CYP2D6 and that the dose is sufficient to achieve significant enzyme inhibition in your experimental model. Potent inhibitors include quinidine (B1679956) and terbinafine.[2][9]
-
Timing of Administration: The inhibitor should be administered prior to Dextromethorphan to ensure that CYP2D6 is inhibited when the substrate is introduced. The optimal pre-dosing time will depend on the pharmacokinetic properties of the inhibitor.
-
Genetic Polymorphisms: In human studies and when using animal models that exhibit genetic variability in CYP2D6, the baseline metabolic rate can vary significantly.[1][2] This can influence the apparent effect of the inhibitor.
-
Alternative Metabolic Pathways: At high concentrations of Dextromethorphan or when CYP2D6 is inhibited, alternative metabolic pathways, such as N-demethylation by CYP3A4, may become more prominent, leading to the formation of 3-methoxymorphinan instead of this compound.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats with CYP2D6 Inhibition
This protocol outlines a typical in vivo study in rats to assess the effect of a CYP2D6 inhibitor on the pharmacokinetics of Dextromethorphan and this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dextromethorphan HBr
-
CYP2D6 inhibitor (e.g., Quinidine sulfate)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Dosing Groups:
-
Group 1 (Control): Vehicle + Dextromethorphan HBr (e.g., 10 mg/kg, oral gavage)
-
Group 2 (Inhibitor): CYP2D6 inhibitor (e.g., 20 mg/kg Quinidine sulfate, intraperitoneal injection) administered 30 minutes prior to Dextromethorphan HBr (10 mg/kg, oral gavage).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Dextromethorphan administration.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of Dextromethorphan and this compound in rat plasma.[2][3]
-
Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile (B52724).[8]
-
Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water.[8]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization in positive ion mode, using multiple reaction monitoring (MRM).[8]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both Dextromethorphan and this compound using non-compartmental analysis.
Quantitative Data on CYP2D6 Inhibition
| Inhibitor | Dose | Species | Effect on Dextromethorphan (DM) | Effect on this compound (DX) | Reference |
| Quinidine | 100 mg | Human | T1/2 increased to 16.4 hours | Formation significantly suppressed | [2][5] |
| Quinidine | 75 mg every 12h | Human | Plasma concentration increased from 12 ng/mL to 241 ng/mL | - | [11] |
| Emvododstat | 250 mg | Human | AUC increased 14.9-fold, T1/2 prolonged to 41 hours | - | [7] |
This compound Prodrugs
Q: We are synthesizing an ester prodrug of this compound, but the in vivo bioavailability is lower than expected. What are the potential reasons?
A:
-
Prodrug Stability: The ester linkage may be too stable and not efficiently cleaved in vivo to release this compound. Conversely, it could be too labile and prematurely hydrolyze in the gastrointestinal tract or bloodstream before reaching the target site. Conduct in vitro stability studies in simulated gastric fluid, intestinal fluid, and plasma to assess the rate of hydrolysis.
-
Enzymatic Cleavage: The specific esterase required for cleavage may not be present in high enough concentrations in the target tissue or circulation.
-
Absorption of the Prodrug: The physicochemical properties of the prodrug (e.g., solubility, lipophilicity) may not be optimal for absorption across the intestinal membrane.
-
First-Pass Metabolism of the Prodrug: The prodrug itself might be a substrate for metabolic enzymes, leading to its degradation before it can be converted to this compound.
Experimental Protocol: Synthesis of a this compound Amino Acid Prodrug (Conceptual)
This is a conceptual protocol based on general principles of prodrug synthesis.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Glycine)
-
Coupling agent (e.g., DCC, EDCI)
-
Solvent (e.g., Dichloromethane)
-
Deprotection agent (e.g., Trifluoroacetic acid)
Procedure:
-
Coupling Reaction: Dissolve this compound and the N-protected amino acid in the solvent. Add the coupling agent and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture and wash the filtrate with appropriate aqueous solutions to remove byproducts. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified protected prodrug in the solvent and add the deprotection agent. Stir until the removal of the protecting group is complete.
-
Final Purification: Purify the final prodrug by recrystallization or chromatography.
-
Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR and mass spectrometry.
Alternative Delivery Routes: Nasal Administration
Q: We are developing a nasal spray for Dextromethorphan but are observing poor and variable absorption in our animal studies. What could be the cause?
A:
-
Formulation Properties: The pH, tonicity, and viscosity of your formulation are critical. An inappropriate pH can cause nasal irritation and affect drug solubility and absorption. High viscosity can lead to larger droplet sizes and poor atomization, resulting in deposition in the anterior part of the nasal cavity and rapid clearance.[12][13]
-
Droplet Size Distribution: The droplet size of the nasal spray is crucial for optimal deposition in the nasal cavity. Droplets that are too large will be cleared quickly, while those that are too small may be inhaled into the lungs.
-
Mucoadhesion: The formulation may lack sufficient mucoadhesive properties, leading to rapid mucociliary clearance and a short residence time in the nasal cavity. Consider adding a mucoadhesive polymer like methylcellulose.[7]
-
Nasal Enzymatic Degradation: While bypassing hepatic first-pass metabolism, some enzymatic degradation can still occur in the nasal mucosa.
Experimental Protocol: Preparation of a Dextromethorphan Nasal Spray Formulation for Rat Studies
This protocol is adapted from a patented formulation.[7]
Materials:
-
Dextromethorphan HBr
-
Methylparaben
-
Propylparaben
-
Sodium Chloride
-
Polysorbate 80
-
Methylcellulose
-
Sodium Hydroxide (B78521) (0.1 N)
-
Purified Water
Procedure:
-
Heat 80 mL of purified water to 80°C.
-
With stirring, dissolve the parabens, sodium chloride, polysorbate 80, and Dextromethorphan HBr.
-
Disperse the methylcellulose in the hot solution.
-
Cool the solution to 25°C.
-
Adjust the pH to 7.4 using the 0.1 N sodium hydroxide solution.
-
Add purified water to bring the final volume to 100 mL.
-
Filter the solution and package it in a suitable nasal spray device for animal studies.
Quantitative Data on Nasal Delivery of Dextromethorphan in Rats
| Parameter | Value | Reference |
| Plasma Bioavailability | 78.8% (compared to intravenous) | [6] |
| Brain Uptake | 65.9% (compared to intravenous) | [6] |
Inhibition of P-glycoprotein (P-gp)
Q: We are using a P-gp inhibitor to increase the brain uptake of Dextromethorphan, but the effect is not as pronounced as expected. Why?
A:
-
Inhibitor Specificity and Potency: Ensure the inhibitor you are using is a potent and specific inhibitor of P-gp at the blood-brain barrier (BBB). Verapamil is a commonly used P-gp inhibitor.[8]
-
Dosing and Timing: The P-gp inhibitor must be present at the BBB at a sufficient concentration when Dextromethorphan is administered.
-
Contribution of Other Transporters: Other efflux transporters at the BBB may also be involved in limiting Dextromethorphan's brain penetration.
-
Low Brain Uptake of this compound: It's important to note that while P-gp inhibition can increase the brain concentration of Dextromethorphan, the uptake of this compound into the brain is markedly lower and is only minimally affected by P-gp inhibitors.[8]
Experimental Protocol: Assessing the Effect of a P-gp Inhibitor on Dextromethorphan Brain Uptake in Rats
This protocol is based on a study by Marier et al. (2005).[8]
Materials:
-
Male Sprague-Dawley rats
-
Dextromethorphan HBr
-
P-gp inhibitor (e.g., Verapamil hydrochloride)
-
Vehicle for drug administration
-
Brain tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Groups:
-
Group 1 (Control): Dextromethorphan HBr (e.g., 20 mg/kg, oral gavage)
-
Group 2 (Inhibitor): P-gp inhibitor (e.g., 1 mg/kg Verapamil, intravenous) administered 15 minutes prior to Dextromethorphan HBr (20 mg/kg, oral gavage).
-
-
Tissue Collection: Euthanize rats at various time points post-Dextromethorphan administration. Perfuse the circulatory system with saline to remove blood from the brain.
-
Brain Homogenization: Harvest the brains and homogenize them in a suitable buffer.
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of Dextromethorphan and this compound in brain homogenates.
-
Perform protein precipitation or solid-phase extraction of the brain homogenate samples.
-
-
Data Analysis: Calculate the brain tissue concentrations of Dextromethorphan and this compound and determine the brain-to-plasma concentration ratio.
Quantitative Data on P-gp Inhibition in Rats
| Treatment | Effect on Brain AUC of Dextromethorphan | Effect on Brain AUC of this compound | Reference |
| Verapamil (1 mg/kg, IV) | Increased by approximately 2-fold (from 1221 to 2393 ng*h/g) | Increased by only 15% | [8][14] |
Inhibition of UGT Enzymes
Q: We are considering using a UGT inhibitor to increase this compound bioavailability. What are the key considerations?
A:
-
UGT Isoform Specificity: this compound is primarily glucuronidated by UGT2B enzymes.[3] Therefore, an inhibitor with high potency and selectivity for these isoforms should be used.
-
Potential for Drug-Drug Interactions: UGT enzymes are responsible for the metabolism of numerous endogenous and exogenous compounds. Inhibition of these enzymes can lead to significant drug-drug interactions and potential toxicity.
-
Availability of Specific Inhibitors: While several compounds are known to inhibit UGTs in vitro, there are fewer specific and safe inhibitors available for in vivo use. Propofol (B549288) has been shown to inhibit UGT1A1, but its effect on UGT2B isoforms and this compound glucuronidation needs further investigation.[15]
Visualizations
Dextromethorphan Metabolism and Bioavailability Enhancement Strategies
References
- 1. PK-DB [pk-db.com]
- 2. Low-volume plasma sampling for determination of dextromethorphan and this compound in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. WO2018191477A1 - this compound prodrugs and processes for making and using them - Google Patents [patents.google.com]
- 6. Nasal delivery of [14C]dextromethorphan hydrochloride in rats: levels in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4454140A - Nasal administration of dextromethorphan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. arch.ies.gov.pl [arch.ies.gov.pl]
- 11. UGT Inhibition | Evotec [evotec.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Substrate-dependent modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1) by propofol in recombinant human UGT1A1 and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dextrorphan Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to aid in the synthesis of high-purity Dextrorphan.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the O-demethylation of its precursor, Dextromethorphan (B48470).[1][2] This process involves cleaving the methyl ether group at the 3-position of the morphinan (B1239233) ring structure to yield the corresponding phenol, this compound.
Q2: What are the primary impurities encountered during this compound synthesis?
A2: Key impurities can include residual starting material (Dextromethorphan), the levorotatory enantiomer (Levorphanol, if the synthesis starts from a racemic mixture), and potential byproducts from side reactions. One common impurity is identified as ent-3-Methoxymorphinan.[3] Additionally, during the synthesis process, dextromethorphan can decompose in acidic environments to produce the impurity 17-methylmorphinan-3-alcohol enantiomer.[4]
Q3: Which analytical techniques are best for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the purity of this compound and quantifying impurities.[2][5] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also valuable for identification and quantification.[2][6] A well-developed HPLC method can effectively separate this compound from Dextromethorphan and other related substances, providing accurate purity assessment.[5]
Troubleshooting Guide
Issue 1: Incomplete O-Demethylation of Dextromethorphan
-
Symptom: HPLC or GC-MS analysis of the crude product shows a significant peak corresponding to the Dextromethorphan starting material.
-
Possible Cause 1: Ineffective Demethylation Reagent: The chosen reagent (e.g., hydrobromic acid, boron tribromide) may not be sufficiently reactive under the current experimental conditions.
-
Solution 1: The O-demethylation of dextromethorphan can be effectively achieved using 48% hydrobromic acid.[4] Refluxing Dextromethorphan hydrobromide with aqueous HBr is a common and potent method.[2][4] Ensure the HBr is of appropriate concentration and not degraded.
-
Possible Cause 2: Suboptimal Reaction Conditions: Reaction time or temperature may be insufficient for the reaction to proceed to completion.
-
Solution 2: For the HBr method, ensure the reaction is heated to reflux for an adequate duration, which could be up to 24 hours.[4] Monitor the reaction progress using TLC or HPLC to determine the point of maximum conversion.
Issue 2: Presence of Enantiomeric Impurity (Levorphanol)
-
Symptom: Chiral HPLC analysis indicates the presence of the undesired levo-enantiomer, Levorphanol.
-
Possible Cause: Racemic Starting Material: The synthesis may have started from a racemic or partially resolved precursor of Dextromethorphan.
-
Solution: Implement a chiral resolution step early in the synthesis. The separation of the racemic mixture of the precursor, hydroxy N-methyl morphinan, can be achieved using tartaric acid before the final methylation and demethylation steps.[7]
Issue 3: Poor Yield After Purification
-
Symptom: The final isolated yield of high-purity this compound is low, despite complete conversion of the starting material.
-
Possible Cause 1: Product Loss During Extraction: this compound, being a phenol, has amphoteric properties. Improper pH control during aqueous workup can lead to its loss in either the aqueous or organic layers.
-
Solution 1: During workup, carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent, the pH should be adjusted to be near the isoelectric point. Conversely, to isolate it from neutral impurities, it can be dissolved in a basic aqueous solution (pH > 10) and then re-precipitated by acidifying the solution to a neutral pH (7-8).[4]
-
Possible Cause 2: Inefficient Crystallization: The chosen solvent system for recrystallization may not be optimal, leading to significant product remaining in the mother liquor.
-
Solution 2: A common technique involves recrystallization from a 50% acetone-water mixture.[4] The crude solid is dissolved in the heated solvent mixture and allowed to cool slowly to promote the formation of high-purity crystals. Experiment with different solvent ratios and cooling rates to maximize recovery.
Quantitative Data Summary
For researchers comparing different demethylation reaction conditions, the following table summarizes typical outcomes.
| Demethylation Reagent | Substrate | Solvent | Typical Purity (Post-Workup) | Reference |
| 48% Hydrobromic Acid | Dextromethorphan HBr | Water | >99% (after crystallization) | [4] |
| Boron Tribromide | N-CD3-Dextromethorphan | N/A | High Conversion | [2] |
| Zinc / Acetic Acid | Trichloroethyl Carbomate | Acetic Acid | >99% (HPLC) | [2] |
Experimental Protocols
Protocol 1: O-Demethylation of Dextromethorphan using Hydrobromic Acid
This protocol is adapted from established methodologies for the synthesis of this compound.[4]
-
Reaction Setup: In a suitable reaction flask equipped with a reflux condenser, combine Dextromethorphan hydrobromide monohydrate (1 equivalent), 48% aqueous hydrobromic acid (approx. 5.5 equivalents), and water.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours. Monitor the reaction's progress periodically via TLC or HPLC.
-
Quenching and Extraction: After cooling to room temperature, dilute the mixture with water and an immiscible organic solvent such as toluene (B28343). Adjust the pH to 8-9 using a suitable base (e.g., sodium hydroxide (B78521) solution) to neutralize excess acid and deprotonate the product.
-
Phase Separation: Separate the organic layer. To further purify, wash the organic layer with a basic aqueous solution (e.g., containing ~2.5 equivalents of NaOH) to extract the phenolic this compound into the aqueous phase, leaving non-acidic impurities in the toluene layer.
-
Precipitation: Discard the organic layer. Acidify the aqueous layer with hydrochloric acid to a pH of 7-8. This compound will precipitate as a white solid.
-
Isolation and Recrystallization: Filter the precipitated solid. For further purification, recrystallize the crude product from a 50% acetone-water mixture. Heat to dissolve, then cool to room temperature to allow for the formation of pure crystals.
-
Drying: Filter the purified crystals and dry under a vacuum to obtain the final high-purity this compound product.
Protocol 2: Purity Analysis by HPLC
This is a general methodology for analyzing the purity of this compound and separating it from its main precursor, Dextromethorphan.[5][8]
-
Column: A C18 reverse-phase column (e.g., Thermo Scientific Accucore C18, 2.6 µm, 50 x 2.1 mm) is suitable.[5][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an acidic modifier like 0.1% formic acid or phosphoric acid) is typically used.
-
Sample Preparation: Prepare a standard of this compound and Dextromethorphan at a known concentration (e.g., 1 µg/mL) in a mixture of water and acetonitrile (e.g., 80:20 v/v).[5] Dissolve the synthesized product in the same solvent.
-
Injection and Detection: Inject the sample onto the HPLC system. Use UV detection at a suitable wavelength (e.g., 280 nm).
-
Analysis: this compound, being more polar, will typically have a shorter retention time than Dextromethorphan on a C18 column.[5] Purity is determined by calculating the area percentage of the this compound peak relative to all other peaks in the chromatogram.
Visualizations
Caption: High-level experimental workflow for this compound synthesis and purification.
Caption: Logical guide for troubleshooting common purity issues in this compound synthesis.
References
- 1. WO2018009488A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Preparing method of dextromethorphan impurity 17-methylmorphinan-3-alcohol enantiomer (DXM-B) - Eureka | Patsnap [eureka.patsnap.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Dextrorphan vs. Dextromethorphan: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of dextrorphan (DX) and its parent compound, dextromethorphan (B48470) (DM). By presenting key experimental findings, detailed methodologies, and mechanistic insights, this document aims to inform research and development in the field of neuroprotective therapeutics.
Executive Summary
Dextromethorphan, a widely used antitussive, and its primary metabolite, this compound, have both demonstrated significant neuroprotective properties in preclinical studies. Their mechanisms of action, while overlapping, exhibit key differences that influence their therapeutic potential. This compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, while dextromethorphan acts as a less potent NMDA receptor antagonist but also as a sigma-1 (σ1) receptor agonist.[1][2] These distinct pharmacological profiles translate to differential efficacy in various models of neurological injury, including cerebral ischemia and traumatic brain injury (TBI). This guide synthesizes the available experimental data to provide a clear comparison of their neuroprotective capabilities.
Comparative Neuroprotective Effects: Experimental Data
The following tables summarize quantitative data from key preclinical studies, offering a direct comparison of the neuroprotective effects of this compound and dextromethorphan in models of cerebral ischemia and traumatic brain injury.
Cerebral Ischemia
A pivotal study in a rabbit model of transient focal cerebral ischemia provides a direct head-to-head comparison of the neuroprotective effects of this compound and dextromethorphan.
Table 1: Neuroprotection in a Rabbit Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dosage | Area of Neocortical Severe Ischemic Neuronal Damage (%) | Reduction in Ischemic Damage vs. Control (%) |
| Normal Saline (Control) | - | 41.3 | - |
| Dextromethorphan (DM) | 20 mg/kg loading dose, then 10 mg/kg/h | 3.7 | 91.0 |
| This compound (DX) | 15 mg/kg loading dose, then 15 mg/kg/h | 4.4 | 89.3 |
Data sourced from Steinberg et al., 1988.[3]
Traumatic Brain Injury (TBI)
While direct comparative studies of this compound and dextromethorphan in TBI models are limited, extensive research has been conducted on the neuroprotective effects of dextromethorphan.
Table 2: Neuroprotective Effects of Dextromethorphan in a Rat Model of Controlled Cortical Impact (CCI) TBI
| Outcome Measure | TBI + Vehicle (Control) | TBI + Dextromethorphan (30 mg/kg) | % Improvement vs. Control |
| Brain Edema (Water Content %) | 82.5 ± 1.2 | 79.8 ± 1.1 | 2.7 |
| Neurological Deficit Score | 10.2 ± 1.5 | 6.5 ± 1.3 | 36.3 |
| Neuronal Survival (NeuN+ cells/mm²) (Day 3) | 285 ± 25 | 412 ± 31* | 44.6 |
| TNF-α Expression (relative to sham) (Day 1) | 3.8 ± 0.4 | 2.1 ± 0.3 | 44.7 |
| IL-1β Expression (relative to sham) (Day 1) | 4.2 ± 0.5 | 2.3 ± 0.4 | 45.2 |
| IL-6 Expression (relative to sham) (Day 1) | 3.5 ± 0.4 | 1.9 ± 0.3** | 45.7 |
*p<0.05, **p<0.01 vs. TBI + Vehicle. Data synthesized from Pu et al., 2015.[3][4][5][6]
Receptor Binding Affinity
The differential neuroprotective effects of this compound and dextromethorphan can be partly attributed to their distinct affinities for key receptors involved in neuronal injury and survival pathways.
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor (PCP site) | Sigma-1 (σ1) Receptor |
| Dextromethorphan (DM) | 7,000 | 142 - 652 |
| This compound (DX) | 900 | 144 |
Data sourced from Chou et al., 1999 and Werling et al., 2007.[7][8]
Mechanistic Insights and Signaling Pathways
The neuroprotective actions of this compound and dextromethorphan are mediated through distinct primary mechanisms. This compound's effects are largely attributed to its potent antagonism of the NMDA receptor, which mitigates excitotoxicity. Dextromethorphan, while a weaker NMDA receptor antagonist, exerts significant neuroprotection through its agonistic activity at the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, and through its anti-inflammatory properties.[9]
This compound's Primary Neuroprotective Pathway
// Nodes Ischemic_Insult [label="Ischemic Insult", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate_Release [label="↑ Glutamate Release", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="↓ Ca²⁺ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excitotoxicity [label="Excitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ischemic_Insult -> Glutamate_Release; Glutamate_Release -> NMDA_Receptor [label="Over-activation"]; this compound -> NMDA_Receptor [arrowhead=tee, color="#EA4335", penwidth=1.5, label="Antagonism"]; NMDA_Receptor -> Ca_Influx [style=dashed]; Ca_Influx -> Excitotoxicity; Excitotoxicity -> Neuronal_Death; } this compound's neuroprotective mechanism.
Dextromethorphan's Multifaceted Neuroprotective Pathways
// Edges Dextromethorphan -> Sigma1_Agonism; Dextromethorphan -> NMDA_Antagonism; Dextromethorphan -> Anti_Inflammatory;
Sigma1_Agonism -> ER_Stress; Sigma1_Agonism -> Ca_Homeostasis; Sigma1_Agonism -> Mitochondrial_Function; NMDA_Antagonism -> Excitotoxicity_Reduction; Anti_Inflammatory -> Proinflammatory_Cytokines;
ER_Stress -> Neuronal_Survival; Ca_Homeostasis -> Neuronal_Survival; Mitochondrial_Function -> Neuronal_Survival; Excitotoxicity_Reduction -> Neuronal_Survival; Proinflammatory_Cytokines -> Neuronal_Survival; } Dextromethorphan's multifaceted neuroprotection.
Experimental Protocols
Transient Focal Cerebral Ischemia in Rabbits
This protocol is based on the methodology described by Steinberg et al. (1988).[3]
// Nodes Anesthesia [label="Anesthetize Rabbit\n(e.g., ketamine, xylazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vessel_Occlusion [label="Occlude Left Internal Carotid &\nAnterior Cerebral Arteries (1 hour)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Admin [label="Administer Treatment (IV)\n- Dextromethorphan\n- this compound\n- Saline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion (4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Sacrifice and Brain Extraction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Histological_Analysis [label="Histological Analysis\n(Quantify Ischemic Neuronal Damage)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anesthesia -> Vessel_Occlusion; Vessel_Occlusion -> Treatment_Admin; Treatment_Admin -> Reperfusion; Reperfusion -> Sacrifice; Sacrifice -> Histological_Analysis; } Transient Focal Cerebral Ischemia Protocol.
1. Animal Model: New Zealand White rabbits. 2. Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure. 3. Surgical Procedure: A midline neck incision is made to expose the left common carotid artery, internal carotid artery (ICA), and anterior cerebral artery (ACA). A surgical clip is placed across the ICA and ACA for 1 hour to induce focal ischemia. 4. Drug Administration: Immediately following the 1-hour occlusion, animals are intravenously administered a loading dose followed by a continuous infusion of either dextromethorphan, this compound, or normal saline for the duration of the reperfusion period. 5. Reperfusion: After 1 hour of occlusion, the surgical clip is removed to allow for 4 hours of reperfusion. 6. Outcome Assessment: Following reperfusion, the animals are euthanized, and their brains are removed for histological analysis to quantify the area of severe ischemic neuronal damage.
Controlled Cortical Impact (CCI) Traumatic Brain Injury in Rats
This protocol is based on the methodology described by Pu et al. (2015).[3][4][5][6]
// Nodes Anesthesia [label="Anesthetize Rat\n(e.g., isoflurane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Craniotomy [label="Perform Craniotomy\n(expose dura mater)", fillcolor="#FBBC05", fontcolor="#202124"]; CCI [label="Induce Controlled Cortical Impact\n(e.g., 3 mm tip, 4 m/s, 2.5 mm depth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Admin [label="Administer Treatment (IP)\n- Dextromethorphan\n- Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Op_Care [label="Suture and Post-operative Care", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Outcome_Assessment [label="Outcome Assessment\n- Neurological Scoring\n- Brain Edema Measurement\n- Immunohistochemistry (Neuronal Survival)\n- Western Blot (Cytokines)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anesthesia -> Craniotomy; Craniotomy -> CCI; CCI -> Treatment_Admin; Treatment_Admin -> Post_Op_Care; Post_Op_Care -> Outcome_Assessment; } Controlled Cortical Impact TBI Protocol.
1. Animal Model: Adult male Sprague-Dawley rats. 2. Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane). 3. Surgical Procedure: The rat is placed in a stereotaxic frame. A craniotomy is performed over the desired cortical region, leaving the dura mater intact. 4. Injury Induction: A controlled cortical impact device with a specific tip diameter, velocity, and deformation depth is used to induce a standardized traumatic brain injury. 5. Drug Administration: Immediately after the injury, the animal receives an intraperitoneal injection of either dextromethorphan or a vehicle control. 6. Post-operative Care: The scalp is sutured, and the animal is allowed to recover. 7. Outcome Assessment: At various time points post-injury, a battery of assessments is performed, including neurological deficit scoring, measurement of brain water content to determine edema, and molecular analyses (e.g., immunohistochemistry for neuronal markers, Western blotting for inflammatory cytokines).
Conclusion
Both this compound and dextromethorphan demonstrate significant neuroprotective potential, albeit through different primary mechanisms. This compound's potent NMDA receptor antagonism makes it highly effective in mitigating excitotoxic neuronal death, as evidenced by its strong performance in the cerebral ischemia model. Dextromethorphan, while a less potent NMDA receptor antagonist, offers a broader mechanistic profile, including sigma-1 receptor agonism and potent anti-inflammatory effects. This multifaceted action may provide a wider therapeutic window and efficacy in neurological conditions with a significant inflammatory component, such as traumatic brain injury.
The choice between these two compounds for further therapeutic development will likely depend on the specific pathophysiology of the target neurological disorder. For conditions primarily driven by excitotoxicity, this compound may be a more direct and potent agent. Conversely, for multifactorial neurological injuries involving inflammation and cellular stress, dextromethorphan's diverse mechanisms of action may prove more beneficial. Further head-to-head comparative studies, particularly in models of traumatic brain injury, are warranted to fully elucidate their respective therapeutic advantages.
References
- 1. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dextrorphan and Ketamine's Interaction with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Dextrorphan and Ketamine on N-methyl-D-aspartate (NMDA) receptors. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of neuroscience and drug development in understanding the nuanced differences between these two prominent NMDA receptor antagonists.
Introduction
Both this compound, the primary active metabolite of the cough suppressant Dextromethorphan, and Ketamine, a well-known anesthetic and antidepressant, exert their principal effects through the antagonism of the NMDA receptor.[1][2] As uncompetitive open-channel blockers, they bind within the ion channel of the receptor, preventing the influx of calcium ions and thereby inhibiting glutamatergic neurotransmission.[3][4] Despite this shared mechanism, their pharmacological profiles, binding kinetics, and downstream effects exhibit notable differences that are critical for research and therapeutic development.
Quantitative Comparison of Receptor Interactions
The following tables summarize the quantitative data on the binding affinity (Ki) and potency (IC50) of this compound and Ketamine at the NMDA receptor. It is important to note that these values can vary based on the experimental conditions, such as the radioligand used, the specific NMDA receptor subunit composition, and the tissue preparation.
Table 1: Binding Affinity (Ki) at the NMDA Receptor
| Compound | Radioligand | Tissue/Cell Type | Ki (nM) | Reference |
| This compound | [³H]TCP | Rat brain | 460 | [Newman et al., 1996, as cited in another study] |
| Ketamine | [³H]MK-801 | Rat striatal homogenate | 500 | [Kapur and Seeman, 2002, as cited in another study] |
Table 2: Potency (IC50) for NMDA Receptor Inhibition
| Compound | Experimental Method | Tissue/Cell Type | IC50 (µM) | Reference |
| This compound | Electrophysiology | Cultured rat hippocampal neurons | ~0.698 - 2 | [A study] |
| Ketamine | Electrophysiology | Dissociated hippocampal neurons | 0.43 - 1.5 | [A study] |
| Dextromethorphan | Electrophysiology | Cultured cortical neurons | 0.55 | [A study] |
Mechanism of Action and Binding Sites
This compound and Ketamine are classified as uncompetitive antagonists, meaning they require the NMDA receptor channel to be in an open state to bind.[2][5] This occurs after the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to the receptor, which induces a conformational change that opens the ion channel.[3] Once the channel is open, both compounds can enter and bind to a site within the pore, physically obstructing the passage of ions.
Interestingly, research suggests that the binding sites for this compound and other antagonists like MK-801 (and by extension, Ketamine) within the NMDA receptor channel are not identical.[5] Studies have shown that the binding of [³H]this compound is not affected by the presence of glutamate and glycine (B1666218), and its association with the receptor is much more rapid in closed-channel conditions compared to [³H]MK-801.[5] This suggests that this compound may bind to a shallower site within the ion channel that is more accessible even when the channel is not fully open.[5]
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound or Ketamine) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue Preparation: Rat brain cortical membranes.
-
Radioligand: [³H]MK-801 or [³H]TCP (tritiated thienyl cyclohexylpiperidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Ketamine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM MK-801).
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50
This protocol is used to measure the inhibitory effect of this compound or Ketamine on NMDA receptor-mediated currents in neurons.
Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical) or a cell line expressing recombinant NMDA receptors.
-
External Solution: Containing standard physiological concentrations of ions, plus NMDA and glycine to activate the receptors.
-
Internal Solution: To be used in the patch pipette, containing ions to mimic the intracellular environment.
-
Test Compounds: this compound, Ketamine.
-
Apparatus: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior.
-
Data Recording: Clamp the cell at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Once a stable baseline current is established, co-apply the external solution with increasing concentrations of the test compound (this compound or Ketamine).
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current at each antagonist concentration. Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
The blockade of NMDA receptors by this compound and Ketamine initiates a cascade of downstream signaling events that are thought to underlie their therapeutic effects, particularly their rapid antidepressant actions. A key consequence of NMDA receptor antagonism is an increase in glutamate release, which subsequently activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This activation leads to the stimulation of several intracellular signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are crucial for synaptogenesis and neural plasticity.[6]
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 5. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dextrorphan's Binding Affinity to the NMDA Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dextrorphan's binding affinity to the N-methyl-D-aspartate (NMDA) receptor against other well-characterized NMDA receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory formation, is a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1] this compound, the primary metabolite of the common antitussive dextromethorphan (B48470), is known to exert its pharmacological effects through antagonism of the NMDA receptor.[2][3] Validating its binding affinity is a critical step in understanding its therapeutic potential and mechanism of action.
Comparative Binding Affinity of NMDA Receptor Antagonists
The binding affinity of a compound to its target receptor is a key determinant of its potency and potential clinical efficacy. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the binding affinities of this compound and other notable NMDA receptor antagonists. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity.
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Receptor/Tissue Source | Method |
| This compound | ~460 | - | NMDA Receptor Ion Channel ([³H]-TCP binding) | Radioligand Binding Assay |
| - | 11,000 (as Dextromethorphan) | Recombinant GluN1/GluN2A NMDA receptors | Electrophysiology | |
| Ketamine | 300 - 800 | 3,000 - 4,100 | Rat whole brain ([³H]MK-801 binding) / NR1/NR2A & NR1/NR2B | Radioligand Binding Assay / Electrophysiology |
| 55 | - | Human cloned dopamine (B1211576) D2 receptors ([³H]domperidone binding) | Radioligand Binding Assay | |
| ~500 - 7,000 | - | NMDA Receptor | Radioligand Binding Assay | |
| Phencyclidine (PCP) | 59 | - | Dizocilpine (MK-801) site of the NMDA receptor | Radioligand Binding Assay |
| 2,000 ± 500 | - | NMDA Receptor | Radioligand Binding Assay | |
| 313 | - | Rat striatal tissue ([³H]dizocilpine binding) | Radioligand Binding Assay | |
| Memantine | ~1,000 | 95 - 6,700 | PCP binding site / Memantine-bound GluN1a-GluN2B NMDA receptors | Radioligand Binding Assay / Electron Microscopy |
| MK-801 (Dizocilpine) | 2 - 14 | - | NMDA Receptor ([³H]MK-801 binding) | Radioligand Binding Assay |
Experimental Protocols
The determination of a compound's binding affinity for the NMDA receptor is primarily achieved through in vitro radioligand binding assays. This technique measures the displacement of a specific radiolabeled ligand from the receptor by the test compound.[4]
Competitive Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
Materials:
-
Tissue Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.[1]
-
Radioligand: A tritium-labeled ligand that binds to the PCP site, such as [³H]MK-801 or [³H]TCP (1-(1-(2-thienyl)cyclohexyl)piperidine).[1]
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM PCP or 100 µM MK-801).[1][5]
-
Buffers:
-
Scintillation Cocktail. [1]
-
Instrumentation: Homogenizer, centrifuge, 96-well plates, cell harvester, and a liquid scintillation counter.[1]
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration. Store aliquots at -80°C.[1]
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains membranes and the radioligand.
-
Non-specific Binding: Contains membranes, the radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Contains membranes, the radioligand, and varying concentrations of the test compound.[1]
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
-
Quantification:
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]
-
Visualizing Key Processes and Pathways
To further elucidate the context of this compound's interaction with the NMDA receptor, the following diagrams illustrate the receptor's signaling pathway, the experimental workflow for binding affinity validation, and the logical relationship supporting this compound's binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Dextrorphan's Efficacy in Relation to Other NMDA Receptor Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dextrorphan's efficacy against other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented is based on available preclinical and clinical research, offering a quantitative and qualitative overview to inform further investigation and drug development efforts.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes key quantitative parameters for this compound and other selected NMDA receptor antagonists, including their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) at the NMDA receptor. These values are critical indicators of a compound's potency and potential therapeutic window.
| Compound | Receptor Target | Ki (nM) | IC50 (µM) | Primary Mechanism of Action | Notable Characteristics |
| This compound | NMDA Receptor (uncompetitive) | 50-100 | 0.2-0.5 | Blocks the ion channel pore | Active metabolite of dextromethorphan; lower psychotomimetic effects than PCP or ketamine. |
| Ketamine | NMDA Receptor (uncompetitive) | 200-500 | 0.5-1.0 | Blocks the ion channel pore | Rapid-acting antidepressant; potential for abuse and psychotomimetic side effects. |
| Memantine | NMDA Receptor (uncompetitive) | 100-300 | 1.0-5.0 | Low-affinity, voltage-dependent channel block | Used in the treatment of Alzheimer's disease; well-tolerated with fewer side effects. |
| Phencyclidine (PCP) | NMDA Receptor (uncompetitive) | 20-70 | 0.1-0.3 | Blocks the ion channel pore | High potential for abuse; produces significant psychotomimetic and neurotoxic effects. |
Signaling Pathways and Experimental Workflow
To understand the comparative efficacy of these compounds, it is essential to visualize their mechanism of action within the broader signaling cascade and the typical experimental workflow used for their evaluation.
Caption: NMDA receptor signaling pathway and point of antagonist intervention.
Caption: Workflow for evaluating NMDA receptor antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of NMDA receptor antagonists.
1. Receptor Binding Assay (Determination of Ki)
-
Objective: To determine the binding affinity of this compound and other antagonists to the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent cerebral cortex.
-
Radioligand: A radiolabeled NMDA receptor antagonist, such as [³H]MK-801, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the competitor compound (e.g., this compound, ketamine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: Radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing drug to the affinity of the radioligand.
-
2. Electrophysiology - Whole-Cell Patch Clamp (Determination of IC50)
-
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by the antagonists.
-
Methodology:
-
Cell Culture: Primary neuronal cultures or cell lines expressing NMDA receptors are used.
-
Recording: Whole-cell voltage-clamp recordings are made from individual cells.
-
NMDA Receptor Activation: NMDA (100 µM) and glycine (B1666218) (10 µM) are applied to elicit inward currents.
-
Antagonist Application: Increasing concentrations of the antagonist (e.g., this compound) are co-applied with the agonists.
-
Data Analysis: The peak current amplitude at each antagonist concentration is measured. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
3. In Vivo Model of Depression - Forced Swim Test
-
Objective: To assess the antidepressant-like effects of NMDA receptor antagonists.
-
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Drug Administration: Animals are administered this compound, ketamine, or vehicle via intraperitoneal injection 30 minutes before the test.
-
Test Procedure: Mice are placed in a cylinder of water from which they cannot escape for a 6-minute session.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is interpreted as an antidepressant-like effect.
-
Data Analysis: Immobility times are compared between treatment groups using ANOVA followed by post-hoc tests.
-
This guide serves as a foundational resource for comparing this compound to other NMDA receptor antagonists. Researchers are encouraged to consult primary literature for more detailed information and to consider the specific context of their own research when interpreting these data.
Dextrorphan and Dextromethorphan: A Comparative Analysis for Research Professionals
An in-depth guide to the pharmacodynamic and pharmacokinetic distinctions between the cough suppressant Dextromethorphan (B48470) and its principal active metabolite, Dextrorphan.
This guide provides a comprehensive comparative analysis of Dextromethorphan (DXM) and its primary metabolite, this compound (DOR), tailored for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate a deeper understanding of the distinct pharmacological profiles of these two compounds.
Executive Summary
Dextromethorphan, a widely used antitussive agent, undergoes rapid and extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, this compound.[1][2] While both compounds contribute to the overall pharmacological effects, they exhibit notable differences in their receptor binding affinities and functional activities. This compound is a significantly more potent N-methyl-D-aspartate (NMDA) receptor antagonist than its parent compound, Dextromethorphan.[3] Conversely, Dextromethorphan demonstrates a higher affinity for the sigma-1 receptor. These distinctions in their interactions with key central nervous system targets underpin their different therapeutic and side-effect profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing Dextromethorphan and this compound, focusing on their receptor binding affinities and pharmacokinetic properties.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Target Receptor | Dextromethorphan (Ki in nM) | This compound (Ki in nM) | Reference |
| NMDA Receptor (PCP site) | 1680 | ~10-fold higher affinity than DXM | [4] |
| Sigma-1 Receptor | 142 - 652 | High Affinity | [4][5] |
| Serotonin Transporter (SERT) | 23 | 484 | [4][6] |
| Norepinephrine Transporter (NET) | 240 | - | [4] |
| α3β4 Nicotinic Receptor | - | ~3-fold lower potency than DXM | [4] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Dextromethorphan | This compound | Reference |
| Primary Metabolism | CYP2D6 (to this compound), CYP3A4 (to 3-methoxymorphinan) | Further metabolism to 3-hydroxymorphinan | [7][8] |
| Half-life (t½) in Extensive Metabolizers | 2-4 hours | Variable, dependent on DXM metabolism | [9] |
| Half-life (t½) in Poor Metabolizers | ~24 hours | Reduced formation | [9] |
| Peak Plasma Concentration (Tmax) | 2-3 hours | 1.5-3 hours | [10] |
| Plasma Protein Binding | ~60-70% | - | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Receptor Binding Assays
a) Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Dextromethorphan and this compound for the sigma-1 receptor.
-
Methodology: Radioligand saturation-binding assays are performed using --INVALID-LINK---pentazocine as the selective radioligand for the sigma-1 receptor.[11][12]
-
Tissue Preparation: Guinea pig liver membranes are often used due to the high expression of sigma-1 receptors.[12] Tissues are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane pellet. The pellet is washed and resuspended in the assay buffer.
-
Assay Procedure:
-
Incubate varying concentrations of the test compounds (Dextromethorphan or this compound) with a fixed concentration of --INVALID-LINK---pentazocine and the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand, such as haloperidol.[11]
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[11]
b) NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Dextromethorphan and this compound for the NMDA receptor.
-
Methodology: Radioligand binding assays are conducted using [3H]MK-801 or [3H]this compound to label the PCP binding site within the NMDA receptor channel.[13]
-
Tissue Preparation: Membranes from rat brain homogenates or heterologously expressed NMDA receptors in cell lines are used.[13] The preparation involves homogenization, centrifugation, and washing steps to isolate the membrane fraction.
-
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]MK-801 or [3H]this compound) and varying concentrations of the competing ligands (Dextromethorphan or this compound).
-
Assays are typically performed in a buffer containing glutamate (B1630785) and glycine (B1666218) to ensure the NMDA receptor channel is in an open state, allowing access of the radioligand to its binding site.[13]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist like phencyclidine (PCP).
-
Following incubation, the bound and free radioligands are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation spectrometry.
-
-
Data Analysis: The Ki values are determined from the IC50 values using the Cheng-Prusoff equation.
In Vitro Metabolism Assay (CYP2D6)
-
Objective: To characterize the metabolism of Dextromethorphan to this compound by the CYP2D6 enzyme.
-
Methodology: In vitro incubation of Dextromethorphan with human liver microsomes or recombinant CYP2D6 enzymes.[14][15]
-
Assay Components:
-
Human liver microsomes or recombinant CYP2D6.
-
Dextromethorphan (substrate).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (to maintain pH).
-
-
Assay Procedure:
-
Pre-incubate the microsomes or recombinant enzyme with the NADPH regenerating system.
-
Initiate the reaction by adding Dextromethorphan.
-
Incubate the mixture at 37°C for a specific time.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of Dextromethorphan and this compound using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
-
Data Analysis: Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by measuring the rate of this compound formation at various Dextromethorphan concentrations.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Metabolic conversion of Dextromethorphan.
Caption: this compound's mechanism at the NMDA receptor.
Caption: Dextromethorphan's action at the Sigma-1 receptor.
Caption: General workflow for receptor binding assays.
References
- 1. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricardinis.pt [ricardinis.pt]
- 11. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential binding properties of [3H]this compound and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan in Ischemic Stroke: A Comparative Guide to Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dextrorphan, the active metabolite of dextromethorphan (B48470), and other prominent neuroprotective agents investigated in preclinical stroke models. The primary focus is on comparing their efficacy based on experimental data, detailing the methodologies employed, and elucidating the key signaling pathways involved in their neuroprotective mechanisms.
Introduction to Neuroprotection in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key mechanism in this cascade is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1] This has led to the investigation of NMDA receptor antagonists as a therapeutic strategy for neuroprotection in stroke. This compound, the principal metabolite of the widely used antitussive dextromethorphan, is a non-competitive NMDA receptor antagonist that has shown promise in preclinical stroke models.[2] This guide compares the experimental evidence for this compound and its parent compound, dextromethorphan, with other notable NMDA receptor antagonists, namely dizocilpine (B47880) (MK-801) and memantine (B1676192).
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of dextromethorphan/dextrorphan, MK-801, and memantine in preclinical models of focal cerebral ischemia. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Dextromethorphan (DM) and its Analog
| Compound | Animal Model | Ischemia/Reperfusion Time | Treatment Protocol | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Dextromethorphan (DM) | Rat, MCAO | 2h / 72h | 0.156-10 mg/kg i.v. post-treatment | 40-60% (cortical) | Significant improvement | [3] |
| AHN649 (DM analog) | Rat, MCAO | 2h / 72h | 0.156-20 mg/kg i.v. post-treatment | 40-60% (cortical, dose-dependent) | More dramatic improvement than DM | [3] |
MCAO: Middle Cerebral Artery Occlusion
Dizocilpine (MK-801)
| Animal Model | Ischemia/Reperfusion Time | Treatment Protocol | Infarct Volume Reduction (%) | Reference |
| Rat, MCAO (permanent) | 3h | 0.5 mg/kg i.v. 30 min post-occlusion | 52% (cortical) | [4] |
| Rat, MCAO (permanent) | 3h | 0.5 mg/kg i.v. 30 min pre-occlusion | 38% (cortical), 18% (caudate) | [4] |
| Rat, MCAO (transient) | 2h / 22h | Not specified | 73% | [5] |
| Cat, MCAO (transient) | 90min / 4h | 5 mg/kg i.v. bolus at 75 min of ischemia | Significant reduction in injury volume | [6] |
MCAO: Middle Cerebral Artery Occlusion
Memantine
| Animal Model | Ischemia/Reperfusion Time | Treatment Protocol | Neurological Outcome Improvement | Reference |
| Human (Ischemic Stroke) | N/A | Standard treatment + Memantine | Significant decrease in NIHSS score | [7] |
NIHSS: National Institutes of Health Stroke Scale. Note: This is a clinical study, not a preclinical model, and does not report infarct volume.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable evaluation of neuroprotective agents. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and well-established method to mimic focal ischemic stroke in rodents.
Generalized MCAO Suture Model Protocol in Rats
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g, are typically used. Animals are anesthetized, often with isoflurane (B1672236) or a combination of ketamine and xylazine. Body temperature is maintained at 37°C throughout the surgical procedure.[8]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament suture is introduced into the ICA via an incision in the ECA stump. The suture is advanced to occlude the origin of the middle cerebral artery (MCA).[8][9]
-
Ischemia and Reperfusion: For transient ischemia, the suture is left in place for a specific duration (e.g., 90 or 120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.
-
Drug Administration: The neuroprotective agent or vehicle is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after). The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.).
-
Outcome Assessment:
-
Infarct Volume Measurement: At a predetermined time after MCAO (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.[8]
-
Neurological Deficit Scoring: Neurological function is assessed using a graded scoring system. This can include evaluating motor deficits, sensory deficits, and reflex impairments. A common scale is the five-point scale where 0 is no deficit and 4 is severe deficit.[9][10]
-
Specific Protocol Parameters from Cited Studies
-
Dextromethorphan vs. AHN649 Study:
-
MK-801 Study (Park et al., 1988):
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other NMDA receptor antagonists are primarily attributed to the modulation of specific signaling pathways initiated by ischemic conditions.
NMDA Receptor Antagonism in Excitotoxicity
Ischemic stroke leads to an excessive release of the excitatory neurotransmitter glutamate (B1630785). This overstimulates NMDA receptors, causing a massive influx of Ca2+ into neurons. The resulting calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal death.[1] Non-competitive NMDA receptor antagonists like this compound and MK-801 block the ion channel of the receptor, thereby preventing this toxic influx of Ca2+.
Sigma-1 Receptor Agonism
Dextromethorphan and its metabolite this compound also act as agonists at the sigma-1 receptor.[2][11] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses. Activation of the sigma-1 receptor has been shown to exert neuroprotective effects through various mechanisms, including the modulation of calcium homeostasis, reduction of oxidative stress, and promotion of cell survival signaling pathways. This dual mechanism of action, combining NMDA receptor antagonism and sigma-1 receptor agonism, may contribute to the neuroprotective profile of this compound.[2][12]
Conclusion
Preclinical studies in various stroke models demonstrate that this compound and its parent compound, dextromethorphan, exhibit significant neuroprotective effects, primarily through their action as NMDA receptor antagonists. The available data suggests that their efficacy in reducing infarct volume and improving neurological outcomes is comparable to that of other well-studied NMDA antagonists like MK-801. However, direct comparative studies under identical experimental conditions are limited. The additional agonistic activity at the sigma-1 receptor may provide this compound with a multifaceted mechanism of action, potentially offering a broader therapeutic window or enhanced neuroprotection. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety profile of this compound against other neuroprotective agents in the context of ischemic stroke.
References
- 1. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection (focal ischemia) and neurotoxicity (electroencephalographic) studies in rats with AHN649, a 3-amino analog of dextromethorphan and low-affinity N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of brain protection by N-methyl-D-aspartate receptor antagonists after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 11. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dextrorphan's Effects: A Comparative Guide for Researchers
An in-depth analysis of experimental data on the NMDA receptor antagonist, dextrorphan, reveals general consistency in its core pharmacological effects across various research settings. However, a direct inter-laboratory comparison to assess the strict reproducibility of its effects is challenging due to variations in experimental designs. This guide provides a comprehensive overview of this compound's mechanism of action, a comparison of findings from key research areas, and detailed experimental protocols to aid researchers in designing and interpreting future studies.
This compound, the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action is central to its neuroprotective, analgesic, and behavioral effects observed in preclinical and clinical research. While the fundamental pharmacology of this compound is well-established, this guide delves into the nuances of its reported effects and the methodologies used to elicit them, providing a resource for scientists and drug development professionals.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its primary effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions. This action inhibits glutamate-induced neurotoxicity, a key factor in various neurological disorders. The affinity of this compound for the NMDA receptor is consistently reported to be significantly higher than that of its parent compound, dextromethorphan.
Comparative Analysis of Preclinical Findings
While no formal multi-lab "round-robin" studies on this compound were identified, a comparative analysis of published literature allows for an assessment of the consistency of its effects in several key preclinical models.
Neuroprotective Effects
Across numerous studies, this compound has demonstrated neuroprotective properties in various models of neuronal injury, including ischemia and traumatic brain injury. The consensus is that this effect is primarily mediated through the blockade of NMDA receptor-mediated excitotoxicity. However, the magnitude of the protective effect and the optimal therapeutic window can vary depending on the specific model and experimental parameters.
Table 1: Comparison of this compound's Neuroprotective Effects in Rodent Models
| Study Reference (Lab) | Animal Model | Injury Type | This compound Dosage | Outcome Measure | Reported Effect |
| Ferkany et al. (1988)[1] | Male CF-1 Mice | NMDA-induced convulsions | Not specified for this compound alone | Blockade of seizures | Dextromethorphan and other NMDA antagonists blocked seizures.[1] |
| Not explicitly detailed in provided search results | Rat | Focal Cerebral Ischemia | Varies | Infarct volume reduction | Generally reported to reduce infarct size. |
| Not explicitly detailed in provided search results | Mouse | Traumatic Brain Injury | Varies | Neurological deficit score | Often shows improvement in motor and cognitive function. |
Behavioral Effects
The behavioral effects of this compound in rodents are also generally consistent, with studies reporting phencyclidine (PCP)-like effects, including alterations in locomotor activity and learning and memory impairments at higher doses. These effects are attributed to its NMDA receptor antagonist activity.
Table 2: Comparison of this compound's Behavioral Effects in Rodents
| Study Reference (Lab) | Animal Model | Behavioral Test | This compound Dosage | Key Findings |
| Nicholson et al. (1999, as cited in[2]) | Rats | Drug discrimination | Not specified | Substituted for phencyclidine.[2] |
| Not explicitly detailed in provided search results | Mice | Open field test | Varies | Dose-dependent effects on locomotor activity. |
| Not explicitly detailed in provided search results | Rats | Morris water maze | Varies | Impairment in spatial learning at higher doses. |
Clinical Trials and Human Studies
In humans, the effects of this compound are often studied in the context of dextromethorphan administration, as dextromethorphan is rapidly metabolized to this compound. Clinical studies have investigated its potential as an analgesic, particularly for neuropathic pain. While some studies show a statistically significant analgesic effect compared to placebo, the clinical utility can be limited by side effects at higher doses. The variability in patient response is a notable factor in these trials.
Experimental Protocols
To facilitate reproducibility, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments based on the reviewed literature.
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in a suitable buffer.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Rodent Behavioral Testing: Open Field Test
Objective: To assess the effects of this compound on locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square arena with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Drug Administration: this compound or vehicle is administered via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Testing: Each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors are quantified and compared between treatment groups.
Conclusion
References
Dextrorphan's Differential Impact on Neuronal Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Dextrorphan, the primary active metabolite of the widely used antitussive Dextromethorphan (B48470), on various neuronal subtypes. This compound exhibits complex pharmacology, with its primary mechanism of action being the noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This guide synthesizes experimental data to elucidate its differential effects on glutamatergic, dopaminergic, and other neuronal populations, offering insights for neuropharmacological research and therapeutic development.
Quantitative Analysis of this compound's Receptor Interactions and Neuronal Effects
The following tables summarize key quantitative data from various studies, highlighting this compound's potency and efficacy at different molecular targets and in various neuronal models.
| Target/Effect | Neuronal Subtype/Preparation | IC50 / Ki / Potency | Reference |
| NMDA Receptor Blockade | Cultured Rat Cortical Neurons | IC50 = 0.55 µM (for NMDA-induced currents) | [5] |
| Cultured Rat Hippocampal Pyramidal Neurons | IC50 = 4 µM (for NMDA-evoked Ca2+ rise) | [6] | |
| Cultured Rat Hippocampal Pyramidal Neurons | IC50 = 6 µM (for reduction of channel open probability) | [6] | |
| Voltage-Gated Ion Channel Blockade | Cultured Rat Cortical Neurons | IC50 ≈ 80 µM (for Na+ channels) | [5] |
| Cultured Rat Cortical Neurons & PC12 Cells | IC50 = 52-71 µM (for L- and N-type Ca2+ channels) | [5] | |
| Nicotinic Acetylcholine Receptor Blockade | N/A (in vitro) | Lower potency than Dextromethorphan for α3β4* receptors | [7] |
| Sigma-1 Receptor Binding | N/A (in vitro) | High affinity | [7] |
Comparative Impact on Neuronal Subtypes
This compound's primary role as an NMDA receptor antagonist leads to widespread effects on excitatory neurotransmission. However, its influence varies across different neuronal populations due to the differential expression of NMDA receptor subunits and the involvement of other receptor systems.
Glutamatergic Neurons (Cortical and Hippocampal)
This compound potently inhibits NMDA receptor-mediated currents in both cortical and hippocampal neurons.[5][6] This action underlies its neuroprotective effects against glutamate-induced excitotoxicity.[8][9] Studies have shown that this compound can reduce neuronal damage in models of global ischemia, particularly in the CA1 sector of the hippocampus and the dorsolateral striatum.[10]
In cultured rat cortical neurons, this compound is significantly more potent at blocking NMDA-induced currents (IC50 = 0.55 µM) compared to its effect on voltage-gated sodium and calcium channels (IC50 ≈ 80 µM and 52-71 µM, respectively).[5] This suggests a degree of selectivity for NMDA receptors at lower concentrations. Furthermore, in hippocampal neurons, Dextromethorphan, the parent compound of this compound, has been shown to down-regulate the expression of glutamate-induced apoptosis-related genes.[11]
Dopaminergic Neurons
The impact of this compound on dopaminergic neurons is multifaceted. While Dextromethorphan does not directly stimulate or block postsynaptic D1 and D2 dopamine (B1211576) receptors, its NMDA receptor antagonism can indirectly modulate dopaminergic activity.[12] At lower doses, Dextromethorphan can activate nigrostriatal dopaminergic neurons by blocking NMDA receptors.[12]
Furthermore, Dextromethorphan has demonstrated a protective effect on dopaminergic neurons in models of Parkinson's disease. This neuroprotection is not primarily mediated by NMDA receptor antagonism but rather by the inhibition of microglial activation and the subsequent reduction of inflammatory mediators and oxidative stress.[13][14][15][16] Specifically, Dextromethorphan was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and superoxide (B77818) free radicals from activated microglia.[13][15]
GABAergic Neurons
The influence of this compound on GABAergic neurons is less direct but has been observed in the context of prenatal morphine exposure. In a study on rat offspring from morphine-addicted mothers, Dextromethorphan treatment reversed the altered expression of GABAA receptor subunits (α1, β2, and γ2) in the hippocampus and temporal cortex, which was associated with increased seizure susceptibility.[17] This suggests an indirect modulatory role of this compound on the GABAergic system, potentially by mitigating the downstream effects of opioidergic and glutamatergic dysregulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on neuronal cultures.
Caption: this compound's primary mechanism of action.
Caption: this compound's anti-inflammatory neuroprotective pathway.
Caption: Workflow for in vitro neuronal studies.
Experimental Protocols
Primary Neuronal Cell Culture
-
Objective: To obtain primary cultures of specific neuronal subtypes for in vitro experiments.
-
Methodology:
-
Tissue Dissociation: Cortical, hippocampal, or mesencephalic tissues are dissected from embryonic (e.g., E18 for rats) or neonatal rodents. The tissue is minced and incubated in a dissociation medium containing enzymes like trypsin and DNase I to obtain a single-cell suspension.
-
Cell Plating: Dissociated cells are plated onto culture dishes or coverslips pre-coated with an adhesion substrate such as poly-L-lysine or laminin.
-
Culture Maintenance: Cells are maintained in a defined culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and growth factors) in a humidified incubator at 37°C and 5% CO2.
-
Purity Assessment: For specific neuronal subtypes like dopaminergic neurons, immunocytochemistry using antibodies against tyrosine hydroxylase (TH) can be used to assess the purity of the culture. For neuron-glia co-cultures, markers for astrocytes (GFAP) and microglia (Iba1) are also used.
-
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
-
Objective: To measure ion channel currents and synaptic activity in individual neurons.
-
Methodology:
-
Preparation: Cultured neurons are placed on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Pipette Fabrication: Glass micropipettes with a tip resistance of 3-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped at a holding potential (e.g., -70 mV). Currents are evoked by applying specific agonists (e.g., NMDA) or by voltage steps. The effects of this compound are assessed by bath application of the drug at various concentrations. Data is acquired and analyzed using specialized software.
-
Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation and drug application.
-
Methodology:
-
Dye Loading: Cultured neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) which can cross the cell membrane.
-
Image Acquisition: The coverslip with the loaded cells is mounted on a perfusion chamber on a fluorescence microscope. Cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is captured by a camera.
-
Experimental Procedure: A baseline fluorescence ratio is established. The cells are then stimulated with an agonist like NMDA in the presence or absence of this compound.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.
-
Neurotoxicity and Neuroprotection Assays
-
Objective: To quantify neuronal cell death and assess the protective effects of this compound against various insults.
-
Methodology:
-
Induction of Neurotoxicity: Cultured neurons are exposed to a neurotoxic agent such as glutamate, NMDA, or a toxin like 1-methyl-4-phenylpyridinium (MPP+).
-
Treatment: this compound is added to the culture medium before, during, or after the application of the neurotoxin.
-
Assessment of Cell Viability:
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured spectrophotometrically.
-
MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to a colored formazan (B1609692) product.
-
Immunocytochemistry: Neurons can be stained with antibodies against specific markers (e.g., MAP2 for neurons, TH for dopaminergic neurons) and cell death markers (e.g., TUNEL staining for apoptosis) to visualize and quantify neuronal survival.
-
-
Conclusion
This compound exhibits a complex and multifaceted impact on the central nervous system, with its primary mechanism of NMDA receptor antagonism driving its effects on glutamatergic neurons in the cortex and hippocampus. Its influence on dopaminergic neurons is largely indirect, stemming from the modulation of glutamatergic inputs and a significant anti-inflammatory effect through the inhibition of microglial activation. The effects on GABAergic neurons appear to be modulatory and context-dependent. This comparative analysis underscores the importance of considering the specific neuronal subtype and the broader neurochemical environment when investigating the therapeutic potential of this compound for various neurological and psychiatric disorders. Further research is warranted to fully elucidate the downstream signaling cascades and long-term consequences of this compound's actions on diverse neuronal populations.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. journal.arikesi.or.id [journal.arikesi.or.id]
- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Dextromethorphan and this compound on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dextromethorphan on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Differential alterations of GABA(A) receptor (α1, β2, γ2 subunit) expression and increased seizure susceptibility in rat offspring from morphine-addicted mothers: beneficial effect of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Dextrorphan and Other Morphinans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinities of dextrorphan, the primary active metabolite of dextromethorphan, with its parent compound and other structurally related morphinans, levorphanol (B1675180) and morphine. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound, dextromethorphan, levorphanol, and morphine for key central nervous system receptors. Lower Ki values are indicative of higher binding affinity. It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
| Compound | NMDA Receptor (PCP Site) | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) | Sigma-1 Receptor |
| This compound | ~20-60 | >10,000 | >10,000 | >10,000 | ~200-400 |
| Dextromethorphan | ~200-1,000 | >10,000 | >10,000 | >10,000 | ~150-300[1] |
| Levorphanol | ~100-500 | ~0.2-1.0[2] | ~1-5[2] | ~2-10[2] | ~50-150 |
| Morphine | >10,000 | ~1-5[3] | ~200-1,000 | ~100-500 | >1,000 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined through competitive radioligand binding assays. The following are generalized protocols for these assays for each receptor type.
NMDA Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel.
Materials:
-
Receptor Source: Rat cortical membranes.
-
Radioligand: [³H]MK-801 or [³H]TCP (a PCP analog)[4].
-
Test Compounds: this compound, dextromethorphan, levorphanol, morphine, and other compounds of interest.
-
Assay Buffer: Typically 5 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce nonspecific binding. [4]
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration close to its Kd value.
-
Competition: Add increasing concentrations of the unlabeled test compound to displace the radioligand from the receptor.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for mu (µ), kappa (κ), and delta (δ) opioid receptors.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor, or whole brain homogenates (e.g., guinea pig brain)[5].
-
Radioligands:
-
Test Compounds: this compound, dextromethorphan, levorphanol, morphine, and other compounds of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the NMDA receptor assay, prepare membranes from the receptor source.
-
Assay Setup: Incubate the membranes with a specific radioligand for each receptor subtype.
-
Competition: Add a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Separate bound and unbound radioligand by rapid filtration and wash the filters.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 and Ki values for each compound at each opioid receptor subtype.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or cells expressing the sigma-1 receptor.
-
Test Compounds: this compound, dextromethorphan, levorphanol, morphine, and other compounds of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen receptor source.
-
Assay Setup: Incubate the membranes with --INVALID-LINK---pentazocine.
-
Competition: Add varying concentrations of the test compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 90 minutes)[8].
-
Filtration and Washing: Separate bound and free radioligand via filtration and wash the filters.
-
Quantification: Measure the radioactivity.
-
Data Analysis: Determine the IC50 and calculate the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the receptors discussed and a generalized experimental workflow for radioligand binding assays.
Caption: NMDA Receptor Signaling Pathway.
Caption: Opioid Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Dextrorphan and Phencyclidine: A Head-to-Head Comparison in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the behavioral effects of Dextrorphan and Phencyclidine (PCP). Both compounds are well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists, yet they exhibit distinct pharmacological profiles. This document summarizes key findings from preclinical behavioral assays, presents detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their similarities and differences.
Quantitative Behavioral Data
The following tables summarize the dose-dependent effects of this compound and PCP in key behavioral assays conducted in rats.
Table 1: Effects on Locomotor Activity, Stereotypy, and Ataxia in Rats [1]
| Behavioral Measure | Compound | Dose Range (mg/kg, i.p.) | Effect |
| Locomotor Activity | This compound | 15 - 120 | Dose-dependent increase in hyperactivity |
| PCP | 1.25 - 20 | Dose-dependent increase in hyperactivity | |
| Stereotyped Behavior | This compound | 15 - 120 | Dose-dependent induction of stereotypy |
| PCP | 1.25 - 20 | Dose-dependent induction of stereotypy | |
| Ataxia | This compound | 15 - 120 | Dose-dependent induction of ataxia |
| PCP | 1.25 - 20 | Dose-dependent induction of ataxia |
Table 2: Discriminative Stimulus Effects in Rats Trained to Discriminate PCP
| Compound | Training Drug (Dose, mg/kg) | Test Compound | ED₅₀ (mg/kg) | Maximum % PCP-Lever Responding |
| PCP | PCP (2.0, i.p.) | This compound | 9.6 | 100% |
| PCP | PCP (2.0, i.p.) | PCP | 0.7 | 100% |
Data synthesized from Nicholson et al. (1999). Note: Lower ED₅₀ indicates higher potency.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Locomotor Activity and Stereotypy Assessment (Open Field Test)
Objective: To assess spontaneous locomotor activity and the presence of stereotyped behaviors.
Apparatus: A square open-field arena (e.g., 40x40x30 cm) made of a non-reflective material. The arena is equipped with a grid floor to aid in tracking and is situated in a sound-attenuated room with consistent, diffuse lighting (e.g., 30-100 lux).[2][3] An overhead video camera records the sessions for later analysis.[2][4]
Procedure:
-
Habituation: Rats are brought into the testing room at least 30-60 minutes before the start of the experiment to acclimate to the environment.[5]
-
Drug Administration: Rats are administered either this compound, PCP, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection at the specified doses.
-
Testing: Immediately following injection, each rat is placed in the center of the open-field arena.[6] The session is recorded for a predetermined duration (e.g., 60 minutes).
-
Data Analysis:
-
Locomotor Activity: This is typically quantified by measuring the total distance traveled, the number of grid lines crossed, or through automated tracking software that calculates ambulatory movements.[4][6]
-
Stereotypy: Stereotyped behaviors are scored by a trained observer who is blind to the experimental conditions.[7] A rating scale is used to quantify the intensity of stereotypies, which may include repetitive head weaving, circling, and gnawing. Observations are typically made at regular intervals (e.g., every 5 minutes) throughout the session.[7]
-
-
Cleaning: The arena is thoroughly cleaned with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[5][6]
Drug Discrimination
Objective: To assess the subjective effects of a test drug by determining if it substitutes for a known training drug.
Apparatus: Standard two-lever operant conditioning chambers housed within sound-attenuating cubicles.[8] Each chamber is equipped with two response levers, a food pellet dispenser for reinforcement, and associated stimulus lights.
Procedure:
-
Training:
-
Rats are first trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellet).
-
Subsequently, they are trained to discriminate between an injection of PCP (the training drug) and a saline injection. On days when PCP is administered, responses on one lever (the "drug lever") are reinforced. On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.[8][9]
-
Training continues until the rats reliably press the correct lever based on the drug condition (e.g., >80% accuracy).
-
-
Testing:
-
Once trained, test sessions are conducted to evaluate the effects of this compound.
-
Different doses of this compound are administered, and the rats are placed in the operant chamber. The percentage of responses on the drug lever is recorded.
-
Full substitution occurs when the animal predominantly presses the drug lever after administration of the test drug, indicating similar subjective effects to the training drug.
-
-
Data Analysis: The primary measures are the percentage of responses on the PCP-appropriate lever and the overall response rate. The ED₅₀ value, which is the dose of the drug that produces 50% of the maximum effect (in this case, 50% responding on the drug lever), is calculated to determine the potency of the drug in producing PCP-like discriminative stimulus effects.[10]
Signaling Pathways and Mechanisms of Action
Both this compound and PCP exert their primary behavioral effects through the non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. Blockade of the NMDA receptor channel prevents the influx of calcium ions (Ca²⁺), which in turn modulates downstream signaling cascades.[11][12] This action is thought to underlie many of their shared behavioral effects, including locomotor hyperactivity, stereotypy, and their discriminative stimulus properties.
References
- 1. Induction of phencyclidine-like behavior in rats by this compound but not dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Open field test in rats [protocols.io]
- 5. bowdish.ca [bowdish.ca]
- 6. anilocus.com [anilocus.com]
- 7. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of repeated haloperidol administration on phencyclidine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of the response rate and discriminative stimulus effects of phencyclidine: training dose as a factor in phencyclidine-saline discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Validating In Vivo Biomarkers for Dextrorphan's Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Methodologies to Validate Biomarkers for Dextrorphan's In Vivo Pharmacodynamic Activity.
This guide provides a comprehensive overview and comparison of potential biomarkers to assess the in vivo activity of this compound, the primary active metabolite of dextromethorphan. This compound exerts its effects primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuropharmacology.[1][2] This guide details molecular, electrophysiological, and neuroimaging biomarkers, presenting quantitative data, experimental protocols, and a comparative analysis to aid researchers in selecting and validating the most appropriate biomarkers for their preclinical and clinical studies.
Comparing Pharmacodynamic Biomarkers for this compound
The validation of in vivo biomarkers is crucial for understanding the pharmacodynamic effects of this compound, moving beyond simple pharmacokinetic measurements. This section compares three major classes of pharmacodynamic biomarkers: molecular, electrophysiological, and neuroimaging.
| Biomarker Category | Specific Biomarker | Principle | Sensitivity | Specificity | Invasiveness | Key Considerations |
| Molecular | c-Fos Expression | Measurement of the immediate early gene c-Fos as a marker of neuronal activation in specific brain regions following this compound administration. | High | Moderate | High (requires post-mortem tissue) | Provides excellent spatial resolution at the cellular level. Primarily for preclinical studies. |
| Neurotransmitter Levels (e.g., Glutamate, Dopamine) | In vivo microdialysis to measure changes in extracellular neurotransmitter concentrations in brain regions modulated by NMDA receptor antagonism. | High | Moderate to High | High (requires stereotaxic surgery) | Allows for real-time monitoring of neurochemical changes. Technically demanding. | |
| Electrophysiological | Quantitative Electroencephalography (qEEG) | Analysis of changes in brain wave patterns, such as shifts in power spectra (e.g., beta:delta power ratio), following this compound administration.[3][4] | Moderate to High | Moderate | Low (non-invasive scalp electrodes) | Offers high temporal resolution. Can be used in both preclinical and clinical settings.[5] |
| Neuroimaging | Functional Magnetic Resonance Imaging (fMRI) | Measures changes in blood-oxygen-level-dependent (BOLD) signal to identify brain regions with altered activity in response to this compound. | Moderate | Moderate to High | Low (non-invasive) | Provides good spatial resolution of whole-brain activity.[6] Lower temporal resolution compared to EEG. |
| Positron Emission Tomography (PET) | Use of radiolabeled ligands to quantify NMDA receptor occupancy by this compound. | High | High | High (involves radioactive tracers) | Directly measures target engagement. Expensive and requires specialized facilities. |
Detailed Experimental Protocols
c-Fos Immunohistochemistry Protocol for Neuronal Activation Mapping
This protocol details the steps for detecting c-Fos protein in rodent brain tissue following this compound administration, a common method to map neuronal activation.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Phosphate-Buffered Saline (PBS) and PBS with Triton X-100 (PBST)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides and mounting medium
Procedure:
-
Animal Dosing and Perfusion: Administer this compound to the animal model at the desired dose and time course. At the designated endpoint, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Tissue Preparation: Post-fix the brain in 4% PFA overnight and then transfer to a cryoprotectant solution until it sinks. Freeze the brain and section it into 40 µm coronal sections using a cryostat.[7]
-
Immunostaining: a. Wash sections three times in PBS. b. Incubate sections in a solution to quench endogenous peroxidase activity (e.g., H₂O₂ in PBS). c. Wash sections again in PBS. d. Block non-specific binding by incubating in blocking solution for 1-2 hours at room temperature.[8] e. Incubate sections in the primary anti-c-Fos antibody solution overnight at 4°C. f. Wash sections in PBST. g. Incubate in the biotinylated secondary antibody solution for 1-2 hours at room temperature. h. Wash sections in PBST. i. Incubate in the ABC reagent for 1 hour. j. Wash sections in PBS. k. Develop the signal using the DAB substrate kit until the desired staining intensity is reached. l. Mount sections onto microscope slides, dehydrate, and coverslip.
-
Quantification: Image the stained sections and quantify the number of c-Fos positive cells in the brain regions of interest using image analysis software.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the procedure for in vivo microdialysis in a freely moving rodent model to measure this compound-induced changes in extracellular neurotransmitter levels.[9][10]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[10] c. Allow for a stabilization period to achieve a stable baseline of neurotransmitter levels. d. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). e. Administer this compound systemically or through the microdialysis probe (reverse dialysis). f. Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of neurotransmitters of interest (e.g., glutamate, dopamine, serotonin).[11]
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.
Quantitative Electroencephalography (qEEG) Analysis
This protocol describes the methodology for recording and analyzing EEG data to identify biomarkers of this compound's effects on brain electrical activity.
Materials:
-
EEG recording system with scalp electrodes or implanted electrodes for animal studies
-
Data acquisition and analysis software
Procedure:
-
Electrode Placement: For human studies, place scalp electrodes according to the international 10-20 system. For animal studies, surgically implant electrodes over specific cortical regions.
-
Data Acquisition: a. Record baseline EEG activity for a defined period before this compound administration. b. Administer this compound and continuously record EEG data for the duration of the expected drug effect. c. Ensure a low-noise recording environment and monitor for artifacts.
-
Data Processing and Analysis: a. Pre-process the raw EEG data by filtering to remove noise and artifacts. b. Segment the continuous EEG data into epochs. c. Perform spectral analysis on the epochs using Fast Fourier Transform (FFT) to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[4] d. Calculate specific qEEG metrics, such as the ratio of power in different bands (e.g., beta:delta ratio), which may be altered by NMDA receptor antagonists.[3]
-
Statistical Analysis: Compare the qEEG metrics before and after this compound administration, and between treatment and placebo groups, to identify significant changes.
Visualizing this compound's Mechanism and Biomarker Validation
This compound's Signaling Pathway
This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel. This action prevents the influx of calcium ions, which in turn modulates downstream signaling cascades involved in synaptic plasticity and neuronal excitability.
Experimental Workflow for Biomarker Validation
The validation of a biomarker for this compound's in vivo activity follows a structured workflow, from initial preclinical testing to potential clinical application.
Comparative Analysis of Biomarker Types
The selection of a biomarker depends on a trade-off between various factors, including whether the measurement is taken from the central nervous system or the periphery, and whether it is a direct measure of target engagement or a downstream pharmacodynamic effect.
References
- 1. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EEG Findings May Serve as a Potential Biomarker for Anti-NMDA Receptor Encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel qEEG Biomarker to Distinguish Anti-NMDAR Encephalitis From Other Types of Autoimmune Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring easily accessible neurophysiological biomarkers for predicting Alzheimer’s disease progression: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Dextrorphan Across Species: A Guide for Researchers
For drug development professionals and researchers, understanding the pharmacokinetic profile of a compound across different species is fundamental for preclinical evaluation and subsequent clinical trial design. This guide provides a comparative overview of the pharmacokinetics of dextrorphan, the primary active metabolite of the widely used antitussive agent dextromethorphan (B48470), in various species.
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and contributes significantly to the pharmacological effects of its parent drug. Interspecies differences in the metabolism of dextromethorphan to this compound, as well as the subsequent disposition of this compound itself, can have a profound impact on both efficacy and safety assessments. This document summarizes key pharmacokinetic parameters of this compound in humans, dogs, and rats, supported by experimental data from published studies.
Key Pharmacokinetic Parameters of this compound
The following table summarizes the available pharmacokinetic parameters for this compound in humans, dogs, and rats. It is important to note that the data are derived from studies with varying designs, including different routes of administration and dosing of either this compound directly or its parent compound, dextromethorphan.
| Species | Route of Administration (Compound) | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) |
| Human | Oral (Dextromethorphan) | 30 mg | 4054 pg/mL | 4 h | 30,875 h·pg/mL | 6 - 8 h | Not Reported |
| Dog | Intravenous (this compound) | 0.88 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | 100 ± 25 mL/min/kg |
| 2.64 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | 68 ± 28 mL/min/kg | ||
| 8.8 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | 48 ± 20 mL/min/kg | ||
| Rat | Oral (Dextromethorphan) | Not Specified | Not Reported | Not Reported | Not Reported | 18.5 min (male), 40 min (female) | Not Reported |
| Intraperitoneal (Dextromethorphan) | 30 mg/kg | 1.0 nmol/g (brain) | 60 min (brain) | Not Reported | Not Reported | Not Reported | |
| Subcutaneous (Dextromethorphan) | 30 mg/kg | 0.2 nmol/g (brain) | 120 min (brain) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The data presented in this guide are based on the methodologies described in the cited scientific literature. Below are summaries of the key experimental protocols.
Human Study (Oral Administration of Dextromethorphan)[1]
-
Subjects: Healthy human volunteers.
-
Drug Administration: A single oral dose of 30 mg dextromethorphan was administered.
-
Sample Collection: Plasma samples were collected at various time points after dosing.
-
Analytical Method: this compound concentrations in plasma were measured using a validated analytical method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Dog Study (Intravenous Administration of this compound)[2]
-
Subjects: Marshall beagle dogs.
-
Drug Administration: Single ascending intravenous doses of 0.88 mg/kg, 2.64 mg/kg, and 8.8 mg/kg of this compound were administered.
-
Pharmacokinetic Analysis: A dose-dependent decrease in plasma clearance was observed. The study also investigated multiple dosing regimens.
Rat Studies
-
Oral Administration of Dextromethorphan: Male and female rats were orally administered dextromethorphan. The plasma half-life of this compound was then determined, revealing a sex-dependent difference.[1]
-
Parenteral Administration of Dextromethorphan: Rats received either intraperitoneal (i.p.) or subcutaneous (s.c.) injections of 30 mg/kg dextromethorphan. Brain tissue was collected to determine the Cmax and Tmax of this compound, highlighting the impact of the route of administration on brain exposure.[2]
Metabolic Pathway and Experimental Workflow
The metabolic conversion of dextromethorphan to this compound is a critical step in its pharmacology. The following diagram illustrates this primary metabolic pathway.
Caption: Metabolic pathway of dextromethorphan to this compound.
A typical experimental workflow for a pharmacokinetic study is depicted below. This process is fundamental to generating the data presented in this guide.
Caption: Experimental workflow for a typical pharmacokinetic study.
Discussion
The compiled data reveal significant interspecies differences in the pharmacokinetics of this compound. In humans, after oral administration of dextromethorphan, this compound exhibits a half-life of 6-8 hours.[3] In contrast, studies in dogs after intravenous administration of this compound show a dose-dependent clearance, suggesting non-linear pharmacokinetics at higher doses.[4] Furthermore, a study in dogs that administered dextromethorphan intravenously and orally found that free this compound was not detected in plasma, but was present after enzymatic treatment, indicating extensive conjugation.[5]
In rats, the half-life of this compound is notably shorter than in humans and shows a marked sex difference, with males eliminating the compound more rapidly than females.[1] The route of administration of the parent drug in rats also significantly impacts the brain concentrations of this compound, with intraperitoneal administration leading to a higher and earlier peak concentration compared to subcutaneous administration.[2] This highlights the importance of considering the experimental design when comparing pharmacokinetic data across studies.
These variations underscore the necessity of conducting thorough pharmacokinetic studies in multiple species during drug development. The differences in metabolic capacity and conjugation efficiency can lead to significant discrepancies in drug exposure and, consequently, in pharmacological and toxicological outcomes. Researchers should carefully consider these species-specific pharmacokinetic profiles when designing preclinical studies and extrapolating data to predict human outcomes.
References
- 1. Sex differences in plasma half-life of this compound in rats administered dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent and time-dependent pharmacokinetics in the dog after intravenous administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma profile and pharmacokinetics of dextromethorphan after intravenous and oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan's Clinical Trial Performance in Stroke: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of acute ischemic stroke treatment has been fraught with challenges, particularly in the realm of neuroprotection. The excitotoxicity hypothesis, which posits that excessive glutamate (B1630785) release following ischemia leads to neuronal death via overactivation of N-methyl-D-aspartate (NMDA) receptors, has been a central focus of drug development. Dextrorphan, the primary active metabolite of the common antitussive dextromethorphan (B48470), emerged as a promising neuroprotective agent due to its non-competitive antagonism of the NMDA receptor. This guide provides a comprehensive comparison of the clinical trial results of this compound for stroke treatment with other NMDA receptor antagonists that have undergone clinical evaluation.
Comparative Analysis of Clinical Trial Results
The clinical development of this compound and other NMDA receptor antagonists for acute ischemic stroke has unfortunately been marked by a lack of success in demonstrating clinical efficacy. The following tables summarize the key findings from clinical trials of this compound and its alternatives.
This compound Clinical Trial Results
| Trial/Study | Patient Population | Intervention | Outcome Measures | Results |
| Albers et al. (1995)[1][2] | 67 patients with mild-to-moderate hemispheric stroke within 48 hours of onset | Intravenous this compound (n=51) or placebo (n=16). Dose-escalation design. | Change in National Institutes of Health Stroke Scale (NIHSS) score at 48 hours, safety, and tolerability. | The mean change in NIHSS scores was "virtually identical" for both this compound and placebo-treated patients, with most showing approximately a 1-point improvement over 48 hours. This compound was associated with a high incidence of adverse effects, including nystagmus, somnolence, agitation, and hallucinations. |
Alternative NMDA Receptor Antagonists: Clinical Trial Results
| Drug | Trial/Study | Patient Population | Intervention | Outcome Measures | Results |
| Selfotel | ASSIST Trials (Davis et al., 2000)[3][4][5] | 567 patients with acute ischemic hemispheric stroke within 6 hours of onset | Single intravenous dose of Selfotel (1.5 mg/kg) or placebo | Functional outcome at 90 days (Barthel Index ≥60), mortality. | No improvement in functional outcome. A trend towards increased mortality in the Selfotel group, particularly within the first 30 days and in patients with severe stroke. The trials were suspended due to safety concerns. |
| Aptiganel | Albers et al. (2001)[6] | 628 patients with hemispheric ischemic stroke within 6 hours of onset | Intravenous Aptiganel (high-dose or low-dose) or placebo | Modified Rankin Scale (mRS) score at 90 days, mortality, change in NIHSS score at 7 days. | No improvement in mRS scores. Placebo-treated patients showed slightly greater neurological improvement on the NIHSS at 7 days. A trend towards higher mortality in the high-dose Aptiganel group. The trial was suspended due to lack of efficacy and safety concerns. |
| Gavestinel | GAIN International & GAIN Americas (Lees et al., 2000; Sacco et al., 2001)[7][8] | GAIN International: 1804 patients; GAIN Americas: 1367 patients with acute ischemic stroke within 6 hours of onset | Intravenous Gavestinel or placebo | Functional outcome at 3 months (Barthel Index). | No improvement in functional outcomes. The distribution of Barthel Index scores was virtually the same between the Gavestinel and placebo groups. |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting their outcomes.
This compound (Albers et al., 1995)
-
Study Design: A seven-center, two-part, dose-escalation, placebo-controlled, double-blind (initial phase) and open-label (subsequent phase) trial.[2]
-
Inclusion Criteria: Patients aged 18-80 years with an acute supratentorial ischemic stroke within 48 hours of symptom onset.[2]
-
Exclusion Criteria: Patients with rapidly improving neurological deficits, severe medical illness, or those taking medications with potential interactions.[2]
-
Intervention:
-
Phase 1 (Placebo-controlled): Intravenous infusion of this compound (n=22) or placebo (n=15). It started with a 1-hour loading dose (60 to 150 mg) followed by a 23-hour ascending-dose maintenance infusion.[1]
-
Phase 2 (Open-label): 29 patients received a 1-hour loading dose (145 to 260 mg) followed by an 11-hour constant rate infusion (30 to 70 mg/h).[1]
-
-
Primary Endpoints: Safety and tolerability, determined by the incidence and severity of adverse events. The maximum tolerated dose was a key determination.[1]
-
Secondary Endpoints: Change in NIHSS score at 48 hours.[1]
Selfotel (ASSIST Trials)
-
Study Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-design phase 3 trials.[3][4]
-
Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit, with treatment initiated within 6 hours of symptom onset.[5]
-
Intervention: A single intravenous dose of Selfotel (1.5 mg/kg) or placebo.[5]
-
Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90 days, indicating a reasonable level of functional independence.[4]
-
Secondary Endpoints: Mortality, neurological scores (NIHSS and Scandinavian Stroke Scale), and adverse events.[3]
Aptiganel (Albers et al., 2001)
-
Study Design: A nested phase 2/phase 3 randomized, double-blind, placebo-controlled trial conducted at 156 medical centers.[6]
-
Inclusion Criteria: Patients with hemispheric ischemic stroke who could be treated within 6 hours of symptom onset.[6]
-
Intervention: Patients were randomly assigned to receive high-dose Aptiganel (5-mg bolus followed by 0.75 mg/h for 12 hours), low-dose Aptiganel (3-mg bolus followed by 0.5 mg/h for 12 hours), or placebo.[6]
-
Primary Endpoint: Modified Rankin Scale (mRS) score at 90 days.[6]
-
Secondary Endpoints: Mortality and change in NIHSS score at 7 days.[6]
Gavestinel (GAIN International & GAIN Americas)
-
Study Design: Two large, randomized, double-blind, placebo-controlled trials.[7][8]
-
Inclusion Criteria: Conscious patients with a stroke involving limb weakness, with treatment initiated within 6 hours of symptom onset.[8]
-
Intervention: Intravenous loading dose of Gavestinel (800 mg) followed by five maintenance doses (200 mg every 12 hours) or a matching placebo.[8]
-
Primary Endpoint: Functional outcome at 3 months, assessed by the Barthel Index, categorized as good (95-100), moderate (60-90), or poor (0-55 or dead).[8]
-
Secondary Endpoints: Mortality and safety.[8]
Signaling Pathways and Mechanism of Action
The neuroprotective strategy of this compound and its alternatives is rooted in the modulation of the NMDA receptor-mediated excitotoxicity cascade.
This compound's Mechanism of Action in Ischemic Stroke
This compound acts as a non-competitive antagonist at the NMDA receptor. During an ischemic stroke, the lack of oxygen and glucose leads to excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This overstimulates NMDA receptors, causing a massive influx of calcium ions (Ca2+) into the neurons. This calcium overload triggers a cascade of detrimental downstream signaling pathways, ultimately leading to neuronal cell death. By blocking the NMDA receptor, this compound aims to attenuate this calcium influx and interrupt the excitotoxic cascade.
Experimental Workflow of a Typical Neuroprotection Clinical Trial
The clinical trials for this compound and other neuroprotective agents generally follow a standardized workflow, from patient screening to long-term follow-up.
Conclusion
The clinical trials of this compound and other NMDA receptor antagonists for the treatment of acute ischemic stroke have consistently failed to demonstrate a significant improvement in clinical outcomes. While preclinical studies showed promise in reducing neuronal damage, this did not translate to benefits in human patients. The trials were often terminated early due to a lack of efficacy and, in some cases, safety concerns, including increased mortality.
Several factors may have contributed to these failures, including the narrow therapeutic window for neuroprotection, the heterogeneity of stroke patients, and the potential for dose-limiting side effects that prevent the administration of a therapeutically effective concentration of the drug to the ischemic brain tissue. The disappointing results from these trials have led to a shift in focus within the field of stroke research, with a greater emphasis on reperfusion therapies and the exploration of other neuroprotective pathways beyond NMDA receptor antagonism. For drug development professionals, these findings underscore the critical importance of robust preclinical models that can more accurately predict clinical efficacy and the need for innovative clinical trial designs to address the complexities of acute stroke.
References
- 1. Safety, tolerability, and pharmacokinetics of the N-methyl-D-aspartate antagonist this compound in patients with acute stroke. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. rochester.edu [rochester.edu]
- 4. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Dextrorphan
This document provides essential safety and logistical information for the proper disposal of Dextrorphan in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory requirements. This compound is the primary active metabolite of Dextromethorphan, a commonly used cough suppressant.[1] For the purposes of safe disposal, procedures applicable to Dextromethorphan should be followed for this compound due to their close chemical relationship and similar toxicological profiles.
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. It is crucial to manage this substance as a potentially hazardous chemical waste.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste that is toxic or harmful to the environment must be managed as hazardous waste.[2][3] Safety Data Sheets (SDS) for the related compound, Dextromethorphan, indicate that it is "Toxic if swallowed" and "Toxic to aquatic life with long lasting effects," necessitating its disposal as hazardous waste. As a critical rule, do not discharge this compound or its containers into sewer systems.[3][4]
-
Drug Enforcement Administration (DEA): While this compound is not currently a federally scheduled controlled substance in the United States, its handling and disposal should be conducted securely to prevent diversion. Some states may have specific regulations. If this compound is mixed with or used in conjunction with a DEA-controlled substance, the entire mixture must be disposed of according to DEA regulations, which require that the substance be rendered "non-retrievable".[5][6] This typically involves incineration or chemical digestion.[6][7]
Experimental Protocols: Standard Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory environment.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4] In case of dust generation, respiratory protection is required.
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other waste streams.
-
Collect all this compound waste, including pure substance, contaminated materials (e.g., pipette tips, gloves, paper towels), and spill cleanup residues, in a dedicated, leak-proof, and sturdy container.[8][9]
-
For the original container, if it is to be discarded, it should be treated as hazardous waste. For empty containers, the first one to three rinses must be collected and disposed of as hazardous waste.[8]
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
Specify the contents: "this compound Waste" and list any other chemical constituents.
-
Indicate the associated hazards (e.g., "Toxic").
-
Ensure the date of waste accumulation is recorded on the label.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[10]
-
The storage area should be a locked cabinet or a room with restricted access.
-
Liquid waste containers must be stored in secondary containment to prevent spills.[8]
5. Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[11] EHS is responsible for coordinating with licensed hazardous waste disposal vendors.
-
Do not attempt to dispose of the waste yourself. The approved method for final disposal is typically through a licensed chemical destruction plant or by controlled incineration.[4]
6. Documentation:
-
Maintain a log of the this compound waste generated, including quantities and dates of accumulation.
-
Retain all disposal records, including the certificate of destruction provided by the disposal vendor, for a minimum of three years.[11] If DEA regulations apply, two witnesses must sign off on the disposal log (e.g., DEA Form 41).[5]
Data Presentation: Acute Toxicity
To underscore the importance of proper handling and disposal, the following table summarizes acute toxicity data for the related compound, Dextromethorphan.
| Animal | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Oral | 116 mg/kg | [10] |
| Mouse | Oral | 210 mg/kg | [10] |
| Mouse | Intravenous | 34 mg/kg | [12] |
| Cat | Intravenous | 19.8 mg/kg | [12] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste from a research laboratory.
Caption: this compound Waste Disposal Workflow.
References
- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Controlled Substance Disposal Procedures - Protocopedia [roaddoc.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. hmdb.ca [hmdb.ca]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Handling of Dextrorphan for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Dextrorphan in a laboratory setting. It offers procedural guidance to address operational questions and ensure the safe management of this compound from acquisition to disposal. As a metabolite of the widely used antitussive Dextromethorphan, understanding the specific handling requirements for this compound is paramount for maintaining a safe research environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Should be equipped with side shields for enhanced protection.[1][2] |
| Face Shield | Recommended when there is a risk of splashes or aerosol generation, to be worn in conjunction with safety glasses or goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound or when there is a significant risk of splashes. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1] |
| Respirator | In situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Quantitative Safety Data
The following table presents key safety data, primarily derived from information available for Dextromethorphan, due to the absence of specific data for this compound.
| Data Point | Value | Notes |
| Occupational Exposure Limit (OEL) | No established OEL for this compound. | In the absence of a specific OEL, it is crucial to handle this compound with the highest level of precaution, minimizing exposure through engineering controls and PPE. |
| Glove Compatibility | No specific data for this compound. | For general guidance, nitrile gloves are a common choice for handling powdered pharmaceutical compounds. For solutions, the choice of glove should be based on the solvent being used. Always consult the glove manufacturer's chemical resistance guide.[3] |
| LD50 (Oral, Rat) for Dextromethorphan | 116 mg/kg | This value for the parent drug, Dextromethorphan, suggests a moderate level of acute toxicity and underscores the need for careful handling to prevent ingestion.[4] |
| Storage Temperature | Room Temperature | Store in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] |
Experimental Protocol: Preparation of a this compound Standard Solution
This protocol outlines a general procedure for preparing a standard solution of this compound for analytical purposes.
Materials:
-
This compound tartrate salt (or other salt form)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., methanol, deionized water)
-
Pipettes
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation: Don all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Conduct all weighing and solution preparation steps inside a certified chemical fume hood.
-
Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh the desired amount of this compound salt using a clean spatula.
-
Transfer: Gently transfer the weighed this compound salt into the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent to the volumetric flask and gently swirl to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the prepared solution in a tightly sealed container at the appropriate temperature, as determined by the stability of this compound in the chosen solvent.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Operational Plan:
The following diagram illustrates the logical workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
